molecular formula C10H9FO3 B1581349 Methyl 4-fluorobenzoylacetate CAS No. 63131-29-3

Methyl 4-fluorobenzoylacetate

Numéro de catalogue: B1581349
Numéro CAS: 63131-29-3
Poids moléculaire: 196.17 g/mol
Clé InChI: HGLVYXXPRSNKQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-fluorobenzoylacetate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 3-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLVYXXPRSNKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212477
Record name Methyl 4-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63131-29-3
Record name Methyl 4-fluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63131-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluorobenzoylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063131293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-fluorobenzoylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-fluorobenzoylacetate CAS number and pricing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-fluorobenzoylacetate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its applications, its synthesis, and its strategic importance in modern organic chemistry.

Strategic Overview: The Significance of this compound

This compound, also known as Methyl 3-(4-fluorophenyl)-3-oxopropanoate, is a fluorinated β-keto ester of significant interest in synthetic chemistry. Its value lies not merely in its reactivity but in the strategic placement of the fluorine atom on the phenyl ring. This single atomic substitution imparts profound changes to the molecule's electronic properties, influencing reaction outcomes and, crucially, the pharmacokinetic and pharmacodynamic profiles of downstream pharmaceutical compounds.

The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of nearby protons. This makes fluorinated building blocks like this compound highly sought-after in the design of novel therapeutics. Its utility has been demonstrated in the synthesis of substituted coumarin derivatives, which have been investigated as potential 5-lipoxygenase inhibitors for treating inflammatory diseases.[1]

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in research and procurement. The Chemical Abstracts Service (CAS) has assigned the number 63131-29-3 to this compound.[1][2][3][4][5] This unique identifier ensures unambiguous communication and sourcing of the correct material.

The fundamental physicochemical properties of this compound are summarized below, providing a critical data foundation for experimental design.

PropertyValueSource(s)
CAS Number 63131-29-3[1][2][3][5]
Molecular Formula C₁₀H₉FO₃[1][2][3]
Molecular Weight 196.18 g/mol [1][3][6]
IUPAC Name methyl 3-(4-fluorophenyl)-3-oxopropanoate[2][3][7]
Synonyms Methyl 3-(4-fluorophenyl)-3-oxopropionate, 4-Fluorobenzoylacetic acid methyl ester[1][3][5]
Appearance Clear colorless to pale yellow liquid[2]
Density 1.228 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5190 - 1.5250[1][2]
Flash Point 110 °C (230 °F) - closed cup[1]

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves a base-mediated Claisen condensation. This reaction joins an ester (dimethyl carbonate) with a ketone (4'-fluoroacetophenone). The underlying principle involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Conceptual Workflow: Claisen Condensation

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4'-Fluoroacetophenone P1 Base-mediated Deprotonation (e.g., NaH, NaOMe) R1->P1 α-Proton Abstraction R2 Dimethyl Carbonate P2 Nucleophilic Attack (Enolate on Ester) R2->P2 P1->P2 Forms Enolate P3 Elimination of Methoxide P2->P3 Prod This compound P3->Prod Final Product Formation G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds cluster_final Target Application start This compound (Precursor) R1 Cyclocondensation start->R1 R2 Knorr Pyrrole Synthesis start->R2 R3 Hantzsch Dihydropyridine Synthesis start->R3 P1 Heterocycles (e.g., Coumarins, Pyrazoles) R1->P1 P2 Substituted Pyrroles R2->P2 P3 Dihydropyridines R3->P3 Final Bioactive Molecules & Drug Candidates P1->Final P2->Final P3->Final

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and professionals in drug development, a molecule's structural dynamics are as critical as its static form. Keto-enol tautomerism, a fundamental equilibrium between two constitutional isomers, profoundly influences a compound's reactivity, polarity, solubility, and its interaction with biological targets. This guide provides a comprehensive technical exploration of this phenomenon in Methyl 4-fluorobenzoylacetate, a versatile β-ketoester intermediate. We will dissect the underlying principles governing its tautomeric equilibrium, present field-proven methodologies for its characterization and quantification, and discuss the critical implications of this dynamic behavior in the context of medicinal chemistry and synthetic applications. This document is structured to provide not just protocols, but a deep causal understanding, empowering researchers to predict and control the tautomeric state of this and related molecules.

The Duality of Structure: Understanding the Tautomeric System

This compound, a β-dicarbonyl compound, exists as a dynamic equilibrium between its keto and enol forms.[1] This is not a resonance phenomenon; the keto and enol tautomers are distinct chemical species that rapidly interconvert through the migration of a proton and the rearrangement of bonding electrons.[2]

  • The Keto Tautomer: This form contains two carbonyl groups (a ketone and an ester) separated by a methylene (-CH₂-) group.

  • The Enol Tautomer: This form is characterized by a carbon-carbon double bond (C=C) and a hydroxyl (-OH) group. Crucially, the enol form of β-dicarbonyls like this compound is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the adjacent carbonyl oxygen.[2] This conjugation and hydrogen bonding are powerful driving forces that increase the stability and population of the enol form.[2]

The presence of a 4-fluoro substituent on the phenyl ring introduces a significant electronic effect. Fluorine is a highly electronegative atom, acting as an electron-withdrawing group by induction. Electron-withdrawing groups appended to the dicarbonyl framework are known to favor the enol tautomer, making this a key structural consideration.[3][4][5]

Caption: The dynamic equilibrium between the keto and enol tautomers of this compound.

Experimental Characterization: A Validated Workflow Using ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for studying keto-enol tautomerism. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of distinct signals for each species in a single spectrum.[1][2]

Core Causality: Why ¹H NMR is the Method of Choice

The power of ¹H NMR lies in its ability to probe the precise chemical environment of each proton. The structural differences between the keto and enol forms—specifically the presence of a methylene group (-CH₂) in the keto form versus a vinylic proton (=CH-) and a hydroxyl proton (-OH) in the enol form—give rise to unique, well-separated signals. The ratio of the integrated areas of these signals provides a direct and accurate measure of the equilibrium composition.[6]

Detailed Protocol for Sample Analysis

This protocol ensures reproducible and accurate determination of the keto-enol equilibrium.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it directly influences the equilibrium position.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 5 seconds) to allow for full relaxation of all protons, which is crucial for accurate signal integration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Carefully integrate the characteristic signals corresponding to the keto and enol tautomers.

Interpreting the Spectrum: Assigning the Key Signals

The following table outlines the expected chemical shifts for the diagnostic protons of this compound.

TautomerProton TypeExpected Chemical Shift (δ, ppm)MultiplicityRationale for Chemical Shift
Keto Methylene (-CH₂-)3.8 - 4.2SingletProtons are alpha to two electron-withdrawing carbonyl groups, resulting in significant deshielding.
Keto Methoxy (-OCH₃)3.6 - 3.8SingletTypical chemical shift for ester methyl protons.
Enol Vinylic (=CH-)5.8 - 6.2SingletProton is on a C=C double bond and is deshielded by the adjacent carbonyl and phenyl ring.
Enol Enolic Hydroxyl (-OH)12.0 - 16.0Broad SingletExtreme downfield shift is a hallmark of the strong intramolecular hydrogen bond, which strongly deshields the proton.[2]
Enol Methoxy (-OCH₃)3.5 - 3.7SingletSlightly different electronic environment compared to the keto form.

Note: Aromatic protons for both tautomers will appear in the typical aromatic region (δ 7.0-8.2 ppm), often as complex multiplets.

Quantifying the Equilibrium

The tautomeric ratio is determined from the integrated signal areas. The equilibrium constant (Keq = [Enol]/[Keto]) and the percentage of each tautomer can be calculated using the integrals of the unique keto methylene and enol vinylic protons.

  • Let IKeto = Integral of the keto methylene singlet (-CH₂-).

  • Let IEnol = Integral of the enol vinylic singlet (=CH-).

Since the keto signal represents two protons and the enol signal represents one, a correction factor is necessary.[2][6]

% Enol = [ IEnol / ( IEnol + (IKeto / 2) ) ] × 100

% Keto = 100 - % Enol

Keq = % Enol / % Keto

Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis & Quantification A Weigh 15-20 mg of Compound B Dissolve in 0.6 mL Deuterated Solvent A->B C Add TMS Standard B->C D Lock & Shim C->D E Acquire Spectrum (d1 = 5s) D->E F Process FID (FT, Phase, Baseline) E->F G Reference to TMS F->G H Integrate Keto (-CH₂) & Enol (=CH-) Signals G->H I Calculate % Enol and Keq H->I

Caption: A validated workflow for the quantitative analysis of keto-enol tautomerism by ¹H NMR.

The Impact of Environment: Solvent Effects on Equilibrium

The choice of solvent has a profound and predictable effect on the keto-enol equilibrium. This is a critical parameter for scientists to control, as it can be used to favor one tautomer over the other in a reaction mixture.

  • Non-polar Solvents (e.g., CCl₄, CDCl₃): These solvents do not compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded enol form is significantly stabilized and favored.[2]

  • Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents possess large dipole moments and can stabilize the more polar keto tautomer through dipole-dipole interactions. They can also act as hydrogen bond acceptors, slightly disrupting the enol's internal hydrogen bond and shifting the equilibrium towards the keto form.[8]

  • Polar Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, significantly stabilizing it and shifting the equilibrium further in its favor compared to non-polar solvents.[2]

The following table presents illustrative data based on established trends for substituted β-ketoesters.[8][9]

SolventSolvent TypeDielectric Constant (ε)Expected % EnolExpected KeqPrimary Stabilizing Interaction
Chloroform-d (CDCl₃)Weakly Polar4.8~85%~5.7Intramolecular H-bonding in enol is dominant.
Acetone-d₆Polar Aprotic21.0~60%~1.5Dipole-dipole interactions stabilize the keto form.
DMSO-d₆Polar Aprotic47.0~50%~1.0Strong dipole-dipole interactions and H-bond acceptance stabilize the keto form.
Methanol-d₄Polar Protic33.0~35%~0.54Intermolecular H-bonding from solvent strongly stabilizes the keto form.

Implications for Drug Development and Chemical Synthesis

Understanding and controlling the tautomeric equilibrium of molecules like this compound is not merely an academic exercise; it has direct, practical consequences.

  • Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor sites), and polarity. One tautomer may bind to a biological target with significantly higher affinity than the other. Knowing the predominant form under physiological conditions is crucial for rational drug design.

  • Physicochemical Properties: The tautomeric ratio affects key properties like solubility, lipophilicity (LogP), and crystal packing, all of which are critical parameters in drug formulation and delivery.

  • Chemical Reactivity: The keto and enol forms exhibit different reactivity. The keto form's α-protons are acidic and can be removed to form an enolate nucleophile. The enol form itself can act as a nucleophile at the α-carbon. Controlling the equilibrium can thus direct the outcome of a chemical synthesis.

Conclusion

The keto-enol tautomerism of this compound is a prime example of molecular dynamism influencing chemical behavior. The equilibrium is governed by a delicate balance of intramolecular stabilization, primarily through hydrogen bonding in the enol form, and intermolecular interactions with the surrounding solvent environment. The electron-withdrawing nature of the 4-fluoro substituent inherently favors a significant population of the enol tautomer. As demonstrated, ¹H NMR spectroscopy provides a robust, quantitative method to probe this equilibrium, allowing researchers to understand and manipulate the tautomeric state. For professionals in drug discovery and synthesis, mastering this concept is essential for predicting molecular interactions, controlling reaction pathways, and ultimately, designing more effective chemical entities.

References

An In-depth Technical Guide on the Solubility of Methyl 4-fluorobenzoylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed technical overview of the solubility of methyl 4-fluorobenzoylacetate, a critical parameter for its application in pharmaceutical synthesis and other chemical processes.

Introduction: The Role of this compound in Synthesis

This compound is a key chemical intermediate, notably used in the synthesis of substituted coumarin derivatives, which are investigated as potential 5-lipoxygenase inhibitors.[1] It also serves as a precursor in the creation of other complex molecules like 3-amino-4-(-4-fluoro-phenyl)furazan.[1] The efficiency of these syntheses—impacting reaction rates, yield, and purification—is fundamentally tied to the solubility of this compound in the chosen organic solvents. A thorough understanding of its solubility characteristics is therefore essential for process optimization and successful drug development.

Physicochemical Profile of this compound

To predict and understand its solubility, it is crucial to first examine the physicochemical properties of this compound.

Key Properties:

  • Molecular Formula: C₁₀H₉FO₃[2][3]

  • Molecular Weight: 196.18 g/mol [2]

  • Appearance: Clear colorless to dark yellow liquid[4]

  • Density: Approximately 1.228 g/mL at 25 °C[1]

  • Boiling Point: 263.5 ± 15.0 °C at 760 mmHg[3]

  • Flash Point: >110 °C (>230 °F)[1][4]

  • Refractive Index: n20/D 1.521[1]

The molecular structure, featuring a polar ester and ketone group alongside a fluorinated aromatic ring, suggests that this compound will exhibit varied solubility across different types of organic solvents. The principle of "like dissolves like" is a foundational concept; solvents with similar polarity and hydrogen bonding capabilities are likely to be more effective.

Principles of Solubility in Organic Solvents

The dissolution of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

  • Dipole-Dipole Interactions: The carbonyl groups (C=O) in the ester and ketone functionalities create significant dipoles, which will interact favorably with polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

  • Van der Waals Forces: These forces are present in all interactions and will be the primary mode of interaction with nonpolar solvents.

Based on these principles, a qualitative prediction of solubility can be made:

  • High Solubility Expected in: Polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

  • Moderate Solubility Expected in: Solvents of intermediate polarity (e.g., dichloromethane) and aromatic solvents (e.g., toluene).

  • Low Solubility Expected in: Nonpolar aliphatic solvents (e.g., hexane, heptane).

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal saturation method is a reliable and widely used technique.

Detailed Experimental Protocol: Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Materials & Equipment:

  • This compound (high purity)

  • Analytical grade organic solvents

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a Gravimetric setup (vacuum oven).

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vials in the temperature-controlled shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: Cease agitation and allow the vials to rest at the constant temperature for at least 2 hours, permitting the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent temperature changes that could induce precipitation, the syringe can be pre-warmed to the experimental temperature.

  • Filtration: Immediately pass the sample through a syringe filter to remove any microscopic solid particles.

  • Quantification:

    • Gravimetric Analysis: A known volume of the filtered saturated solution is placed in a pre-weighed container.[5] The solvent is then evaporated, and the mass of the remaining solute is determined by re-weighing the container.[5]

    • HPLC Analysis (Preferred): Accurately dilute the filtered sample with the solvent.[5] Analyze the diluted sample by HPLC against a calibration curve prepared from standards of known concentration to determine the precise solubility.[5]

  • Calculation: Convert the measured concentration into the desired units (e.g., g/100 mL, mol/L). The experiment should be repeated to ensure reproducibility.

Diagram of the Experimental Workflow

G cluster_setup 1. System Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_results 4. Data Processing A Add excess solute to known volume of solvent B Seal vial to prevent evaporation A->B C Agitate in temperature-controlled bath for 24-48 hours B->C D Allow excess solid to settle for >2 hours C->D E Withdraw supernatant with pre-warmed syringe D->E F Filter with 0.45 µm syringe filter E->F G Quantify solute via HPLC or Gravimetry F->G H Calculate solubility (e.g., g/100 mL) G->H I Repeat for statistical validity (n≥3) H->I

Caption: Workflow for Isothermal Saturation Solubility Determination.

Practical Applications for Researchers

A comprehensive understanding of solubility is vital for the practical application of this compound in a laboratory or industrial setting.

  • Reaction Solvent Selection: For homogeneous reactions, a solvent that completely dissolves the reactants is preferred. Polar aprotic solvents are often excellent choices.

  • Crystallization and Purification: The process of purification by crystallization relies on differential solubility. An ideal solvent (or solvent system) will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the recovery of pure crystals upon cooling. A common technique involves using a solvent pair: one in which the compound is highly soluble and another (an "anti-solvent") in which it is poorly soluble.

Conclusion

The solubility of this compound in organic solvents is a critical factor influencing its use in synthetic chemistry. By understanding its physicochemical properties and applying systematic experimental methods like isothermal saturation, researchers can make informed decisions regarding solvent selection. This knowledge is paramount for optimizing reaction conditions, developing effective purification strategies, and ultimately achieving more efficient and scalable chemical processes.

References

The Strategic deployment of Methyl 4-fluorobenzoylacetate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-fluorobenzoylacetate, a versatile β-ketoester, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties, conferred by the fluorine substituent on the aromatic ring, significantly influence its reactivity, making it an invaluable precursor for a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a particular focus on its role in the construction of medicinally relevant scaffolds. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Introduction: The Ascendancy of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound (IUPAC Name: Methyl 3-(4-fluorophenyl)-3-oxopropanoate) is a prime exemplar of a fluorinated building block that has garnered significant attention for its utility in constructing complex molecular frameworks.[2][3]

This technical guide will navigate the synthetic landscape of this compound, from its preparation to its multifaceted applications as a precursor to a range of heterocyclic systems, including pyridines, thiophenes, pyrazolones, and quinolones. By elucidating the underlying reaction mechanisms and providing detailed, field-proven protocols, this document aims to serve as a comprehensive resource for chemists engaged in the design and synthesis of novel organic compounds.

Synthesis and Purification of this compound

The most common and efficient method for the synthesis of β-ketoesters like this compound is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. For the synthesis of the title compound, methyl 4-fluorobenzoate is condensed with methyl acetate.

Synthesis_of_Methyl_4_fluorobenzoylacetate

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Claisen Condensation

This protocol outlines the synthesis of this compound from methyl 4-fluorobenzoate and methyl acetate using sodium hydride as the base.

Materials:

  • Methyl 4-fluorobenzoate

  • Methyl acetate, anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Base Preparation: Sodium hydride (1.1 equivalents) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil. The hexanes are decanted, and the sodium hydride is suspended in anhydrous THF.

  • Addition of Esters: A solution of methyl 4-fluorobenzoate (1 equivalent) and methyl acetate (3 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M HCl until the mixture is acidic. The aqueous layer is separated and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.[4]

The Versatility of this compound in Heterocyclic Synthesis

The presence of three key functional groups—the aromatic ring, the ketone, and the ester—makes this compound a highly versatile precursor for a wide range of heterocyclic systems. The electron-withdrawing nature of the 4-fluoro substituent can influence the reactivity of the benzoyl moiety, often facilitating nucleophilic attack at the carbonyl carbon.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[5] These scaffolds are prevalent in many biologically active compounds, including calcium channel blockers.[5] In this reaction, two equivalents of a β-ketoester (in this case, this compound), an aldehyde, and a nitrogen source (typically ammonia or ammonium acetate) condense to form the dihydropyridine ring.

Hantzsch_Pyridine_Synthesis

Caption: Mechanistic pathway of the Hantzsch pyridine synthesis.

3.1.1. Experimental Protocol: Hantzsch Synthesis

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • Ammonium acetate

  • Ethanol or acetic acid

Procedure:

  • A mixture of this compound (2 equivalents), the chosen aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol is stirred at reflux for 4-8 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude dihydropyridine can be purified by recrystallization from ethanol.

  • For aromatization to the corresponding pyridine, the dihydropyridine can be oxidized using a variety of oxidizing agents such as nitric acid, ceric ammonium nitrate (CAN), or simply by bubbling air through the reaction mixture in the presence of a catalyst.

3.1.2. Data Presentation: Catalyst and Yield Comparison

The efficiency of the Hantzsch synthesis can be significantly influenced by the choice of catalyst and reaction conditions.

CatalystAldehydeSolventTime (h)Yield (%)Reference
NoneBenzaldehydeEthanol865[4]
p-TSABenzaldehydeEthanol682[4]
Tannic AcidBenzaldehydeH₂O194[4]
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthanol0.596[4]
MicrowaveVariousSolvent-free0.1-0.259-77[2]
Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6] When using this compound, the ketone functionality participates in the initial Knoevenagel condensation with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). The resulting adduct then reacts with sulfur to form the thiophene ring. 2-Aminothiophenes are important scaffolds in medicinal chemistry, found in drugs such as the non-steroidal anti-inflammatory drug (NSAID) tinoridine.[7]

Gewald_Reaction

Caption: Key steps in the Gewald aminothiophene synthesis.

3.2.1. Experimental Protocol: Gewald Synthesis

Materials:

  • This compound

  • Malononitrile or ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • A mixture of this compound (1 equivalent), the active methylene nitrile (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of morpholine in ethanol is stirred at room temperature or gently heated (50-60 °C).

  • The reaction is typically complete within a few hours, and the product often precipitates from the reaction mixture.

  • The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[8]

3.2.2. Data Presentation: Reaction Conditions and Yields

Active Methylene NitrileBaseSolventTemperatureTime (h)Yield (%)
MalononitrileMorpholineEthanolRT3High
Ethyl CyanoacetatePiperidineEthanolReflux5Good
MalononitrileEt₃NH₂ORT195
Ethyl CyanoacetateMorpholineSolvent-free (Ball Milling)RT0.5High
Synthesis of Pyrazolones

Pyrazolones are a class of heterocyclic compounds that form the core structure of many pharmaceutical agents, including analgesics and anti-inflammatory drugs.[9] They are readily synthesized via the condensation of a β-ketoester with a hydrazine derivative. The reaction of this compound with hydrazine or a substituted hydrazine provides a straightforward route to 3-(4-fluorophenyl)-5-pyrazolone derivatives.

3.3.1. Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

Procedure:

  • A solution of this compound (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol is heated at reflux for 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude pyrazolone is washed with cold ethanol and can be purified by recrystallization.[9]

3.3.2. Data Presentation: Pyrazolone Synthesis Yields

Hydrazine DerivativeSolventTemperatureTime (h)Yield (%)
Hydrazine HydrateEthanolReflux3>90
PhenylhydrazineAcetic AcidReflux4High
4-NitrophenylhydrazineEthanolReflux5Good
Microwave (Solvent-free)Various Hydrazines420 W0.1751-98
Synthesis of Quinolones

The quinolone and fluoroquinolone classes of compounds are of immense importance in medicinal chemistry, primarily for their antibacterial activity.[10] Several synthetic routes to the quinolone core, such as the Gould-Jacobs reaction, utilize β-ketoester precursors.[10] this compound can be employed in a Gould-Jacobs-type synthesis by reacting it with an aniline derivative, followed by thermal cyclization to afford a 4-hydroxyquinolone.

Gould_Jacobs_Reaction

Caption: Simplified schematic of the Gould-Jacobs reaction for quinolone synthesis.

3.4.1. Experimental Protocol: Gould-Jacobs Reaction

Materials:

  • This compound

  • Substituted aniline

  • High-boiling solvent (e.g., Dowtherm A, diphenyl ether)

Procedure:

  • A mixture of this compound (1 equivalent) and a substituted aniline (1 equivalent) is heated to approximately 140-150 °C to form the enaminone intermediate, with the removal of methanol.

  • The temperature is then raised to around 250 °C to effect the thermal cyclization.

  • The reaction is monitored for the disappearance of the intermediate.

  • After cooling, the reaction mixture is triturated with a non-polar solvent like hexane or petroleum ether to precipitate the crude 4-hydroxyquinolone.

  • The product is collected by filtration and purified by recrystallization.[10]

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to serve as a precursor to a wide range of medicinally important heterocyclic scaffolds, including pyridines, thiophenes, pyrazolones, and quinolones, underscores its significance in drug discovery and development. The presence of the 4-fluoro substituent not only allows for the introduction of this key element into target molecules but also modulates the reactivity of the β-ketoester, enabling a diverse array of chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this compound in the synthesis of novel and complex organic compounds.

References

The Advent of Fluorinated β-Keto Esters: A Journey from Serendipity to Precision Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Medicinal Chemistry

The introduction of fluorine into organic molecules has been a transformative event in the landscape of medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have made fluorinated organic compounds indispensable tools for the modern scientist. Among the vast array of fluorinated building blocks, β-keto esters stand out for their synthetic versatility, serving as pivotal intermediates in the construction of complex molecular architectures. This guide delves into the discovery and historical development of fluorinated β-keto esters, tracing their origins from the pioneering days of organofluorine chemistry to the sophisticated and highly selective synthetic methodologies employed today. We will explore the fundamental chemical principles that govern their synthesis, dissect key experimental protocols, and illuminate the causal relationships behind the evolution of these powerful synthetic tools.

Part 1: The Historical Genesis - From Halogen Exchange to the First Fluorinated Carbonyls

The story of fluorinated β-keto esters is intrinsically linked to the birth of organofluorine chemistry itself. Prior to the late 19th century, the extreme reactivity of elemental fluorine posed a formidable barrier to the synthesis of organic compounds bearing a carbon-fluorine bond.

The Pioneering Work of Frédéric Swarts

The breakthrough came from the meticulous work of Belgian chemist Frédéric Swarts . In the 1890s, Swarts developed the first practical methods for introducing fluorine into organic molecules through halogen exchange reactions.[1][2] His eponymous "Swarts reaction" utilized metal fluorides, such as antimony trifluoride (SbF₃), to replace other halogens (typically chlorine or bromine) with fluorine.[1][2] This seminal work laid the foundation for the entire field of organofluorine chemistry and opened the door to the synthesis of a vast new class of compounds.[3] While Swarts himself did not explicitly report the synthesis of a fluorinated β-keto ester, his development of fluorinating agents was the critical enabling step. His work on aromatic compounds with fluorinated side chains, first reported in 1898, demonstrated the feasibility of creating complex fluorinated organic molecules.[4]

The Emergence of the First Fluorinated β-Keto Ester: The Claisen Condensation Takes Center Stage

The first synthesis of a fluorinated β-keto ester, specifically ethyl trifluoroacetoacetate, was a landmark achievement that built upon the foundational principles of the Claisen condensation. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, was first described by Rainer Ludwig Claisen in 1887.[5]

While the exact date and publication of the very first synthesis of ethyl trifluoroacetoacetate is not definitively pinpointed in a single, celebrated paper, early reports of its preparation appeared in the mid-20th century. A notable early method involved the Claisen condensation of ethyl trifluoroacetate with ethyl acetate. One of the earliest detailed protocols was the sodium-promoted Claisen ester condensation, which provided a simple and rapid preparation of ethyl trifluoroacetoacetate in yields of 75-80%. This reaction was observed to be violently exothermic, a testament to the powerful influence of the trifluoromethyl group.

Part 2: The Cornerstone Synthesis - A Deep Dive into the Claisen Condensation of Fluorinated Esters

The synthesis of fluorinated β-keto esters via the Claisen condensation remains a cornerstone of organofluorine chemistry. The reaction's success hinges on a nuanced understanding of the electronic effects of fluorine and the careful selection of reaction conditions.

Mechanistic Insights: The Fluorine Effect

The presence of the highly electronegative fluorine atoms in the acyl group of the starting ester has a profound impact on the Claisen condensation mechanism.

  • Increased Acidity of α-Protons: The electron-withdrawing trifluoromethyl group in ethyl trifluoroacetate does not possess α-protons. Therefore, in a crossed Claisen condensation with ethyl acetate, it is the ethyl acetate that must be deprotonated to form the enolate nucleophile.[5][6]

  • Enhanced Electrophilicity of the Carbonyl Carbon: The trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon in ethyl trifluoroacetate, making it highly susceptible to nucleophilic attack by the enolate of ethyl acetate.

  • Stabilization of the Tetrahedral Intermediate: The electron-withdrawing nature of the trifluoromethyl group helps to stabilize the negative charge on the oxygen atom in the tetrahedral intermediate formed after nucleophilic attack.

  • Driving the Equilibrium: The final deprotonation of the newly formed β-keto ester is a key driving force for the reaction. The resulting enolate is highly stabilized by resonance, which shifts the overall equilibrium towards the product.[5][7]

Claisen_Condensation_Mechanism

Caption: Mechanism of the Claisen condensation for the synthesis of ethyl trifluoroacetoacetate.

Historical Protocol: Sodium-Promoted Synthesis of Ethyl Trifluoroacetoacetate

This protocol, adapted from early literature, highlights the direct use of sodium metal as the base.

Experimental Protocol:

  • Reaction Setup: A flask equipped with two water-cooled reflux condensers and a solid CO₂-ethanol-cooled condenser is charged with sodium wire (16.5 g).

  • Reagent Addition: A mixture of ethyl trifluoroacetate (101.5 g, 1.0 mole) and ethyl acetate (130 g, 2.1 mole) is rapidly added to the sodium wire. Caution: A very vigorous exothermic reaction ensues.

  • Reaction: The reaction proceeds for approximately ten minutes until all the sodium has dissolved.

  • Workup: After cooling, the dark-colored reaction mixture is diluted with dry ether (to 500 ml) and refluxed for 14 hours.

  • Isolation: The product is isolated via acidic workup and distillation.

Causality Behind Experimental Choices:

  • Excess Ethyl Acetate: The use of a two-fold excess of ethyl acetate ensures that it is the primary species to be deprotonated, preventing self-condensation of ethyl trifluoroacetate (which is not possible) and maximizing the formation of the desired product.

  • Vigorous Reaction: The high reactivity of sodium metal with the esters, particularly the highly electrophilic ethyl trifluoroacetate, leads to a rapid and exothermic reaction. The specialized condenser setup is crucial for managing the reaction temperature and preventing loss of volatile reagents.

  • Extended Reflux: The 14-hour reflux period ensures the reaction goes to completion and maximizes the yield of the desired β-keto ester.

Modern Protocol: Sodium Ethoxide Catalyzed Synthesis

Later adaptations of the Claisen condensation for industrial-scale production favored the use of sodium ethoxide as the base for improved safety and control.

Experimental Protocol:

  • Catalyst Preparation: Sodium ethoxide is prepared in situ by the reaction of sodium metal on ethanol in a solvent like cyclohexane.[8]

  • Condensation: Ethyl trifluoroacetate and ethyl acetate are condensed in the presence of the sodium ethoxide in cyclohexane.

  • Neutralization: The resulting enol is liberated by the addition of a protonic acid, such as formic acid.[8]

  • Purification: The final product, ethyl trifluoroacetoacetate, is separated by distillation.

Causality Behind Experimental Choices:

  • Use of Sodium Ethoxide: Sodium ethoxide is a strong, non-nucleophilic base that effectively deprotonates ethyl acetate without interfering with the ester functionalities through unwanted side reactions like transesterification (as the ethoxide matches the ester's alcohol portion).[5][7]

  • Cyclohexane as Solvent: Cyclohexane is an inert solvent that does not participate in the reaction and facilitates temperature control.

  • Acidic Workup: The addition of a weak acid like formic acid neutralizes the basic reaction mixture and protonates the product enolate, allowing for the isolation of the β-keto ester.[8]

MethodBaseSolventYieldKey ConsiderationsReference
Early Sodium-PromotedSodium MetalNone (reagents as solvent)75-80%Highly exothermic and potentially hazardous.
Modern Sodium EthoxideSodium EthoxideCyclohexane~75%Improved safety and control over the reaction.[8]

Part 3: The Evolution of Synthesis - Modern Methodologies for Fluorinated β-Keto Esters

While the Claisen condensation remains a workhorse for the synthesis of many fluorinated β-keto esters, the demand for greater efficiency, selectivity, and functional group tolerance has driven the development of new synthetic strategies. These modern methods often focus on the direct fluorination of pre-existing β-keto esters.

The Rise of Electrophilic Fluorinating Agents

A significant advancement in the field was the development of stable and selective electrophilic fluorinating agents. Early methods for direct fluorination were often hazardous and non-selective. The introduction of N-F reagents, such as N-fluorobis(phenyl)sulfonimide (NFSI) and Selectfluor®, revolutionized the field by providing safe and effective sources of "electrophilic fluorine."

Fluorination_Evolution

Caption: Evolution of synthetic strategies for fluorinated β-keto esters.

Metal-Catalyzed Fluorination

The use of transition metal catalysts has enabled highly efficient and selective α-fluorination of β-keto esters.

Key Features:

  • Lewis Acid Activation: Transition metals, such as copper and palladium, can act as Lewis acids, coordinating to the carbonyl oxygen of the β-keto ester and increasing the acidity of the α-proton, thus facilitating enolate formation.

  • Chiral Ligands for Asymmetric Synthesis: The development of chiral ligands for these metal catalysts has been instrumental in achieving high enantioselectivity in the fluorination reaction, a critical aspect for the synthesis of chiral drug candidates.

Example Protocol: Copper-Catalyzed Enantioselective Fluorination

  • Catalyst Formation: A chiral copper catalyst is typically formed in situ by mixing a copper(II) salt (e.g., Cu(OTf)₂) with a chiral ligand (e.g., a bis(oxazoline) or Pybox ligand).

  • Reaction: The β-keto ester is added to the catalyst solution, followed by the addition of an electrophilic fluorinating agent (e.g., NFSI).

  • Workup and Purification: The reaction is quenched, and the fluorinated product is purified using standard techniques like column chromatography.

Organocatalyzed Fluorination

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems for the asymmetric fluorination of β-keto esters.

Key Features:

  • Enamine and Iminium Ion Intermediates: Chiral amines can react with the β-keto ester to form chiral enamine or iminium ion intermediates, which then react with the electrophilic fluorinating agent in a stereocontrolled manner.[9][10]

  • Mild Reaction Conditions: Organocatalytic reactions are often performed under mild conditions, which increases their functional group tolerance.

  • Metal-Free: The absence of transition metals can be advantageous in the synthesis of pharmaceutical intermediates, avoiding potential metal contamination.

Example Protocol: Chiral Amine-Catalyzed Enantioselective Fluorination

  • Reaction Setup: The β-keto ester, a chiral primary or secondary amine catalyst (e.g., a cinchona alkaloid derivative), and an acid co-catalyst are dissolved in an appropriate solvent.[11][12]

  • Fluorination: An electrophilic fluorinating agent (e.g., NFSI) is added to the reaction mixture.

  • Workup and Purification: The reaction is quenched, and the enantiomerically enriched fluorinated β-keto ester is isolated and purified.

MethodCatalyst TypeKey AdvantageTypical YieldsTypical Enantiomeric Excess (ee)
Metal-Catalyzed Copper, Palladium, etc. with chiral ligandsHigh efficiency and selectivityGood to ExcellentHigh (often >90%)
Organocatalyzed Chiral amines (e.g., cinchona alkaloids)Metal-free, mild conditionsGood to ExcellentHigh (often >90%)

Conclusion: A Future Built on Fluorine

The journey of fluorinated β-keto esters from their conceptual beginnings in the work of Frédéric Swarts to their central role in modern synthetic chemistry is a compelling narrative of scientific progress. The initial reliance on the robust but sometimes challenging Claisen condensation has given way to a sophisticated toolbox of catalytic methods that offer unprecedented levels of control and selectivity. For researchers in drug discovery and development, a deep understanding of the history, mechanisms, and practical considerations of these synthetic routes is paramount. As the demand for novel fluorinated molecules continues to grow, the legacy of these foundational discoveries will undoubtedly continue to inspire the development of even more innovative and powerful synthetic methodologies.

References

Methyl 4-fluorobenzoylacetate: A Versatile Scaffold for Future Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Building Block

Methyl 4-fluorobenzoylacetate is a versatile β-ketoester that holds significant promise as a foundational building block in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive β-dicarbonyl system coupled with a fluorine-substituted aromatic ring, offers a rich landscape for chemical exploration. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can profoundly influence the physicochemical and biological properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth exploration of potential research avenues for this compound, offering both theoretical frameworks and practical, field-proven insights to inspire and direct future investigations in medicinal chemistry, materials science, and coordination chemistry.

Core Properties and Reactivity

Before delving into its potential applications, it is crucial to understand the fundamental characteristics of this compound.

PropertyValueReference
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.17 g/mol [1]
Appearance Clear colorless to pale yellow liquid
Density 1.228 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.521 (lit.)
CAS Number 63131-29-3

The reactivity of this compound is primarily dictated by the β-ketoester functionality. This includes the acidity of the α-protons and the electrophilicity of the carbonyl carbons, making it an ideal substrate for a wide range of condensation and cyclization reactions.

A key aspect of its chemical behavior is keto-enol tautomerism, an equilibrium between the ketone and enol forms. This equilibrium is fundamental to its reactivity, as the enol form acts as a key nucleophilic intermediate in many of the reactions discussed in this guide.

Keto_Enol_Tautomerism Keto Keto form Enol Enol form Keto->Enol [H⁺] or [OH⁻] Enol->Keto [H⁺] or [OH⁻]

Caption: Keto-enol tautomerism of this compound.

Part 1: Frontiers in Medicinal Chemistry - Building Bioactive Heterocycles

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound serves as an excellent starting material for the construction of diverse heterocyclic scaffolds.

Synthesis of Substituted Coumarins: Exploring 5-Lipoxygenase Inhibitors

Coumarins are a class of naturally occurring compounds with a wide range of biological activities. Substituted coumarins derived from this compound have shown potential as 5-lipoxygenase inhibitors, which are therapeutic targets for inflammatory diseases such as asthma. The synthesis of these compounds can be readily achieved through the Pechmann condensation.

Conceptual Workflow: Pechmann Condensation

Pechmann_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product M4FBA This compound Condensation Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) M4FBA->Condensation Phenol Substituted Phenol Phenol->Condensation Coumarin 4-(4-fluorophenyl)coumarin derivative Condensation->Coumarin

Caption: Workflow for the synthesis of coumarin derivatives.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-7-hydroxycoumarin

  • Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and this compound (1 equivalent).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the mixture with stirring. The reaction is typically exothermic.

  • Reaction Conditions: Heat the mixture gently (e.g., 60-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

Future Research Directions:

  • SAR Studies: Synthesize a library of coumarin derivatives by varying the substituents on the phenol ring to establish a comprehensive Structure-Activity Relationship (SAR) for 5-lipoxygenase inhibition.

  • Mechanism of Action: Investigate the precise mechanism by which these fluorinated coumarins inhibit 5-lipoxygenase.

  • In Vivo Studies: Evaluate the most potent compounds in animal models of inflammatory diseases.

One-Pot Synthesis of 3-Amino-4-(4-fluorophenyl)furazan

Furazans are another class of heterocycles with diverse biological activities. A one-pot synthesis of 3-amino-4-(4-fluorophenyl)furazan has been reported, highlighting the utility of this compound in constructing nitrogen-containing heterocycles.

Experimental Protocol: One-Pot Furazan Synthesis

This protocol is a generalized representation and requires optimization.

  • Reaction Setup: In a suitable solvent, dissolve this compound (1 equivalent).

  • Reagent Addition: Add a source of ammonia (e.g., ammonium acetate) and a dehydrating agent.

  • Cyclization: Introduce a reagent that can facilitate the formation of the furazan ring (details would need to be sourced from specific literature).

  • Reaction Conditions: Heat the reaction mixture under reflux and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction, perform an appropriate work-up, and purify the product by column chromatography.

Future Research Directions:

  • Exploration of Biological Activities: Screen the synthesized furazan and its derivatives for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Development of Novel Synthetic Routes: Investigate alternative, more efficient, and environmentally friendly synthetic methods for the preparation of these compounds.

Multicomponent Reactions: Hantzsch Pyridine and Gewald Aminothiophene Synthesis

The reactivity of the β-dicarbonyl moiety in this compound makes it an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.

Hantzsch Pyridine Synthesis: This reaction can be employed to synthesize dihydropyridine derivatives, a class of compounds known for their cardiovascular effects. By reacting this compound with an aldehyde and a source of ammonia, novel fluorinated dihydropyridines can be prepared.

Gewald Aminothiophene Synthesis: This reaction provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in medicinal chemistry. The condensation of this compound with a cyano-activated methylene compound and elemental sulfur in the presence of a base can yield novel 2-aminothiophene derivatives.

Conceptual Workflow: Multicomponent Reactions

MCR_Workflow cluster_reactants Reactants cluster_reactions Reactions cluster_products Products M4FBA This compound Hantzsch Hantzsch Pyridine Synthesis M4FBA->Hantzsch Gewald Gewald Aminothiophene Synthesis M4FBA->Gewald ReagentA Aldehyde ReagentA->Hantzsch ReagentB Ammonia Source ReagentB->Hantzsch ReagentC Sulfur / Cyano-activated methylene compound ReagentC->Gewald DHP Dihydropyridine Derivative Hantzsch->DHP Thiophene 2-Aminothiophene Derivative Gewald->Thiophene Metal_Complexation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_application Application M4FBA This compound Coordination Coordination M4FBA->Coordination Metal Metal Salt (e.g., Cu(OAc)₂, PdCl₂) Metal->Coordination Complex Metal Complex Coordination->Complex Catalysis Catalysis (e.g., C-C coupling, oxidation) Complex->Catalysis

References

An In-depth Technical Guide to the Reactivity of the Methylene Group in Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-fluorobenzoylacetate is a β-keto ester of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other functional materials.[1][2] The synthetic versatility of this molecule is anchored in the reactivity of its central methylene (-CH₂-) group. Positioned between two powerful electron-withdrawing groups—a benzoyl carbonyl and a methyl ester carbonyl—the protons on this methylene group exhibit notable acidity, facilitating a range of crucial carbon-carbon bond-forming reactions. This guide provides a comprehensive exploration of the principles governing this reactivity, detailing the mechanisms of enolate formation, subsequent alkylation and condensation reactions, and the strategic application of this chemistry in the synthesis of complex heterocyclic systems. We will delve into the nuanced electronic influence of the para-fluoro substituent and provide validated, step-by-step protocols for key transformations.

The Core Principle: Acidity of the α-Methylene Protons

The defining characteristic of this compound, and β-keto esters in general, is the acidity of the protons on the carbon alpha (α) to both carbonyl groups.[3][4] This enhanced acidity is a direct consequence of the molecular architecture.

Causality Behind Acidity:

  • Inductive Effect: Both carbonyl groups exert a strong electron-withdrawing inductive effect, polarizing the C-H bonds of the adjacent methylene group and weakening them.[3] The electronegative fluorine atom on the phenyl ring further contributes to this effect, pulling electron density through the aromatic system and intensifying the positive character of the benzoyl carbonyl carbon.

  • Resonance Stabilization: Upon deprotonation by a suitable base, the resulting carbanion (an enolate) is extensively stabilized by resonance. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the adjacent carbonyl groups.[5] This charge distribution makes the formation of the conjugate base significantly more favorable compared to a simple alkane.

The pKa of the α-protons in typical β-keto esters is approximately 11, making them readily accessible for deprotonation with common alkoxide bases like sodium ethoxide (NaOEt).[5] The presence of the 4-fluoro group is expected to slightly lower this pKa, further enhancing the acidity.

Alkylation Workflow A 1. Enolate Formation This compound is treated with a base (e.g., NaOEt) in a suitable solvent (e.g., Ethanol). B 2. Nucleophilic Attack (Sₙ2) An alkyl halide (R-X) is added to the solution containing the enolate. A->B C 3. Reaction Progression The reaction mixture is stirred, often with heating, to drive the Sₙ2 reaction to completion. B->C D 4. Workup & Purification The reaction is quenched (e.g., with NH₄Cl), and the product is extracted, dried, and purified (e.g., by distillation or chromatography). C->D E Alkylated Product α-substituted β-keto ester D->E Knoevenagel Condensation Mechanism Figure 3: Key steps of the Knoevenagel Condensation enolate [F-Ar-CO-CH-COOMe]⁻ aldehyde R-CHO enolate->aldehyde 1. Nucleophilic Attack intermediate F-Ar-CO-CH(COOMe)-CH(O⁻)-R aldol F-Ar-CO-CH(COOMe)-CH(OH)-R intermediate->aldol 2. Protonation product F-Ar-CO-C(COOMe)=CH-R aldol->product 3. Dehydration (-H₂O) water H₂O Pyrazole Synthesis Pathway Figure 4: Synthesis of a Pyrazole derivative start This compound (1,3-Dicarbonyl Precursor) reagent + Hydrazine (H₂N-NH₂) (Binucleophile) step1 Condensation & Cyclization Reaction in a suitable solvent (e.g., Ethanol), often with acid or base catalysis. start->step1 reagent->step1 product 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one (Heterocyclic Product) step1->product

References

Methodological & Application

Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug design. A vast number of approved pharmaceuticals across a spectrum of therapeutic areas, including anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for neurological disorders, feature a pyrazole core. The metabolic stability of the pyrazole ring and its capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive template for the development of novel therapeutics. This application note provides a comprehensive guide to the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol, a fluorinated pyrazole derivative, from methyl 4-fluorobenzoylacetate, highlighting the practical application of the venerable Knorr pyrazole synthesis.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine or its derivatives is a classic and highly efficient method known as the Knorr pyrazole synthesis. This acid-catalyzed cyclocondensation reaction proceeds through a series of well-defined steps, culminating in the formation of the stable aromatic pyrazole ring. The reaction between this compound (a β-ketoester) and hydrazine hydrate will be utilized to furnish the target pyrazole, 5-(4-fluorophenyl)-1H-pyrazol-3-ol.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The 1,3-dicarbonyl system of this compound possesses two electrophilic centers: the ketone carbonyl and the ester carbonyl. Hydrazine, with its two nucleophilic nitrogen atoms, is perfectly poised to react with these centers in a sequential manner to form the heterocyclic ring. The fluorine substituent on the phenyl ring is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity to target proteins.

Detailed Reaction Mechanism

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of this compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the ester carbonyl. This is followed by the elimination of methanol to yield the final pyrazole product. The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol

This section provides a detailed, step-by-step methodology for the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol.

Materials and Equipment:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Buchner funnel and filter paper

  • Rotary evaporator

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • This compound and glacial acetic acid are irritants. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and other ignition sources.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10 mmol, 1.96 g) in ethanol (30 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 12 mmol, 0.75 mL of 80% solution) dropwise at room temperature.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly add cold water (e.g., 50 mL) to the reaction mixture with stirring. The product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • Characterization: The identity and purity of the synthesized 5-(4-fluorophenyl)-1H-pyrazol-3-ol can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantityMolar Equivalent
This compound1.96 g1.0
Hydrazine Hydrate (80%)0.75 mL1.2
Ethanol30 mL-
Glacial Acetic Acid2-3 dropsCatalytic
Reflux Temperature78-80 °C-
Reaction Time2-4 hours-
Expected YieldVariable (typically >80%)-

Visualizing the Process

To further clarify the experimental design, the following diagrams illustrate the reaction mechanism and the overall workflow.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Methyl_4_fluorobenzoylacetate This compound Hydrazone Hydrazone Intermediate Methyl_4_fluorobenzoylacetate->Hydrazone Nucleophilic attack & Dehydration Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazole 5-(4-fluorophenyl)-1H-pyrazol-3-ol Hydrazone->Pyrazole Intramolecular Cyclization & Elimination of Methanol

Caption: Reaction mechanism for the Knorr synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol.

Experimental_Workflow Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Hydrazine Add Hydrazine Hydrate Dissolve->Add_Hydrazine Add_Catalyst Add Catalytic Acetic Acid Add_Hydrazine->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate with Cold Water Cool->Precipitate Filter Filter the Product Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterize the Product (NMR, MS, mp) Dry->Characterize

Application Notes & Protocols: Methyl 4-fluorobenzoylacetate as a Cornerstone Reagent for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Methyl 4-fluorobenzoylacetate in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures and rich chemical properties make them indispensable scaffolds. This compound, a readily available β-ketoester, has emerged as a particularly valuable and versatile starting material for the synthesis of a wide array of these crucial molecules.

The strategic incorporation of a fluorine atom onto the phenyl ring is not a trivial substitution. The unique physicochemical properties of the carbon-fluorine bond—including its high strength, the small size of fluorine, and its profound electronegativity—can dramatically influence the biological and material properties of the final heterocyclic product.[1][2] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups.[1][3] Consequently, more than 20% of all pharmaceuticals on the market contain fluorine, underscoring the importance of fluorinated building blocks.[3][4]

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on leveraging this compound to construct key heterocyclic systems. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering field-proven protocols and explaining the causal logic behind experimental design choices.

Core Synthetic Applications and Protocols

This compound's 1,3-dicarbonyl functionality is the key to its reactivity, enabling cyclocondensation reactions with a variety of binucleophilic reagents. We will detail its application in the synthesis of four major classes of heterocycles: Pyrazoles, Dihydropyrimidinones, Isoxazoles, and 1,5-Benzodiazepines.

Synthesis of Fluorinated Pyrazoles via Knorr Cyclocondensation

The Knorr pyrazole synthesis, a classic and reliable method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This transformation is a cornerstone for producing pyrazoles, a class of heterocycles found in numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib.

Mechanistic Insight: The reaction proceeds via initial condensation between one of the carbonyl groups and a nitrogen of the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[5][7] A critical challenge with an unsymmetrical β-ketoester like this compound is controlling the regioselectivity of the final product.[8][9]

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product M4FBA This compound Condensation Initial Condensation (Loss of H₂O) M4FBA->Condensation Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate - H₂O Cyclization Intramolecular Cyclization Intermediate->Cyclization Hemiaminal Cyclic Hemiaminal Cyclization->Hemiaminal Dehydration Dehydration (Loss of H₂O) Hemiaminal->Dehydration Pyrazole Regioisomeric Pyrazole Products Dehydration->Pyrazole - H₂O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Controlling Regioselectivity: Research has shown that the choice of solvent is paramount for directing the initial nucleophilic attack. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dramatically improves regioselectivity.[9] These solvents are thought to preferentially hydrogen-bond with the more sterically accessible and electronically activated benzoyl carbonyl, directing the initial condensation to that site.

Experimental Protocol: Synthesis of 1-Phenyl-3-(4-fluorophenyl)-5-methoxy-1H-pyrazole

This protocol details the reaction with phenylhydrazine, where the use of a fluorinated alcohol as a solvent enhances regioselectivity.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.96 g, 10 mmol) in 2,2,2-trifluoroethanol (TFE) (30 mL).

  • Reactant Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the solution. Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield the pure 1-phenyl-3-(4-fluorophenyl)-5-methoxy-1H-pyrazole.

Reactant 2SolventCatalystTime (h)Yield (%)Reference
HydrazineEthanolAcetic Acid5~75-85[10]
PhenylhydrazineEthanolAcetic Acid6~80-90 (mixture of isomers)[8]
PhenylhydrazineTFEAcetic Acid4>90 (high regioselectivity)[9]
MethylhydrazineHFIPNone2>95 (high regioselectivity)[9]

Table 1. Representative conditions for pyrazole synthesis.

Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[11][12] These scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including calcium channel blocking.[13]

Mechanistic Insight: The widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via condensation between a urea amine and the remaining carbonyl group, followed by dehydration, affords the final DHPM product.[13][14]

Biginelli_Reaction Biginelli Reaction Workflow cluster_inputs One-Pot Multicomponent Reaction cluster_process Key Mechanistic Steps cluster_output Product & Purification M4FBA This compound Step2 2. Nucleophilic Addition (Enol of β-ketoester attacks Iminium) M4FBA->Step2 Aldehyde Aldehyde (Ar-CHO) Step1 1. Iminium Ion Formation (Aldehyde + Urea) Aldehyde->Step1 Urea Urea or Thiourea Urea->Step1 Catalyst Acid Catalyst (e.g., HCl, Yb(OTf)₃) Catalyst->Step1 Step1->Step2 Step3 3. Cyclization & Dehydration Step2->Step3 DHPM Dihydropyrimidinone Product Step3->DHPM Purification Purification (Recrystallization or Chromatography) DHPM->Purification

Caption: Workflow for the Biginelli Multicomponent Synthesis.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.96 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid (HCl) as a catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-5 hours. The product often begins to precipitate from the reaction mixture upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol or acetic acid.

  • Characterization: Dry the purified product under vacuum. Characterize by NMR, IR spectroscopy, and mass spectrometry.

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeHClEthanol492[12]
4-NitrobenzaldehydeYb(OTf)₃None (Solvent-free)1.595[14]
4-MethoxybenzaldehydeHClEthanol588[15]
Thiophene-2-carboxaldehydeLiBrAcetonitrile685[13]

Table 2. Conditions for Biginelli synthesis with various aldehydes.

Synthesis of Fluorinated Isoxazoles

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are prevalent in medicinal chemistry, with notable examples including the COX-2 inhibitor Valdecoxib. The synthesis from a β-ketoester typically involves condensation with hydroxylamine hydrochloride.

Mechanistic Insight: The reaction begins with the condensation of hydroxylamine with one of the carbonyl groups of the β-ketoester to form an oxime intermediate. This is followed by an acid- or base-catalyzed intramolecular cyclization and subsequent dehydration to furnish the aromatic isoxazole ring. Similar to pyrazole synthesis, regioselectivity is a key consideration.

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-5-methoxyisoxazole

  • Reagent Preparation: Dissolve this compound (1.96 g, 10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.

  • Reactant Addition: Add an aqueous solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.9 g, 11 mmol). The sodium acetate acts as a base to liberate free hydroxylamine and neutralize the HCl formed.

  • Reaction: Heat the mixture to reflux for 3-4 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the desired isoxazole product.

Base/CatalystSolventTemperatureTime (h)Yield (%)Reference
Sodium AcetateEthanol/H₂OReflux4~80-90[16]
PyridineEthanolReflux3~85-95[16]
Montmorillonite K-10DichloromethaneRoom Temp (Ultrasound)3>90[16]

Table 3. Reaction conditions for isoxazole synthesis.

Synthesis of Fluorinated 1,5-Benzodiazepines

1,5-Benzodiazepines are seven-membered heterocyclic compounds fused to a benzene ring. They are synthesized by the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound.[17] This class of compounds is well-known for its wide range of central nervous system activities.

Mechanistic Insight: The reaction is typically catalyzed by an acid. It involves the initial formation of a Schiff base (imine) between one of the amine groups of the o-phenylenediamine and one of the carbonyls of the β-ketoester. This is followed by intramolecular cyclization, where the second amine attacks the remaining carbonyl group, leading to a cyclic hemiaminal which then dehydrates to form the diazepine ring.

Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-4-methoxy-3H-1,5-benzodiazepine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.96 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (150 mL) and neutralize with a dilute ammonium hydroxide solution, which will cause the product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product. Recrystallize from an appropriate solvent system, such as ethanol/water, to obtain the pure 1,5-benzodiazepine derivative.

CatalystSolventTemperatureTime (h)Yield (%)Reference
Acetic AcidEthanolReflux8~75-85[17]
Yb(OTf)₃AcetonitrileRoom Temp2>90[17]
H-MCM-22 (Zeolite)AcetonitrileRoom Temp1.594[17]

Table 4. Catalysts and conditions for 1,5-benzodiazepine synthesis.

Conclusion

This compound is an exceptionally potent precursor for the synthesis of diverse, high-value heterocyclic compounds. Its dual reactive carbonyl centers, combined with the strategic placement of a fluorine atom, provide a direct route to pharmacologically relevant scaffolds. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in synthetic and medicinal chemistry. By understanding the underlying principles of these cyclocondensation reactions—particularly the factors influencing regioselectivity and reaction efficiency—scientists can effectively harness the power of this building block to accelerate the discovery and development of novel chemical entities.

References

Protocol for the C-Alkylation of Methyl 4-fluorobenzoylacetate: A Comprehensive Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The α-alkylation of β-keto esters is a cornerstone reaction in organic synthesis, providing a robust method for the formation of new carbon-carbon bonds. Methyl 4-fluorobenzoylacetate is a valuable building block, and its selective alkylation yields intermediates crucial for the development of various pharmaceutical compounds. This application note presents a detailed, field-tested protocol for the efficient C-alkylation of this compound. We delve into the underlying chemical principles, justify the selection of reagents, and provide a step-by-step experimental procedure, including safety considerations, reaction work-up, and product purification. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for synthesizing α-substituted β-keto esters.

Introduction and Scientific Principles

β-keto esters, such as this compound, are characterized by protons on the α-carbon (the carbon situated between the two carbonyl groups) that exhibit significant acidity (pKa ≈ 10-11). This enhanced acidity is a direct consequence of the powerful electron-withdrawing nature of the adjacent ester and ketone carbonyl groups. Upon deprotonation by a suitable base, a highly stabilized enolate anion is formed.[1][2] This stabilization arises from the delocalization of the negative charge across the oxygen atoms of both carbonyls, as depicted by its resonance structures.

This resonance-stabilized enolate is an excellent carbon-centered nucleophile. It can readily participate in a nucleophilic substitution reaction (SN2) with an electrophile, most commonly an alkyl halide.[3] This two-step sequence—deprotonation followed by nucleophilic attack—is the foundation of the acetoacetic ester synthesis and related C-C bond-forming reactions, enabling the construction of more complex molecular skeletons from simple precursors.[1][3][4]

The choice of base is critical for the success of the reaction. While alkoxides like sodium ethoxide can be used, they establish an equilibrium with the β-keto ester.[5] For complete and irreversible deprotonation, a stronger, non-nucleophilic base is preferred. Sodium hydride (NaH) is an ideal choice for this purpose.[6][7] As a saline hydride, it reacts to form the sodium enolate and hydrogen gas (H₂), which evolves from the reaction, driving the equilibrium to completion.[7][8]

Materials and Methods

Reagents and Consumables
ReagentGradeSupplierNotes
This compound≥98%J&K Scientific(CAS: 63131-29-3)[9]
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle with extreme caution.
Alkyl Halide (e.g., Iodomethane)Reagent GradeVariesPrimary halides are recommended.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVariesMust be anhydrous.
Anhydrous HexaneReagent GradeVariesFor washing NaH.
Saturated aq. NH₄ClFor quenching.
Ethyl AcetateACS GradeVariesFor extraction.
Brine (Saturated aq. NaCl)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel230-400 meshVariesFor column chromatography.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Septa and needles/syringes

  • Addition funnel

  • Ice/water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of this compound. Molar equivalents and reaction times may be optimized for different alkyl halides.

Pre-Reaction Setup and Safety

Critical Safety Note: Sodium hydride reacts violently with water and can ignite spontaneously in air.[7][10] All procedures involving NaH must be performed under a dry, inert atmosphere (N₂ or Ar), and all glassware must be thoroughly dried beforehand.

  • NaH Preparation: In a fume hood, weigh the required amount of 60% NaH dispersion into a dry, nitrogen-flushed three-neck flask equipped with a magnetic stir bar. Add anhydrous hexane via cannula and stir the suspension for 5 minutes. Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step twice to ensure all mineral oil is removed. Dry the resulting grey powder under a stream of nitrogen.

  • System Assembly: Fit the flask with a reflux condenser (with a nitrogen inlet at the top), a rubber septum for reagent addition, and a glass stopper. Place the flask in an ice/water bath on a magnetic stirrer.

Step-by-Step Alkylation Procedure
  • Enolate Formation: Add anhydrous THF to the flask containing the washed NaH (see Table 1 for quantities) to create a suspension. In a separate dry flask, prepare a solution of this compound in anhydrous THF. Using a syringe, add the ester solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes.

    • Causality Check: Slow addition is crucial to control the rate of hydrogen gas evolution. Vigorous bubbling indicates the formation of the sodium enolate. The reaction is complete when H₂ evolution ceases.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the resulting yellowish enolate solution back to 0 °C. Add the alkyl halide (e.g., iodomethane) dropwise via syringe.

    • Expert Insight: The reaction is often exothermic. Maintaining a low temperature during the addition of the alkyl halide minimizes potential side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH.

    • Trustworthiness Check: This quenching step is highly exothermic and produces hydrogen gas. It must be performed slowly and with adequate cooling to prevent a runaway reaction.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash sequentially with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure α-alkylated product.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the alkylation procedure.

Alkylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Work-up & Purification NaH_Wash 1. Wash NaH (60% disp.) with Anhydrous Hexane Dry_NaH 2. Dry NaH Powder NaH_Wash->Dry_NaH Enolate_Formation 3. Add Ester Solution in THF to NaH at 0°C (H₂ evolution) Dry_NaH->Enolate_Formation Stir_RT 4. Stir at RT for 1h Enolate_Formation->Stir_RT Alkylation 5. Add Alkyl Halide at 0°C, then stir at RT Stir_RT->Alkylation Quench 6. Quench with sat. aq. NH₄Cl at 0°C Alkylation->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Wash_Dry 8. Wash with Brine, Dry (MgSO₄), Concentrate Extract->Wash_Dry Purify 9. Purify via Column Chromatography Wash_Dry->Purify Final_Product Final_Product Purify->Final_Product

Caption: Experimental workflow for the alkylation of this compound.

Quantitative Data Summary

The following table provides a general guide for reagent stoichiometry for the alkylation with iodomethane.

ComponentM.W. ( g/mol )Molar Eq.Moles (mmol)Mass/Volume
This compound196.181.010.01.96 g
Sodium Hydride (60%)40.00 (as 100%)1.212.00.80 g
Iodomethane (CH₃I)141.941.111.00.48 mL (1.56 g)
Anhydrous THF---~100 mL
Expected Yield ---75-90%

Alternative Methodology: Phase-Transfer Catalysis (PTC)

For applications requiring milder conditions or avoiding pyrophoric reagents like NaH, Phase-Transfer Catalysis (PTC) offers a compelling alternative.[11] In a typical PTC setup, the reaction can be performed in a biphasic system (e.g., toluene/water) using a milder base like potassium carbonate (K₂CO₃) or aqueous sodium hydroxide.[12][13]

A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the catalyst.[14] It transports the hydroxide or carbonate anion into the organic phase to deprotonate the β-keto ester, or it pairs with the resulting enolate, increasing its solubility and reactivity in the organic phase where the alkyl halide resides.[13][15] This method is often considered "greener" as it can reduce the need for anhydrous solvents and strong, hazardous bases.[11]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the α-alkylation of this compound. The use of sodium hydride ensures complete enolate formation, leading to high yields of the desired C-alkylated product. Proper adherence to safety protocols, particularly the handling of sodium hydride under inert conditions, is paramount for the successful and safe execution of this procedure. The resulting α-substituted 4-fluorobenzoylacetates are versatile intermediates, well-suited for further elaboration in medicinal chemistry and drug discovery programs.

References

Application Notes and Protocols: A Comprehensive Guide to the Large-Scale Synthesis of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for the large-scale synthesis of Methyl 4-fluorobenzoylacetate, a key intermediate in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic protocol, safety considerations, and analytical validation necessary for successful scale-up.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized in the production of various biologically active molecules. Its fluorinated phenyl ring and β-ketoester functionality make it a versatile precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of the final drug products.

Synthesis Strategy: The Crossed Claisen Condensation

The most industrially viable and efficient method for the synthesis of this compound is the crossed Claisen condensation.[1][2] This reaction involves the condensation of an enolizable ester (methyl acetate) with a non-enolizable ester (methyl 4-fluorobenzoate) in the presence of a strong base.[1][2]

The Underlying Mechanism

The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, typically sodium methoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 4-fluorobenzoate. The subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound. The driving force of the reaction is the formation of a stable enolate of the product.[3][4]

Reaction Scheme

Claisen Condensation cluster_reagents Reagents R1 Methyl 4-fluorobenzoate P1 This compound R1->P1 R2 Methyl Acetate R2->P1 Base Sodium Methoxide (NaOCH3) Solvent Toluene (Solvent) P2 Methanol

Caption: Overall reaction scheme for the synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a pilot-plant or industrial-scale synthesis, assuming appropriate reactor systems and safety infrastructure are in place.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
Methyl 4-fluorobenzoate154.1415.41001.0
Methyl Acetate74.0811.11501.5
Sodium Methoxide (30% in Methanol)54.0221.61201.2
Toluene-75 L--
20% Acetic Acid (aq)-~20 L--
Saturated Sodium Bicarbonate (aq)-~15 L--
Brine-~15 L--
Anhydrous Magnesium Sulfate-2.0--
Equipment
  • 150 L glass-lined reactor with mechanical stirring, reflux condenser, and temperature control.

  • Addition funnel (25 L).

  • Receiving vessels.

  • Vacuum distillation setup suitable for large volumes.

  • Standard personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean and dry.

    • Inert the reactor with nitrogen gas to maintain an anhydrous atmosphere.

  • Charging of Reagents:

    • Charge the reactor with toluene (50 L) and methyl 4-fluorobenzoate (15.4 kg, 100 mol).

    • Begin agitation and heat the mixture to 50-55 °C.

    • In a separate vessel, prepare a solution of methyl acetate (11.1 kg, 150 mol) in toluene (25 L).

  • Addition of Base:

    • Slowly add the 30% sodium methoxide solution in methanol (21.6 kg, 120 mol) to the reactor over a period of 2-3 hours, maintaining the temperature between 50-60 °C.

    • Causality: A slow addition rate is crucial to control the exothermic reaction and prevent runaway conditions. The use of sodium methoxide is cost-effective for large-scale production.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction mixture at 60-65 °C for 4-6 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC to ensure the consumption of the starting material.

  • Work-up and Quenching:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding 20% aqueous acetic acid until the pH of the aqueous layer is between 5 and 6. This step neutralizes the excess base and protonates the enolate of the product.

    • Safety Note: The quenching process is exothermic and may release flammable vapors. Ensure adequate cooling and ventilation.

  • Phase Separation and Extraction:

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 7.5 L) and brine (15 L).

    • Dry the organic layer over anhydrous magnesium sulfate (2.0 kg).

  • Solvent Removal and Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to remove the toluene.

    • The crude product is then purified by vacuum distillation.[5] Collect the fraction boiling at 110-115 °C at approximately 10 mmHg. A forerun containing any remaining low-boiling impurities should be discarded.[6]

Workflow Diagram

Synthesis Workflow Start Start Reactor_Setup Reactor Setup & Inerting Start->Reactor_Setup Charge_Reactants Charge Toluene & Methyl 4-fluorobenzoate Reactor_Setup->Charge_Reactants Heat Heat to 50-55°C Charge_Reactants->Heat Add_Base Slowly Add Sodium Methoxide Solution Heat->Add_Base React Maintain at 60-65°C for 4-6h Add_Base->React Monitor Monitor by HPLC/GC React->Monitor Cool Cool to 10-15°C Monitor->Cool Reaction Complete Quench Quench with Acetic Acid Cool->Quench Separate Phase Separation Quench->Separate Wash Wash with NaHCO3 & Brine Separate->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Vacuum Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

References

Application Notes & Protocols: Methyl 4-fluorobenzoylacetate as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 4-fluorobenzoylacetate in Drug Synthesis

This compound (MFBA) is a specialized β-ketoester that has emerged as a critical building block in modern medicinal chemistry.[1] Its structure, featuring a fluorinated aromatic ring and a reactive 1,3-dicarbonyl moiety, offers a unique combination of stability and synthetic versatility, making it indispensable for constructing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][2]

The strategic incorporation of a fluorine atom on the phenyl ring is particularly significant. Fluorine can enhance a drug candidate's metabolic stability, improve its binding affinity to target proteins, and modulate its physicochemical properties such as lipophilicity and pKa.[3][4] The β-ketoester functional group serves as a linchpin for a wide array of chemical transformations, including alkylations, condensations, and cyclizations, which are fundamental to the synthesis of heterocyclic systems prevalent in many APIs.[5][6]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will explore its role in the synthesis of key pharmaceutical classes, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of MFBA is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 63131-29-3[7][8]
Molecular Formula C₁₀H₉FO₃[7][8]
Molecular Weight 196.18 g/mol [7][8]
Appearance Liquid[9]
Density 1.228 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.521[9]
Flash Point 110 °C (230 °F) - closed cup[9]
IUPAC Name methyl 3-(4-fluorophenyl)-3-oxopropanoate[7][8]

Handling and Storage: MFBA should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[10] Store the compound in a tightly sealed container in a cool, dry place.

Section 2: Core Application in the Synthesis of DPP-4 Inhibitors

A primary application of MFBA and its derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[11][12][13] The most notable example is Sitagliptin. The 4-fluorophenyl group is a key pharmacophoric element that fits into the S1 pocket of the DPP-4 enzyme.

The general synthetic strategy involves utilizing the β-ketoester moiety to build the core structure of the drug molecule. This often involves a condensation reaction followed by an asymmetric reduction or amination to install the required chiral center.

G cluster_0 Synthetic Workflow for DPP-4 Inhibitors A This compound (or related precursor) B Condensation with Amine Source (e.g., Triazolopiperazine for Sitagliptin) A->B Coupling reagents C β-Enamino Amide or β-Keto Amide Intermediate B->C Formation of key intermediate D Asymmetric Hydrogenation or Biocatalytic Transamination C->D Introduction of stereocenter E Chiral β-Amino Amide (Core of API) D->E Yields chiral core F Final API (e.g., Sitagliptin) E->F Deprotection / Salt Formation

Caption: General workflow for synthesizing DPP-4 inhibitors.

Section 3: Detailed Protocol - Synthesis of a Substituted Coumarin Derivative

To illustrate a practical application of MFBA's reactivity, this protocol details its use in a Pechmann condensation to synthesize a 4-(4-fluorophenyl)-substituted coumarin. Substituted coumarins are known to possess a range of biological activities, including potential as 5-lipoxygenase inhibitors for treating inflammatory diseases.[9]

Principle: This protocol involves the acid-catalyzed reaction of a phenol with the β-ketoester, this compound. The reaction proceeds via an initial transesterification followed by an intramolecular electrophilic substitution (cyclization) and subsequent dehydration to form the coumarin ring system.

Materials and Equipment:

Reagent/EquipmentSpecification
This compound95% or higher purity
Resorcinol99% or higher purity
Sulfuric Acid (H₂SO₄)Concentrated (98%)
EthanolAnhydrous
Round-bottom flask50 mL
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Buchner funnel and filter paper
Beakers, Graduated cylinders

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.10 g, 10 mmol).

  • Addition of Ketoester: To the same flask, add this compound (1.96 g, 10 mmol).

  • Acid Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise with continuous stirring. The mixture will become warm and may turn viscous and colored.

    • Causality Note: The slow addition of concentrated H₂SO₄ is critical. It acts as both a catalyst and a dehydrating agent. Rapid addition can cause an uncontrolled exotherm and charring of the reactants.

  • Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 50 g). A solid precipitate should form.

    • Causality Note: Quenching the reaction on ice serves to stop the reaction, dilute the strong acid, and precipitate the water-insoluble organic product.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 7-hydroxy-4-(4-fluorophenyl)coumarin.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Results:

ParameterExpected Outcome
Product 7-hydroxy-4-(4-fluorophenyl)coumarin
Appearance Off-white to pale yellow solid
Yield 75-85% (typical)
Purity (post-recrystallization) >98% (by HPLC)

Section 4: Key Reaction Classes - Heterocycle Formation via Condensation

The 1,3-dicarbonyl system of MFBA is an ideal synthon for building five- and six-membered heterocyclic rings, which are ubiquitous scaffolds in pharmaceuticals.[14] The reaction typically involves condensation with a dinucleophile.

For example, reacting MFBA with hydroxylamine or hydrazine derivatives can lead to the formation of isoxazoles or pyrazoles, respectively. These reactions are foundational in combinatorial chemistry for generating libraries of potential drug candidates.

G cluster_1 General Condensation-Cyclization Pathway MFBA This compound (β-Ketoester) Intermediate Condensation Adduct (e.g., Hydrazone, Oxime) MFBA->Intermediate Condensation + Dinucleophile Dinucleophile Dinucleophile (e.g., H₂N-NH₂, H₂N-OH) Heterocycle 5/6-Membered Heterocycle (e.g., Pyrazole, Isoxazole) Intermediate->Heterocycle Intramolecular Cyclization (Dehydration) H2O H₂O

Caption: Formation of heterocycles from MFBA.

This reactivity was exploited in the synthesis of 3-amino-4-(4-fluorophenyl)furazan, where MFBA serves as the foundational carbonyl component.[9] Such heterocyclic cores are often investigated for a wide range of therapeutic targets.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for pharmaceutical development. Its fluorinated phenyl group provides a handle for enhancing drug-like properties, while its β-ketoester core offers reliable and versatile reactivity for constructing complex APIs, most notably DPP-4 inhibitors like Sitagliptin. The protocols and principles outlined in this guide demonstrate the compound's utility and provide a solid foundation for its application in both discovery and process chemistry laboratories. By understanding the causality behind the reaction mechanisms and experimental procedures, researchers can fully leverage the potential of this powerful precursor.

References

Application Note & Protocol: Palladium-Catalyzed α-Arylation of Methyl 4-fluorobenzoylacetate Derivatives via Suzuki-Type Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Utility of β-Ketoesters

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction traditionally couples organoboron compounds with organic halides or pseudohalides.[3] Its development has profoundly impacted various fields, from drug discovery to materials science, earning its pioneers the 2010 Nobel Prize in Chemistry.[1]

Fluorinated aromatic compounds are of particular interest in pharmaceutical development, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[4] Methyl 4-fluorobenzoylacetate, a fluorinated β-ketoester, is a valuable building block for synthesizing more complex molecules and biologically active compounds.[5][6]

This application note deviates from the classic Suzuki-Miyaura framework to explore a powerful variant: the direct palladium-catalyzed α-arylation of the β-ketoester scaffold. Instead of employing an organoboron derivative of the ketoester, this protocol utilizes the inherent acidity of the α-proton to generate a nucleophilic enolate in situ. This enolate then participates in a Suzuki-type catalytic cycle with an aryl halide. We provide a detailed mechanistic overview, a robust experimental protocol, and field-proven insights for researchers aiming to synthesize novel α-aryl-β-ketoesters, which are prevalent substructures in biologically important molecules.[7][8]

Reaction Principle and Catalytic Mechanism

The overall transformation involves the coupling of a this compound derivative with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. While not a traditional Suzuki coupling, it follows a closely related catalytic cycle.[9]

The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square-planar Pd(II) complex.[1][2] The choice of ligand is critical here; bulky, electron-rich phosphine ligands can increase electron density at the palladium center, facilitating this step.[10]

  • Enolate Formation & Transmetalation: This step is the key departure from the classic Suzuki reaction. Instead of an organoboron reagent, a base (e.g., K₂CO₃, K₃PO₄) deprotonates the acidic α-carbon of the β-ketoester, forming a palladium enolate. The exact mechanism of this ligand exchange can vary, but it results in the transfer of the enolate group to the Pd(II) center, displacing the halide.[10][11] The base plays a crucial role in activating the nucleophile for this transfer.[3][12]

  • Reductive Elimination: The two organic ligands (the aryl group and the enolate) on the Pd(II) center couple, forming the new C-C bond of the α-arylated product.[10] This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][2]

Visualization of the Catalytic Cycle

Suzuki-Type Alpha-Arylation Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition enolate_complex Ar-Pd(II)-Enolate(L)₂ pd_complex->enolate_complex Transmetalation (Enolate Attack) product_complex {Product + Pd(0)L₂} enolate_complex->product_complex Reductive Elimination product_complex->pd0 Regeneration aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex ketoester β-Ketoester enolate Enolate ketoester->enolate Deprotonation base Base enolate->enolate_complex

Caption: Catalytic cycle for the α-arylation of a β-ketoester.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed α-arylation of this compound with an aryl bromide.

Disclaimer: All chemical reactions should be performed by trained professionals in a controlled laboratory environment using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work should be conducted in a certified chemical fume hood.

Materials and Reagents
ReagentFormulaCAS No.Notes
This compoundC₁₀H₉FO₃63131-29-3Substrate. Ensure purity.
Aryl BromideAr-BrVariableCoupling partner. Use 1.2-2.0 equivalents.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))C₅₁H₄₂O₃Pd₂51364-51-3Palladium(0) pre-catalyst.
P(tBu)₃·HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate)C₁₂H₂₈BF₄P131274-22-1Air-stable ligand precursor. Can be used on the bench-top.[7][8]
Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7Anhydrous base. Use 2.0-3.0 equivalents.
TolueneC₇H₈108-88-3Anhydrous solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6For extraction.
Brine (Saturated NaCl solution)NaCl(aq)7647-14-5For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9Drying agent.
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl bromide (2.0 equiv), and potassium carbonate (3.0 equiv).[7]

    • Add the palladium pre-catalyst Pd₂(dba)₃ (e.g., 2 mol %) and the ligand precursor P(tBu)₃·HBF₄ (e.g., 8 mol %).[7][8]

    • Note (Expertise): Using an air-stable ligand precursor like P(tBu)₃·HBF₄ allows the reaction to be set up on the benchtop without the need for a glovebox, significantly improving practicality.[7][8]

  • Solvent Addition and Degassing:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene via syringe to achieve the desired concentration (typically 0.1-0.2 M).

    • Note (Causality): The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 110 °C.[7]

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup Procedure:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α-arylated β-ketoester.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids: Ketoester, Aryl Halide, Base, Catalyst, Ligand) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 3. Add Anhydrous Solvent (Toluene) inert->solvent react 4. Heat and Stir (e.g., 110 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 6. Workup (Cool, Dilute, Filter, Wash) monitor->workup Complete purify 7. Purification (Flash Column Chromatography) workup->purify analyze 8. Analysis (NMR, HRMS) purify->analyze end_node End (Pure Product) analyze->end_node

Caption: Step-by-step experimental workflow for α-arylation.

Optimization and Key Parameter Summary

The success of the α-arylation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions reported for the arylation of keto esters.[7][8]

ParameterTypical ConditionsRationale & Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.
Ligand P(tBu)₃, PCy₃, XPhosBulky and electron-rich phosphine ligands are generally required.[10] P(tBu)₃ often provides excellent results for this transformation.[7][8] The ligand stabilizes the Pd(0) species, prevents the formation of palladium black, and modulates the steric and electronic properties of the catalyst to promote the desired reaction steps.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBuThe base must be strong enough to deprotonate the β-ketoester but not so strong as to cause side reactions like ester saponification. K₂CO₃ is a cost-effective and efficient choice.[7] Stronger bases like NaOtBu may be required for less acidic substrates but increase the risk of side reactions.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is often used due to its high boiling point, which allows for the necessary reaction temperatures.[7]
Temperature 80 - 110 °CHigher temperatures are generally needed to drive the reaction to completion, especially for less reactive aryl bromides or chlorides.
Aryl Halide Aryl Iodides > Aryl Bromides > Aryl ChloridesReactivity follows the trend of C-X bond strength. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are less reactive and may require more specialized catalyst systems (e.g., those with N-heterocyclic carbene (NHC) ligands).[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently anhydrous conditions.3. Base is not strong enough.1. Ensure a properly inert atmosphere; use fresh catalyst/ligand.2. Use oven-dried glassware and freshly distilled anhydrous solvents.3. Screen a stronger base (e.g., K₃PO₄ or NaOtBu), but be mindful of potential side reactions.
Formation of Side Products 1. Homo-coupling of Aryl Halide: Can occur if reductive elimination is slow.2. Bis-arylation: Possible if the mono-arylated product is deprotonated and reacts again.1. Adjust the ligand-to-metal ratio or screen a different ligand to accelerate the desired pathway.2. Use a slight excess of the ketoester relative to the aryl halide. Use a weaker base if possible.
Product Decomposition 1. Reaction temperature is too high.2. Prolonged reaction time.1. Lower the reaction temperature and monitor closely. A time-course study can identify the optimal reaction duration before degradation becomes significant.2. Stop the reaction as soon as the starting material is consumed.
Difficulty in Purification Product co-elutes with starting material or byproducts (e.g., dba).1. Optimize the solvent system for column chromatography.2. A pre-purification filtration through a short plug of silica can sometimes remove palladium residues and dba.

References

Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Fluorinated Alcohols

Optically active β-hydroxy esters are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making them highly desirable in drug discovery. The asymmetric hydrogenation of β-keto esters, a landmark achievement in catalysis pioneered by Noyori and his co-workers, provides a direct, atom-economical, and highly enantioselective route to these valuable chiral alcohols.[1][2] This application note provides a comprehensive guide to the asymmetric hydrogenation of methyl 4-fluorobenzoylacetate to produce methyl (R)- or (S)-3-hydroxy-3-(4-fluorophenyl)propanoate, a key intermediate for various pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and outline methods for analyzing the enantiopurity of the final product.

Mechanistic Insights: The Noyori-type Asymmetric Hydrogenation

The asymmetric hydrogenation of β-keto esters is most effectively catalyzed by Ruthenium(II) complexes bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3] The reaction proceeds through a well-elucidated catalytic cycle that involves a nonclassical metal-ligand bifunctional mechanism.

The catalytic cycle begins with the activation of the Ru(II)-dihalide precatalyst in the presence of hydrogen to form a catalytically active Ru-hydride species.[3][4] The β-keto ester substrate then coordinates to the ruthenium center. The key enantioselective step involves the concerted transfer of a hydride from the ruthenium and a proton from the ligand to the carbonyl group of the substrate via a six-membered transition state.[2] The chirality of the BINAP ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the β-hydroxy ester in high excess. The product is then displaced, and the catalyst is regenerated to continue the cycle.

Catalytic Cycle cluster_0 Catalytic Cycle of Noyori Asymmetric Hydrogenation Precatalyst [RuCl2(BINAP)]n Active_Catalyst [RuH(BINAP)]+ Precatalyst->Active_Catalyst H2 Substrate_Complex [RuH(BINAP)(Substrate)]+ Active_Catalyst->Substrate_Complex Substrate Product_Complex [Ru(Product)(BINAP)] Substrate_Complex->Product_Complex Hydrogenation Product_Complex->Active_Catalyst Product Release

Caption: Catalytic cycle for the Ru-BINAP catalyzed asymmetric hydrogenation.

Experimental Protocols

The following protocols provide a detailed guide for the asymmetric hydrogenation of this compound. All procedures involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Precatalyst

This protocol is based on the classic Noyori hydrogenation conditions and is a reliable starting point for the asymmetric reduction of this compound.

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Reactor Preparation: In a glovebox, charge a glass liner for the autoclave with this compound (e.g., 1.0 mmol) and the Ru-BINAP catalyst (e.g., 0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed methanol (e.g., 5 mL) to the glass liner.

  • Assembly and Purging: Place the glass liner in the autoclave. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three to five times to ensure an inert atmosphere.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm). Place the autoclave in a pre-heated oil bath or heating mantle and stir at the desired temperature (e.g., 50-80 °C) for the specified time (e.g., 12-24 hours). Reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired methyl 3-hydroxy-3-(4-fluorophenyl)propanoate.

  • Analysis: Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral HPLC analysis (see Protocol 2).

Experimental_Workflow cluster_1 Asymmetric Hydrogenation Workflow Start Start Reactor_Prep Reactor Preparation (Substrate + Catalyst) Start->Reactor_Prep Solvent_Add Solvent Addition (Anhydrous Methanol) Reactor_Prep->Solvent_Add Assembly_Purge Autoclave Assembly & H2 Purge Solvent_Add->Assembly_Purge Reaction Hydrogenation Reaction (Pressure, Temperature, Time) Assembly_Purge->Reaction Workup Work-up (Depressurize, Concentrate) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric hydrogenation.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of the product, methyl 3-hydroxy-3-(4-fluorophenyl)propanoate, is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The following is a starting point for method development.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based column)

Suggested Starting Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for optimal separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength where the analyte has strong absorbance)

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the areas of the two enantiomer peaks using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Data Presentation

The following table provides expected outcomes for the asymmetric hydrogenation of this compound based on typical results for similar substrates.[1] Actual results may vary depending on the specific reaction conditions and catalyst batch.

CatalystSolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)
[RuCl₂((R)-BINAP)]₂Methanol1008024>95>98 (R)
[RuCl₂((S)-BINAP)]₂Methanol1008024>95>98 (S)
In situ generated from Ru(COD)(2-methylallyl)₂ and (R)-BINAPEthanol505018>99>97 (R)

Troubleshooting and Optimization

  • Low Conversion: Increase reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active and the solvent is anhydrous and degassed.

  • Low Enantioselectivity: The choice of solvent can have a significant impact on enantioselectivity. Screening different solvents (e.g., ethanol, isopropanol, dichloromethane) may be beneficial. The catalyst loading can also be adjusted.

  • Poor HPLC Separation: Optimize the mobile phase composition by varying the ratio of hexane to isopropanol. Trying different chiral columns (e.g., those with different chiral selectors) is also a standard approach in method development.[5]

Conclusion

The asymmetric hydrogenation of this compound using a Ru-BINAP catalyst is a highly efficient and enantioselective method for the synthesis of the corresponding chiral β-hydroxy ester. This application note provides a solid foundation for researchers to successfully perform this transformation and analyze the stereochemical outcome. The protocols and data presented herein are based on well-established principles of asymmetric catalysis and should serve as a valuable resource for scientists in the pharmaceutical and fine chemical industries.

References

Application Notes & Protocols: A Guide to the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemicals

The global demand for a secure and plentiful food supply is intensifying, yet agricultural productivity faces significant hurdles. A rapidly growing global population, coupled with shrinking arable land, necessitates innovative solutions to protect crops.[1] For decades, agrochemicals have been a cornerstone of modern farming, safeguarding yields against the relentless pressure of weeds, pests, and diseases. However, the landscape is shifting. The rise of pest and weed resistance to existing products, coupled with stricter regulatory standards and a greater emphasis on environmental stewardship, presents formidable challenges to the agrochemical industry.[1][2][3][4]

Developing a new agrochemical is a complex, lengthy, and expensive endeavor, often taking over nine years and costing hundreds of millions of dollars.[5] To overcome these obstacles and build the next generation of crop protection agents, researchers are moving beyond traditional discovery paradigms. The modern approach integrates cutting-edge technologies that enable a more targeted, efficient, and rational design process. This guide provides an in-depth exploration of key technological applications driving the discovery of safer, more effective, and environmentally benign agrochemicals.

High-Throughput Screening (HTS) for Accelerated Lead Discovery

The initial step in discovering a novel active ingredient is often the screening of vast chemical libraries for any sign of biological activity. High-Throughput Screening (HTS) has revolutionized this process, allowing for the rapid and automated testing of thousands to millions of compounds.[6][7] This technology has been adapted from the pharmaceutical industry and is now integral to agrochemical research, enabling miniaturized in vivo assays on whole target organisms like fungi, insects, or weeds.[8][9][10]

Causality of Experimental Choice: The primary driver for employing HTS is statistical probability. With a large and diverse chemical library, the probability of finding a "hit" with a desired biological effect is increased by maximizing the number of compounds tested. Miniaturization (using 96, 384, or 1536-well plates) is critical for reducing the cost per compound tested, conserving precious library compounds, and minimizing waste.[6][8]

HTS Workflow for Agrochemical Discovery

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Lib Compound Library (Millions of Compounds) Dispense Robotic Dispensing (Compounds + Target Organism) Lib->Dispense Assay Assay Development (e.g., Fungal Spore Germination) Assay->Dispense Incubate Incubation Dispense->Incubate Read Automated Reading (e.g., Optical Density) Incubate->Read Data Data Analysis (Hit Identification) Read->Data Confirm Hit Confirmation (Dose-Response) Data->Confirm Primary Hits (~0.1-1%) Lead Lead Generation Confirm->Lead Confirmed Hits

Caption: High-Throughput Screening (HTS) cascade for agrochemical discovery.

Protocol: Miniaturized In Vitro Antifungal Assay

This protocol describes a typical HTS assay to screen for compounds that inhibit the growth of a pathogenic fungus, such as Botrytis cinerea.

I. Materials

  • Compound library dissolved in DMSO (10 mM stock).

  • 96-well flat-bottom microtiter plates.

  • Botrytis cinerea spores.

  • Potato Dextrose Broth (PDB), sterile.

  • Positive Control: Commercial fungicide (e.g., Hymexazol) at a known inhibitory concentration.

  • Negative Control: DMSO.

  • Automated liquid handler.

  • Plate reader capable of measuring absorbance at 600 nm.

  • Incubator.

II. Step-by-Step Methodology

  • Plate Preparation: Using an automated liquid handler, dispense 1 µL of each test compound from the library into individual wells of a 96-well plate. To control wells, add 1 µL of the positive control fungicide and 1 µL of DMSO (negative control).

  • Spore Suspension: Prepare a suspension of B. cinerea spores in sterile PDB to a final concentration of 1 x 10^4 spores/mL.

  • Inoculation: Add 99 µL of the spore suspension to each well of the plate, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plates and incubate at 25°C for 48-72 hours in the dark, allowing for fungal growth in the negative control wells.

  • Data Acquisition: After incubation, measure the optical density (OD) at 600 nm using a plate reader. High OD indicates fungal growth, while low OD indicates inhibition.

III. Data Analysis and Self-Validation

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (OD_compound - OD_positive) / (OD_negative - OD_positive))

  • Hit Criteria: A compound is typically considered a "hit" if it shows >50% inhibition in the primary screen.

  • Assay Quality Control (Z'-factor): The reliability of the assay must be validated using the Z'-factor.

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Trustworthiness: An assay is considered robust and reliable for HTS if the Z'-factor is > 0.5.[6] This calculation validates that the separation between the positive and negative control signals is large enough to confidently identify hits.

Data Presentation: Hypothetical HTS Campaign Results
ParameterValue
Total Compounds Screened250,000
Primary Hit Rate (>50% Inhibition)0.4%
Number of Primary Hits1,000
Confirmed Hits (after dose-response)150
Final Lead Candidates5-10

Structure-Based Design: From Hit to Optimized Lead

Once initial hits are identified, the focus shifts to optimizing their potency, selectivity, and safety. Structure-Based Drug Design (SBDD) is a rational approach that leverages the 3D structure of the target protein (e.g., an essential enzyme in a pathogen) to design more effective molecules.[11] This methodology significantly reduces the trial-and-error nature of traditional chemical synthesis.

Causality of Experimental Choice: SBDD is employed because understanding the precise molecular interactions between a compound and its target binding site allows for intelligent modifications. By visualizing how a molecule "docks" into its target, chemists can design new analogs with improved shape and electronic complementarity, enhancing binding affinity (potency) and avoiding interactions with off-target proteins (selectivity).[12]

The Structure-Based Design Cycle

SBDD_Cycle Target Target ID & Structure Determination (X-ray, Cryo-EM) Docking Virtual Screening or Lead Docking Target->Docking Design Rational Design of New Analogs Docking->Design Synthesis Chemical Synthesis Design->Synthesis Assay Biological Assay (Potency, Selectivity) Synthesis->Assay Assay->Target Co-crystallization (Confirms Binding Mode) SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Design Optimization Loop

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Protocol: Molecular Docking for Fungicide Candidates

This protocol outlines a virtual screening workflow to predict the binding affinity of hit compounds to a target enzyme, such as succinate dehydrogenase (SDH), a common target for fungicides.[13]

I. Materials & Software

  • 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 8EBB for a fungal protein).[12]

  • A library of 3D structures for the hit compounds (SDF or MOL2 format).

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

II. Step-by-Step Methodology

  • Protein Preparation:

    • Load the PDB file of the target protein into the software.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

    • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Load the 3D structures of the hit compounds.

    • Assign correct bond orders and add hydrogens.

    • Generate possible conformations and assign partial charges.

  • Binding Site Definition:

    • Identify the active site of the enzyme. This is often where the original co-crystallized ligand was bound or can be predicted by cavity detection algorithms.

    • Define a "grid box" or "docking sphere" that encompasses this entire binding pocket. Causality: This step is crucial as it constrains the search space for the docking algorithm, making the computation more efficient and relevant by focusing only on the catalytically important region of the protein.

  • Docking Simulation:

    • Run the docking algorithm. The software will systematically place each ligand into the defined binding site in multiple conformations and orientations.

    • It calculates a "docking score" for each pose, which estimates the binding free energy. A more negative score typically indicates a more favorable interaction.

  • Pose Analysis and Selection:

    • Visually inspect the top-scoring poses for each compound.

    • Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein's amino acid residues.

    • Prioritize compounds that form strong, specific interactions with key residues known to be critical for enzyme function. This analysis provides hypotheses for the next round of chemical synthesis and optimization.[12][14]

RNA Interference (RNAi): A New Paradigm in Insect Control

RNA interference (RNAi) is a natural biological process in which double-stranded RNA (dsRNA) molecules trigger the silencing of a specific gene.[15] This mechanism has been harnessed to develop highly specific insecticides. By designing dsRNA that matches an essential gene in a target pest, ingestion of the dsRNA can lead to mortality without harming non-target organisms like beneficial insects or mammals.[16][17][18]

Causality of Experimental Choice: The high specificity of RNAi is its primary advantage over conventional broad-spectrum insecticides.[19] The silencing mechanism depends on sequence homology, meaning the dsRNA will only affect the target gene in the target pest.[17] This approach directly addresses the growing demand for more environmentally friendly pest management solutions.

The RNAi Silencing Pathway in Insects

RNAi_Pathway dsRNA Ingested dsRNA (exogenous) Dicer Dicer-2 Enzyme dsRNA->Dicer enters cell siRNA small interfering RNAs (siRNAs) Dicer->siRNA cleaves into RISC RISC Complex (RNA-Induced Silencing Complex) siRNA->RISC loaded into mRNA Target mRNA RISC->mRNA unwinds & binds to Cleavage mRNA Cleavage (Gene Silencing) mRNA->Cleavage is cleaved by RISC Protein No Protein Translation Cleavage->Protein

Caption: Mechanism of RNA interference (RNAi) for insect gene silencing.[19]

Protocol: Design and Validation of dsRNA for Pest Control

This protocol details the steps to design and test a dsRNA construct targeting the Vacuolar-type H+-ATPase (V-ATPase) gene, an essential gene in the Colorado potato beetle (Leptinotarsa decemlineata).

I. Materials

  • Target gene sequence for L. decemlineata V-ATPase subunit A.

  • Bioinformatics software for siRNA design and off-target analysis (e.g., BLAST).

  • In vitro dsRNA synthesis kit (e.g., T7 RiboMAX™ Express).

  • Colorado potato beetle larvae.

  • Artificial diet or potato leaves.

  • Micro-applicator or sprayer.

  • Control dsRNA (e.g., targeting Green Fluorescent Protein, GFP).

II. Step-by-Step Methodology

  • Target Selection and dsRNA Design:

    • Obtain the mRNA sequence of the target gene (V-ATPase) from a database like NCBI.

    • Select a ~300-500 bp region that is unique to the target pest.

    • Self-Validation: Use BLAST to search this sequence against the genomes of non-target organisms (e.g., honeybee, human) to ensure there are no significant matches. This in silico step is a critical control to minimize the risk of off-target effects.

    • Design PCR primers that include T7 promoter sequences at the 5' end for in vitro transcription.

  • dsRNA Synthesis:

    • Amplify the target region from cDNA using the designed primers.

    • Use the purified PCR product as a template for an in vitro transcription reaction using a dsRNA synthesis kit. This reaction synthesizes large quantities of the specific dsRNA.

    • Purify and quantify the dsRNA. Confirm its integrity via gel electrophoresis.

  • Bioassay (Leaf Disc Method):

    • Prepare a solution of the purified dsRNA in nuclease-free water at a concentration of 100 ng/µL.

    • Uniformly apply 10 µL of the dsRNA solution onto potato leaf discs.

    • Prepare control discs with an equal amount of control dsRNA (GFP) and a water-only control.

    • Place ten second-instar larvae onto each leaf disc in a petri dish.

    • Incubate at 25°C and monitor daily for 5-7 days.

  • Data Collection and Analysis:

    • Record larval mortality daily.

    • Observe for any sublethal effects, such as reduced feeding or stunted growth.

    • Calculate the mortality rate for each treatment group. A statistically significant increase in mortality in the V-ATPase dsRNA group compared to the control groups validates the efficacy of the construct.

Nanotechnology for Advanced Agrochemical Delivery

A major challenge in crop protection is ensuring the active ingredient reaches its target effectively. Conventional formulations can suffer from poor water solubility, degradation by UV light, and runoff into the environment.[20] Nanotechnology offers a powerful solution by using nano-sized carriers to encapsulate and deliver active ingredients.[21][22]

Causality of Experimental Choice: Nano-delivery systems are chosen to overcome specific physicochemical and environmental barriers.[23] For example, encapsulating a hydrophobic pesticide in a polymer nanocapsule or a nanoemulsion can increase its dispersibility in water, improve its adhesion to leaf surfaces, protect it from premature degradation, and enable a controlled, slow release of the active ingredient.[20] This leads to higher efficacy at lower application rates, reducing environmental impact.[22]

Comparison of Delivery Systems

Delivery_Systems cluster_conv Conventional Delivery cluster_nano Nano-Enabled Delivery Conv Active Ingredient (e.g., in organic solvent) Loss1 Runoff & Leaching Conv->Loss1 Loss2 UV Degradation Conv->Loss2 Loss3 Low Bioavailability Conv->Loss3 Nano Nano-encapsulated Active Ingredient Benefit1 Improved Adhesion Nano->Benefit1 Benefit2 UV Protection Nano->Benefit2 Benefit3 Controlled Release & Higher Bioavailability Nano->Benefit3

Caption: Advantages of nano-delivery systems over conventional formulations.

Protocol: Preparation of a Pesticide Nanoemulsion

This protocol describes the high-pressure homogenization method to formulate a poorly water-soluble insecticide into a stable oil-in-water (O/W) nanoemulsion.

I. Materials

  • Hydrophobic insecticide (e.g., lambda-cyhalothrin).

  • Carrier Oil (e.g., soybean oil).

  • Surfactant (e.g., Tween 80).

  • Co-surfactant (e.g., ethanol).

  • Deionized water.

  • High-pressure homogenizer.

  • Dynamic Light Scattering (DLS) instrument for particle size analysis.

II. Step-by-Step Methodology

  • Organic Phase Preparation: Dissolve the insecticide in the carrier oil to form a concentrated solution. Add the surfactant and co-surfactant to this oil phase and mix until a clear, homogenous solution is formed.

  • Coarse Emulsion Formation: Slowly add the organic phase to deionized water while stirring vigorously with a magnetic stirrer. This will form a milky, coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through the high-pressure homogenizer.

    • Causality: The intense shear forces and cavitation within the homogenizer break down the large oil droplets into the nanometer-scale range (typically < 200 nm).

    • Operate the homogenizer at a set pressure (e.g., 15,000 psi) for a specific number of cycles (e.g., 5-10 cycles). The number of cycles is optimized to achieve the desired particle size and a narrow size distribution.

  • Characterization and Validation:

    • Measure the mean particle size and Polydispersity Index (PDI) of the final nanoemulsion using a DLS instrument.

    • Validation: A stable and effective nanoemulsion will typically have a mean droplet size below 200 nm and a PDI below 0.3, indicating a uniform and monodisperse system.

    • Conduct stability tests by storing the formulation at different temperatures and monitoring for any phase separation, creaming, or particle size changes over time.

CRISPR-Cas9 for Novel Target Identification and Validation

A significant bottleneck in developing new agrochemicals is the limited number of validated molecular targets. Many commercial products act on the same few pathways, which accelerates the development of resistance. The CRISPR-Cas9 gene-editing tool provides an unprecedented ability to precisely modify the genomes of plants, fungi, and insects.[24] This allows researchers to rapidly identify and validate new potential targets for herbicides, fungicides, and insecticides.[25][26][27]

Causality of Experimental Choice: CRISPR-Cas9 is used for target validation because it provides a direct link between a gene and a phenotype. By creating a specific gene knockout, scientists can mimic the effect of a highly effective inhibitor. If knocking out a specific gene in a weed or fungus proves lethal, it validates that gene's protein product as a promising target for a new agrochemical.[27] This is a more precise and definitive method than older techniques like RNAi in many organisms.

CRISPR-Cas9 Workflow for Herbicide Target Validation

CRISPR_Workflow Target Identify Potential Target Gene (e.g., essential for amino acid synthesis) gRNA Design guide RNA (gRNA) to target the gene Target->gRNA Construct Clone gRNA and Cas9 into Plant Transformation Vector gRNA->Construct Transform Transform Model Plant (e.g., Arabidopsis) via Agrobacterium Construct->Transform Screen Select Transformed Plants & Regenerate Transform->Screen Genotype Sequence Target Locus to Confirm Gene Knockout Screen->Genotype Phenotype Analyze Phenotype of Knockout Plants Genotype->Phenotype Validate Validated Target (e.g., Lethal Phenotype) Phenotype->Validate

Caption: Using CRISPR-Cas9 to validate a novel herbicide target in a model plant.

Conclusion: An Integrated Future for Agrochemical Development

The development of novel agrochemicals is an increasingly sophisticated science. The technologies outlined in this guide—from the broad net of HTS to the precision of CRISPR-based target validation—are not used in isolation. They form an integrated discovery engine. A target validated by CRISPR can become the basis for a target-based HTS campaign. Hits from that screen can be rapidly optimized using structure-based design, and the final active ingredient can be formulated using nanotechnology to maximize its performance and safety in the field. By embracing these advanced applications, researchers can more effectively navigate the challenges of resistance and regulation, delivering the innovative solutions needed to ensure global food security for a growing world.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-fluorobenzoylacetate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Foundational Principles: The Claisen Condensation Pathway

The industrial synthesis of this compound typically relies on a crossed Claisen condensation. This reaction involves the condensation of 4'-fluoroacetophenone with a methylating agent, such as dimethyl carbonate or methyl acetate, in the presence of a strong base like sodium methoxide (NaOMe) or sodium hydride (NaH). Understanding the mechanism is paramount for troubleshooting.

The base first deprotonates the α-carbon of 4'-fluoroacetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methylating agent. Subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., methoxide) yields the desired β-keto ester, this compound.

Claisen_Condensation Fig. 1: Core Mechanism of Synthesis Ketone 4'-fluoroacetophenone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Base Base (e.g., NaOMe) Base->Enolate Carbonate Dimethyl Carbonate Carbonate->Intermediate Product This compound Intermediate->Product Collapse & Elimination LeavingGroup Methoxide Leaving Group Intermediate->LeavingGroup

Caption: Fig. 1: Core Mechanism of Synthesis

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the synthesis. The solutions provided are based on mechanistic principles and practical laboratory experience.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion, but the yield of this compound is significantly lower than expected (< 40%). What are the likely causes?

A: Low yield is a multifaceted problem that often points to issues with reagents, reaction conditions, or competing side reactions. Let's break down the primary culprits.

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting Fig. 2: Troubleshooting Low Yield Start Low Yield Detected CheckBase 1. Verify Base Activity & Stoichiometry Start->CheckBase CheckSolvent 2. Ensure Anhydrous Conditions Start->CheckSolvent CheckTemp 3. Evaluate Reaction Temperature Start->CheckTemp SideReaction 4. Investigate Side Reactions Start->SideReaction BaseInactive Base is old, wet, or insufficient. CheckBase->BaseInactive Cause SolventWet Water is present, quenching the base. CheckSolvent->SolventWet Cause TempTooLow Reaction is too slow / not initiated. CheckTemp->TempTooLow Cause SelfCondensation Self-condensation of ketone occurred. SideReaction->SelfCondensation Cause

Caption: Fig. 2: Troubleshooting Low Yield

Detailed Analysis & Solutions:

Potential Cause Scientific Explanation Recommended Action
Inactive or Insufficient Base The reaction is driven by the formation of the enolate, which requires a strong base. Sodium methoxide and sodium hydride are highly reactive and can be deactivated by moisture or atmospheric CO₂. At least one full equivalent of base is required per equivalent of ketone.Use a fresh, unopened container of the base or titrate to confirm its activity. Ensure a molar ratio of at least 1.1 to 1.5 equivalents of base relative to the 4'-fluoroacetophenone.
Presence of Water (Non-Anhydrous Conditions) Protic solvents like water will protonate the enolate intermediate, quenching the reaction. Water also readily deactivates strong bases like NaH and NaOMe.Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Toluene is often used and can be dried over sodium.
Sub-optimal Reaction Temperature The deprotonation and condensation steps have specific activation energy requirements. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions can dominate.The reaction is typically run at an elevated temperature, often near the reflux temperature of the solvent (e.g., 70-80 °C in toluene). Monitor the reaction progress using TLC or GC to determine the optimal time and temperature.
Poor Quality Starting Materials Impurities in the 4'-fluoroacetophenone or dimethyl carbonate can interfere with the reaction.Verify the purity of your starting materials via NMR or GC-MS. Purify if necessary before starting the synthesis.
Issue 2: Formation of Significant Byproducts

Q: My final product is contaminated with a significant, hard-to-remove impurity. What could it be and how do I prevent it?

A: The most common byproduct in this synthesis is from the self-condensation of 4'-fluoroacetophenone. This occurs when the enolate of one ketone molecule attacks the carbonyl of another.

Mechanism of Side Reaction: The 4'-fluoroacetophenone enolate, instead of attacking the dimethyl carbonate, attacks another molecule of the ketone. This leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone (a dypnone-like structure).

Prevention Strategies:

  • Control the Order of Addition: A highly effective strategy is to slowly add the 4'-fluoroacetophenone to a pre-prepared mixture of the base and dimethyl carbonate in the solvent. This ensures that the moment an enolate is formed, it is in a high-concentration environment of the desired electrophile (dimethyl carbonate), minimizing its chance to react with another ketone molecule.

  • Use an Excess of the Methylating Agent: Employing a significant excess of dimethyl carbonate (e.g., 3-5 equivalents) shifts the reaction equilibrium towards the desired product, making the methylating agent a much more likely collision partner for the enolate than another ketone molecule.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like potassium tert-butoxide (KOtBu)?

A1: Yes, other strong, non-nucleophilic bases can be used. KOtBu is a viable option. However, sodium methoxide is often preferred when using dimethyl carbonate as it regenerates the methoxide leaving group, making it catalytic in principle, though it's typically used in stoichiometric amounts to drive the reaction to completion. Sodium hydride (NaH) is also very effective as it produces hydrogen gas, irreversibly driving the enolate formation.

Q2: What is the best solvent for this reaction?

A2: Anhydrous non-polar, aprotic solvents are ideal. Toluene is a common and effective choice as it allows for a good reaction temperature range (reflux around 110°C, though the reaction is often run lower) and is relatively easy to render anhydrous. Anhydrous tetrahydrofuran (THF) is another possibility, though its lower boiling point means reactions will be run at lower temperatures.

Q3: How should I monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting ketone (4'-fluoroacetophenone) will have a higher Rf than the more polar β-keto ester product. The reaction is complete when the ketone spot on the TLC plate has been completely consumed. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: My workup procedure involves an acid quench. Why is this necessary and what pH should I target?

A4: The product, a β-keto ester, exists as its sodium enolate salt in the basic reaction mixture. To isolate the neutral product, you must acidify the mixture. This is typically done by pouring the reaction mixture into cold, dilute acid (e.g., 1M HCl or H₂SO₄). You should target a final pH of 3-4 to ensure complete protonation of the enolate without risking acid-catalyzed decomposition of the product.

Optimized Experimental Protocol

This protocol is a synthesis of best practices aimed at maximizing yield and purity.

Reagents & Stoichiometry:

ReagentMolar Eq.Example Amount
4'-fluoroacetophenone1.013.8 g (0.1 mol)
Sodium Methoxide (NaOMe)1.26.5 g (0.12 mol)
Dimethyl Carbonate (DMC)4.036.0 g (0.4 mol)
Anhydrous Toluene-150 mL
1M Hydrochloric Acid-~150 mL (for quench)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Initial Charge: Charge the flask with sodium methoxide (6.5 g) and anhydrous toluene (100 mL). Begin stirring under a nitrogen atmosphere.

  • Reagent Addition: Add the dimethyl carbonate (36.0 g) to the flask. Heat the mixture to 75 °C.

  • Ketone Addition: Dissolve the 4'-fluoroacetophenone (13.8 g) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the ketone solution dropwise to the heated reaction mixture over a period of 1 hour.

  • Reaction: Maintain the reaction temperature at 75-80 °C and monitor the progress by TLC every 30 minutes. The reaction is typically complete in 2-4 hours.

  • Quench: Once the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare 150 mL of 1M HCl in an ice bath. Slowly and carefully pour the reaction mixture into the cold acid with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow oil.

Technical Support Center: Purification of Crude Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-fluorobenzoylacetate. As a Senior Application Scientist, I understand that purifying β-keto esters presents unique challenges that require a nuanced approach. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your column chromatography separations effectively.

The Challenge with β-Keto Esters

This compound (FC₆H₄COCH₂CO₂CH₃) is a valuable intermediate in organic synthesis. Its structure, containing both a ketone and an ester, classifies it as a β-keto ester. This functionality introduces two primary challenges during purification by silica gel chromatography: keto-enol tautomerism and potential degradation on acidic stationary phases.[1]

  • Keto-Enol Tautomerism: The compound exists as a dynamic equilibrium between its keto and enol forms.[2] This equilibrium can be influenced by the solvent and the acidity of the silica surface.[3] During chromatography, this interconversion can lead to significant band broadening or the appearance of two distinct, yet inseparable, spots on a TLC plate, complicating analysis.[3][4]

  • Silica Gel Acidity: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[5] These acidic sites can catalyze the hydrolysis of the ester or other unwanted side reactions, leading to decomposition of the target compound and reduced yields.[1][6]

This guide will address these issues head-on, providing you with robust strategies for a successful purification.

Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. This section addresses specific problems in a question-and-answer format. Use the workflow diagram below to navigate to the most relevant issue.

Purification Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed During Purification p1 Poor Separation (Streaking, Overlapping Bands) start->p1 p2 Low or No Yield start->p2 p3 Compound Elutes Too Quickly (High Rf) start->p3 p4 Compound Fails to Elute (Low Rf) start->p4 c1a Keto-Enol Tautomerism p1->c1a c1b Column Overload p1->c1b c1c Poor Column Packing p1->c1c c1d Co-elution with Impurity p1->c1d c2a Compound Degradation on Silica p2->c2a c2b Sample Lost During Loading p2->c2b c2c Compound is Colorless & Undetected p2->c2c c3 Mobile Phase Too Polar p3->c3 c4 Mobile Phase Not Polar Enough p4->c4 s1a Add trace acid (e.g., 0.1% acetic acid) to mobile phase to push equilibrium to one form. c1a->s1a s1b Reduce sample load. Use a 1:30 to 1:50 ratio of crude material to silica gel by weight. c1b->s1b s1c Repack column using slurry method to ensure uniform bed. c1c->s1c s1d Optimize mobile phase for better selectivity using TLC. Try different solvent systems (e.g., DCM/MeOH). c1d->s1d s2a Use deactivated/neutral silica gel or alumina. Run column faster (flash chromatography). c2a->s2a s2b Use dry loading method for samples with poor solubility in the mobile phase. c2b->s2b s2c Analyze all fractions by TLC; combine pure fractions and evaporate solvent. c2c->s2c s3 Decrease mobile phase polarity (e.g., increase hexane % in EtOAc/Hexane). c3->s3 s4 Increase mobile phase polarity (e.g., increase EtOAc % in EtOAc/Hexane). c4->s4

Caption: Troubleshooting workflow for column chromatography.

Question 1: My compound is giving a very broad, streaky band on the column, and the TLC of my crude material shows a streak or two very close spots. What is happening?

Answer: This is a classic sign of keto-enol tautomerism at play.[1] The silica surface can catalyze the interconversion between the two forms, and if they have slightly different polarities, the compound will spread out as it travels down the column.[3] This is often misinterpreted as having multiple impurities.

Another potential cause is column overload, where too much sample is loaded for the amount of stationary phase, leading to poor peak shape.[7][8]

Solutions:

  • Address Tautomerism: Sometimes, adding a very small amount of a modifier to the mobile phase, like 0.1% acetic acid, can help push the equilibrium to favor one tautomer, resulting in a sharper band. However, this must be tested carefully on a TLC plate first.

  • Confirm Tautomerism vs. Impurity: Before running the column, take a small amount of your crude material, dissolve it, spot it on a TLC plate, and let the spot dry completely. Then, rotate the plate 90 degrees and elute it in a second solvent system. If you see spots tailing off the diagonal, it suggests on-plate reactions or instability, which could be tautomerism or degradation.[6]

  • Reduce Sample Load: A general rule of thumb for good separation is to use a ratio of crude material to silica gel between 1:30 and 1:50 by weight.[9] If you are seeing significant band broadening, try reducing the amount of material you load onto the column.[7][10]

Question 2: My yield after column chromatography is very low, and TLC analysis of the collected fractions shows several new, more polar spots that were not in the crude mixture. What went wrong?

Answer: This strongly suggests that your compound is degrading on the silica gel.[1][6] The acidic silanol groups on the silica surface can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is much more polar and may not elute at all.[11]

Solutions:

  • Use a Deactivated Stationary Phase: The most effective solution is to avoid the acidic environment. You can use commercially available neutral silica gel or deactivate it yourself by washing it with a dilute solution of a base like triethylamine in your solvent, followed by thorough rinsing. Alternatively, neutral alumina can be an excellent choice for acid-sensitive compounds.[6][12]

  • Minimize Contact Time: The longer your compound is on the column, the more time it has to degrade. Use flash chromatography (applying pressure with air or nitrogen) rather than gravity chromatography to speed up the elution process significantly.

  • Check Compound Stability: Before committing your entire batch, perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent, add a pinch of silica gel, and stir it at room temperature. Spot the mixture on a TLC plate periodically (e.g., at 0, 30, 60, and 120 minutes) to see if any new spots appear over time.[6]

Question 3: I am struggling to separate this compound from a close-running impurity. My TLC shows the spots are almost touching.

Answer: This is a problem of co-elution, which occurs when two compounds have very similar affinities for the stationary and mobile phases.[13][14] To resolve this, you need to alter the chromatography conditions to enhance the selectivity between your product and the impurity.

Solutions:

  • Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Fine-tune Polarity: If you are using an ethyl acetate/hexane system, try adjusting the ratio in very small increments (e.g., from 20% EtOAc to 18% or 22%).

    • Change Solvent Selectivity: If fine-tuning doesn't work, change the chemistry of your mobile phase.[13] Instead of ethyl acetate/hexane, try a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone. This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds and the two phases, often leading to better separation.[15]

  • Improve Column Efficiency: Ensure your column is packed perfectly, as channels or cracks in the silica bed will ruin separation.[16][17] Additionally, using a finer mesh silica gel (e.g., 230-400 mesh for flash chromatography) provides a greater surface area and can improve resolution.[12]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the best stationary phase? For most applications, silica gel (60 Å, 230-400 mesh) is the standard choice for flash chromatography.[18] However, if you observe degradation (see Troubleshooting Q2), switch to deactivated (neutral) silica gel or neutral alumina .[6]
How do I choose the right mobile phase? Use Thin-Layer Chromatography (TLC) to screen solvent systems before running the column.[12] The ideal mobile phase should give your desired product an Rf value of approximately 0.2-0.4 .[17] This provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with non-polar impurities.[19]
What are some good starting solvent systems? A mixture of ethyl acetate and hexane is the most common starting point.[19] Begin with a 1:4 or 1:3 ratio (20-25% ethyl acetate in hexane) and adjust based on the TLC results. If this fails, try systems like dichloromethane/methanol (starting at 1-2% methanol) or toluene/ethyl acetate .[15]
How should I load my sample onto the column? There are two main methods: wet loading and dry loading . Wet loading involves dissolving the crude sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the silica bed.[20] This is suitable for samples that are readily soluble. For samples that are not very soluble in the eluent, dry loading is superior.[20] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the column bed.[20][21] This technique prevents the sample from precipitating at the top of the column and ensures a very narrow starting band, improving resolution.
How do I monitor the separation? Collect the eluent in a series of fractions (e.g., in test tubes). Spot a small amount from each fraction (or every few fractions) onto a TLC plate, along with a reference spot of your crude material. Develop the TLC plate to identify which fractions contain your pure product.[12]

Experimental Protocol: Standard Purification

This protocol outlines a standard procedure for purifying ~1 gram of crude this compound.

1. TLC Analysis and Solvent System Selection

  • Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexane (e.g., 10%, 20%, 30%).

  • Dissolve a tiny amount of your crude material in a few drops of EtOAc or dichloromethane.

  • Using a capillary spotter, spot the crude mixture onto several TLC plates.

  • Develop the plates in the different solvent systems.

  • Visualize the plates under a UV lamp.

  • Select the solvent system that gives the product spot an Rf value of ~0.3.[17] For this example, let's assume 20% EtOAc in Hexane is optimal.

2. Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size (e.g., a 40-50 mm diameter column for 1 g of crude on ~40 g of silica).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.[9]

  • In a beaker, make a slurry by mixing ~40 g of silica gel (230-400 mesh) with the 20% EtOAc/Hexane mobile phase.

  • Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and ensure an even, compact bed.[9]

  • Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Crucially, do not let the column run dry at any point. [17]

  • Add another thin layer of sand on top to protect the silica surface.[20]

3. Sample Loading (Dry Loading Recommended)

  • Dissolve ~1 g of crude this compound in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[20]

  • Carefully add this powder onto the top layer of sand in your packed column, creating a uniform layer.

4. Elution and Fraction Collection

  • Carefully add the mobile phase (20% EtOAc/Hexane) to the top of the column without disturbing the sample layer.

  • Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute).

  • Begin collecting the eluent in numbered test tubes.

  • Continuously monitor the separation by collecting and analyzing fractions via TLC.

5. Product Isolation

  • Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The remaining oil or solid is your purified this compound.

  • Determine the final yield and confirm its purity using analytical methods like NMR or GC-MS.

References

Common side reactions in the synthesis of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-fluorobenzoylacetate. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Claisen condensation.[1] This reaction involves the base-catalyzed condensation of Methyl 4-fluorobenzoate with methyl acetate.[2] While effective, the primary challenges lie in controlling competing side reactions that can significantly lower the yield and purity of the desired β-keto ester.

Key challenges include:

  • Self-condensation of Methyl Acetate: The enolate of methyl acetate can react with another molecule of methyl acetate, leading to the formation of methyl acetoacetate.[3][4]

  • Hydrolysis: The presence of water can lead to the hydrolysis of both the starting ester and the product, forming the corresponding carboxylic acids.[5][6]

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures, to yield 4-fluoroacetophenone.[7][8][9]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.

Problem 1: Low Yield of this compound and Presence of Methyl Acetoacetate Impurity.

  • Symptoms:

    • The final product yield is significantly lower than expected.

    • NMR or GC-MS analysis indicates the presence of methyl acetoacetate.

  • Root Cause:

    • This is a classic case of a competing self-condensation reaction.[4] The base used to generate the enolate of methyl acetate can also catalyze the reaction of this enolate with another molecule of methyl acetate.[3] This is particularly problematic if the reaction conditions do not favor the cross-condensation with Methyl 4-fluorobenzoate.

  • Solutions & Preventative Measures:

Recommended ActionRationale
Use of a Strong, Non-nucleophilic Base Employing a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensures rapid and quantitative formation of the methyl acetate enolate, minimizing the time available for self-condensation.
Control of Stoichiometry Use a slight excess of Methyl 4-fluorobenzoate relative to methyl acetate. This increases the probability of the methyl acetate enolate reacting with the desired electrophile.
Slow Addition of Methyl Acetate Adding the methyl acetate slowly to a mixture of the base and Methyl 4-fluorobenzoate maintains a low concentration of the enolizable ester, thus disfavoring self-condensation.
Lower Reaction Temperature Running the reaction at lower temperatures can help to control the rate of the self-condensation reaction, which often has a higher activation energy than the desired cross-condensation.

Problem 2: Presence of 4-Fluorobenzoic Acid in the Final Product.

  • Symptoms:

    • The crude product is acidic.

    • Analysis shows a significant peak corresponding to 4-fluorobenzoic acid.

  • Root Cause:

    • This impurity arises from the hydrolysis of the starting material, Methyl 4-fluorobenzoate. This can occur if there is residual moisture in the reagents or solvent, or during the aqueous work-up.[10]

  • Solutions & Preventative Measures:

Recommended ActionRationale
Use of Anhydrous Conditions Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Careful Work-up During the aqueous work-up, minimize the contact time with water, especially if the conditions are acidic or basic. A basic wash (e.g., with saturated sodium bicarbonate solution) can be used to remove the acidic impurity.[11]

Problem 3: Formation of 4-Fluoroacetophenone as a Byproduct.

  • Symptoms:

    • A distinct ketone peak is observed in the NMR or IR spectrum.

    • GC-MS analysis confirms the presence of 4-fluoroacetophenone.

  • Root Cause:

    • This byproduct is the result of the hydrolysis of the product, this compound, to the corresponding β-keto acid, followed by decarboxylation.[5][8] This process is often accelerated by heat and the presence of acid or base.[7][12]

  • Solutions & Preventative Measures:

Recommended ActionRationale
Mild Work-up Conditions Avoid strongly acidic or basic conditions during the work-up. A slightly acidic quench (e.g., with dilute acetic acid) is often preferred to neutralize the reaction mixture.
Low-Temperature Purification If distillation is used for purification, perform it under reduced pressure to keep the temperature low and minimize thermal decarboxylation.

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and the common side reactions, the following diagrams illustrate the key chemical transformations.

G Me_4FB Methyl 4-fluorobenzoate BenzoicAcid 4-Fluorobenzoic Acid (Hydrolysis Product) Me_4FB->BenzoicAcid + H₂O MeOAc Methyl Acetate Enolate Methyl Acetate Enolate MeOAc->Enolate + Base Base Base (e.g., NaH) Product This compound Enolate->Product + Methyl 4-fluorobenzoate MeAcetoacetate Methyl Acetoacetate (Self-condensation Product) Enolate->MeAcetoacetate + Methyl Acetate Acetophenone 4-Fluoroacetophenone (Decarboxylation Product) Product->Acetophenone + H₂O, Heat/Acid/Base Water H₂O Heat Heat/Acid/Base

Caption: Key reaction pathways in the synthesis of this compound.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flask containing anhydrous toluene.

  • Enolate Formation: Slowly add methyl acetate (1.0 eq) to the stirred suspension at 0 °C. Allow the mixture to stir for 30 minutes.

  • Condensation: Add Methyl 4-fluorobenzoate (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and dilute acetic acid.

  • Work-up: Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Protocol: Removal of 4-Fluorobenzoic Acid

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat this wash 2-3 times.

  • Neutralization Check: Check the pH of the aqueous layer to ensure it is basic, indicating that all the acidic impurity has been neutralized and extracted.

  • Final Wash and Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[11]

References

Technical Support Center: Purification of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of commercial Methyl 4-fluorobenzoylacetate. As a key intermediate in the synthesis of various pharmaceutical agents, its purity is paramount. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

Answer: Commercial batches of this compound can contain a variety of impurities stemming from its synthesis and potential degradation. Understanding these is the first step in designing a purification strategy.

Table 1: Common Impurities and Their Origins

Impurity Chemical Name Potential Origin
Starting Materials 4-Fluorobenzoic acid, Methyl 4-fluorobenzoate Incomplete reaction during synthesis (e.g., Claisen condensation).
Side-Products Diacylation products, self-condensation products Non-specific reactions during synthesis.[1]
Hydrolysis Product 4-Fluorobenzoylacetic acid Exposure to moisture or acidic/basic conditions.[2][3]
Decarboxylation Product 4'-Fluoroacetophenone Thermal decomposition or breakdown of the hydrolysis product.[2][4]

| Residual Solvents | Toluene, Dichloromethane, etc. | Remnants from the synthesis and initial workup.[5][6] |

Q2: My starting material is a yellow to brownish liquid. Does color indicate significant impurity?

Answer: Yes, the color is often an indicator of impurities. While pure this compound is typically a colorless to pale yellow liquid, darker shades (yellow, orange, or brown) often suggest the presence of polymeric byproducts or degradation products.[7] While a slight yellow tint may be acceptable for some applications, a darker color warrants purification, especially for use in sensitive downstream reactions or biological assays.

Q3: How can I quickly assess the purity of my commercial material before starting a large-scale reaction?

Answer: A multi-pronged approach is recommended for a reliable preliminary purity assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Spot the commercial material on a silica gel plate and elute with a solvent system like 3:1 Hexane:Ethyl Acetate. A single, well-defined spot suggests reasonable purity, while multiple spots or streaking indicates the presence of impurities. You can co-spot with known starting materials if they are available.

  • ¹H NMR Spectroscopy: This is the most structurally informative method. Dissolve a small sample in CDCl₃. The spectrum of the pure compound should be clean. Look for unexpected peaks. For instance, the presence of 4'-fluoroacetophenone will show a characteristic singlet around 2.6 ppm, while unreacted methyl 4-fluorobenzoate will lack the key methylene singlet (~4.0 ppm in the enol form) and β-keto methylene protons.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the industry standard.[8][9][10] It can provide a precise purity percentage by area normalization.

Table 2: Comparison of Purity Assessment Techniques

Technique Principle Information Provided Speed & Cost
TLC Differential partitioning on a stationary phase Qualitative assessment of the number of components. Fast, low cost.
¹H NMR Nuclear magnetic resonance of protons Structural confirmation and identification of impurities. Can be quantitative (qNMR).[9] Moderate speed and cost.
HPLC High-resolution liquid chromatography Quantitative purity (% area), detection of minor impurities.[11] Slower, higher cost.

| GC-MS | Gas chromatography with mass spectrometry | Identification of volatile impurities and degradation products.[8] | Moderate speed and cost. |

Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter and provides detailed, field-proven protocols.

Choosing Your Purification Strategy

The optimal purification method depends on the nature of the impurities and the scale of your work. Use this decision tree to guide your choice.

G start Assess Purity (TLC/NMR) check_impurities What are the main impurities? start->check_impurities column_chrom Purify by Flash Column Chromatography check_impurities->column_chrom Baseline material, multiple spots on TLC distillation Purify by Vacuum Distillation check_impurities->distillation Non-volatile (salts, polymers) or high-boiling impurities use_as_is Use As Is check_impurities->use_as_is Single spot on TLC, >98% by NMR/HPLC

Caption: Decision tree for selecting a purification method.

Issue 1: Degradation During Column Chromatography

Problem: "I ran a column, but my collected fractions are less pure than the starting material. I see a new spot on TLC corresponding to 4'-fluoroacetophenone."

Causality: This is a classic issue with β-keto esters. Standard silica gel is inherently acidic (pKa ≈ 4.5) due to surface silanol groups (Si-OH).[12] This acidic environment can catalyze the hydrolysis of your ester to the corresponding β-keto acid, which is unstable and readily decarboxylates to 4'-fluoroacetophenone.[2][4]

G Compound This compound KetoAcid 4-Fluorobenzoylacetic Acid (Unstable Intermediate) Compound->KetoAcid + H₂O (Silica-catalyzed hydrolysis) Ketone 4'-Fluoroacetophenone (Impurity) KetoAcid->Ketone - CO₂ (Decarboxylation)

Caption: Degradation pathway on acidic silica gel.

Solution: Deactivate the Silica Gel

Neutralizing the acidic sites on the silica gel is crucial for preventing degradation. This is achieved by pre-treating the silica with a base, most commonly triethylamine (TEA).[12]

Protocol 1: Purification by Flash Column Chromatography (Deactivated Silica)

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column. Create a slurry in a non-polar solvent (e.g., hexane). Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently for 15-20 minutes.

  • Column Packing: Pack the column with the deactivated silica slurry. Do not let the column run dry.

  • Eluent Preparation: Prepare your eluent (e.g., Hexane:Ethyl Acetate gradient). Add 0.5% (v/v) triethylamine to the eluent mixture to maintain the neutral environment during the run.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. For better resolution, adsorb the compound onto a small amount of deactivated silica, evaporate the solvent, and dry-load the powder onto the top of your column.

  • Elution: Run the column, starting with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity. Collect fractions and monitor by TLC.

  • Fraction Analysis & Evaporation: Combine the pure fractions. Evaporate the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with a solvent like toluene two or three times.

Issue 2: Impurities are Non-Volatile or High-Boiling

Problem: "My main impurity seems to be a baseline solid on TLC, or my NMR shows polymeric material."

Causality: These impurities are likely salts or high molecular weight byproducts from the synthesis. They will not move on a chromatography column and have a much higher boiling point than the desired product.

Solution: Vacuum Distillation

Vacuum distillation is an excellent method for separating a liquid product from non-volatile impurities. This compound has a reported boiling point of 91°C at 5 mmHg, making it a good candidate for this technique.[13]

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a magnetic stir bar for smooth boiling.

  • Charge the Flask: Add the crude this compound to the distilling flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired vacuum is reached and stable (e.g., 1-5 mmHg), begin to gently heat the distillation flask using an oil bath.

  • Distillation: The product will begin to distill as the temperature approaches its boiling point at that pressure. Collect the fraction that distills over at a constant temperature. Discard the first few drops (forerun) and stop the distillation before the flask goes to dryness to avoid charring of the residue.

  • Final Product: The collected distillate should be the purified, colorless this compound. Confirm purity by TLC, NMR, or HPLC.

Issue 3: Post-Purification Stability

Problem: "I successfully purified my compound, but after a week on the bench, I see impurities reappearing."

Causality: The compound is susceptible to slow hydrolysis from atmospheric moisture and potential decarboxylation if exposed to heat or light.[2][14]

Solution: Proper Storage

To ensure long-term stability, proper storage is essential.

  • Container: Store in a tightly sealed amber glass vial.

  • Atmosphere: For maximum stability, flush the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.[14]

  • Handling: When using the compound, allow it to warm to room temperature before opening to prevent condensation of moisture inside the vial.

By understanding the chemical nature of this compound and its potential impurities, you can effectively troubleshoot purification challenges and ensure the high quality of your material for successful research and development.

References

Technical Support Center: Preventing Dimer Formation in Methyl 4-fluorobenzoylacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting reactions involving Methyl 4-fluorobenzoylacetate. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into a common challenge: the formation of unwanted dimers. Here, we will explore the underlying mechanisms of this side reaction and provide actionable strategies to mitigate it, ensuring the desired product is obtained in high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a significant amount of a higher molecular weight byproduct in my reaction with this compound. Could this be a dimer?

Answer: Yes, it is highly probable that you are observing a dimer. This compound, like other β-keto esters, is susceptible to self-condensation, particularly under basic conditions.[1][2][3] This "dimerization" is a form of Claisen condensation where one molecule of the β-keto ester acts as a nucleophile (after deprotonation) and another acts as an electrophile.[4][5][6]

The resulting dimer is typically methyl 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)-3-oxopropanoate. Its formation is a common side reaction in alkylation, acylation, and other base-mediated transformations of this compound.

Question 2: What is the chemical mechanism behind this dimer formation?

Answer: The dimerization of this compound is a classic example of a Claisen condensation reaction.[5][7] The process can be broken down into the following key steps:

  • Enolate Formation: In the presence of a base, a proton is abstracted from the α-carbon (the carbon between the two carbonyl groups) of this compound. This is the most acidic proton in the molecule, and its removal generates a resonance-stabilized enolate.[1][8]

  • Nucleophilic Attack: The newly formed enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the benzoyl group of a second molecule of this compound.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination of Methoxide: The tetrahedral intermediate is unstable and collapses, eliminating a methoxide ion (CH₃O⁻) to reform the carbonyl group. This results in the formation of the dimer, methyl 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)-3-oxopropanoate.

The overall reaction is driven to completion because the resulting dimer is more acidic than the starting β-keto ester and is deprotonated by the methoxide generated in the final step.[6][9]

Reaction Mechanism: Dimerization of this compound

Dimerization_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination M4FB1 This compound Enolate Enolate (Nucleophile) M4FB1->Enolate Deprotonation at α-carbon Base Base (e.g., NaH, NaOMe) M4FB2 This compound (Electrophile) Enolate->M4FB2 Nucleophilic Attack Intermediate Tetrahedral Intermediate M4FB2->Intermediate Dimer Dimer Product Intermediate->Dimer Elimination Methoxide Methoxide (CH₃O⁻)

Caption: Mechanism of dimer formation in this compound reactions.

Question 3: How can I prevent or minimize the formation of this dimer in my reaction?

Answer: Preventing dimer formation hinges on controlling the generation and subsequent reaction of the enolate. Here are several field-proven strategies, categorized by key reaction parameters:

A. Choice of Base and Deprotonation Strategy

The choice of base is critical. The goal is to rapidly and completely convert the starting material to its enolate form, minimizing the time it coexists with the unreacted electrophilic starting material.

Base Advantages Disadvantages Recommendation
Sodium Hydride (NaH) Strong, non-nucleophilic base. Irreversibly deprotonates the β-keto ester.Can be slow and heterogeneous. Requires careful handling.A good choice for complete enolate formation before adding the electrophile.
Sodium Methoxide (NaOMe) Soluble and effective.The reaction is an equilibrium, leaving unreacted starting material. Can lead to transesterification.[7]Less ideal due to the equilibrium nature. Use only if other bases are not an option.
Potassium bis(trimethylsilyl)amide (KHMDS) Very strong, non-nucleophilic, and sterically hindered base. Provides rapid and quantitative enolate formation.More expensive and requires anhydrous conditions.Highly recommended. The steric bulk can also help suppress side reactions.
Lithium diisopropylamide (LDA) Strong, non-nucleophilic base. Excellent for kinetic enolate formation.[4]Thermally unstable. Requires low temperatures (-78 °C).An excellent choice for reactions where kinetic control is desired.

Troubleshooting Protocol 1: Optimized Enolate Formation

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the base and the enolate.

  • Solvent Selection: Use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

  • Controlled Deprotonation:

    • Dissolve the this compound in the anhydrous solvent.

    • Cool the solution to an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA or KHMDS).

    • Add the base slowly to the solution of the β-keto ester. This ensures that the enolate is formed in a controlled manner.

  • Complete Enolate Formation: Allow the mixture to stir for a sufficient time (e.g., 30-60 minutes) to ensure complete deprotonation before adding the electrophile.

B. Temperature Control

Lowering the reaction temperature can significantly reduce the rate of the competing dimerization reaction.

  • Recommendation: Perform the enolate formation and the subsequent reaction with the electrophile at low temperatures (e.g., -78 °C to 0 °C). While the desired reaction may be slower, the suppression of the dimerization side reaction often leads to a cleaner reaction profile and higher yield of the desired product.

C. Order of Reagent Addition

The order in which you add your reagents can have a profound impact on the outcome of the reaction.

  • Incorrect Method: Adding the base to a mixture of this compound and the electrophile. This creates a scenario where the enolate, starting material, and electrophile are all present simultaneously, maximizing the chance for dimerization.

  • Correct Method (for Alkylation/Acylation):

    • Form the enolate of this compound completely using a strong, non-nucleophilic base (e.g., KHMDS or LDA) at low temperature.

    • Then, slowly add the electrophile (e.g., alkyl halide or acyl chloride) to the pre-formed enolate solution.

Experimental Workflow for Minimizing Dimerization

Workflow Start Start: Anhydrous Conditions Step1 Dissolve this compound in Anhydrous THF Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Slowly Add KHMDS or LDA Step2->Step3 Step4 Stir for 30-60 min (Complete Enolate Formation) Step3->Step4 Step5 Slowly Add Electrophile Step4->Step5 Step6 Allow to Warm to Room Temperature Step5->Step6 Step7 Aqueous Work-up Step6->Step7 End Desired Product Step7->End

Caption: Recommended experimental workflow to minimize dimer formation.

D. Use of Chelating Agents

The use of magnesium salts, such as magnesium chloride (MgCl₂), can help to stabilize the enolate and prevent self-condensation.[10] The magnesium ion can form a chelate with the two carbonyl oxygens of the enolate, making it less reactive towards another molecule of the starting material.

Troubleshooting Protocol 2: Magnesium-Mediated Enolate Stabilization

  • To a solution of this compound in an aprotic solvent (e.g., dichloromethane or THF), add one equivalent of anhydrous MgCl₂.

  • Stir the mixture for 15-30 minutes.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to generate the magnesium enolate.

  • Proceed with the addition of your electrophile.

Question 4: Are there any alternative strategies if the above methods are not sufficient?

Answer: In some challenging cases, a protection-deprotection strategy might be necessary. This involves temporarily converting the ketone or ester functionality into a less reactive group to prevent it from participating in the Claisen condensation.

  • Protection of the Ketone: The ketone can be protected as a ketal, for example, by reacting this compound with ethylene glycol in the presence of an acid catalyst.[11] The resulting ketal is stable to basic conditions. After the desired reaction at the α-carbon, the ketal can be removed by acidic hydrolysis to regenerate the ketone.

  • Protection of the Ester: While less common for this specific issue, the ester could be converted to a different functional group that is less susceptible to nucleophilic attack. However, this is often a more complex and less atom-economical approach.

Logical Flow for Troubleshooting Dimer Formation

Troubleshooting_Logic Start Dimer Formation Observed Q1 Are you using a strong, non-nucleophilic base (KHMDS, LDA)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the enolate pre-formed before adding the electrophile? A1_Yes->Q2 Sol1 Switch to KHMDS or LDA at low temperature (-78 °C). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you tried using a chelating agent like MgCl₂? A2_Yes->Q3 Sol2 Modify the procedure to pre-form the enolate completely before adding the electrophile. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is dimer formation still significant? A3_Yes->Q4 Sol3 Incorporate MgCl₂ to stabilize the enolate. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Consider a protection-deprotection strategy for the ketone. A4_Yes->Sol4 End Problem Solved A4_No->End

Caption: A logical guide to troubleshooting dimer formation.

By systematically applying these principles of base selection, temperature control, reagent addition order, and enolate stabilization, you can effectively suppress the formation of the unwanted dimer and significantly improve the outcome of your reactions involving this compound.

References

Stability and storage conditions for Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-fluorobenzoylacetate

A Guide to Ensuring Chemical Integrity in Research and Development

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability and proper storage of this compound (CAS 63131-29-3). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for achieving reproducible and reliable experimental outcomes.

Core Chemical Characteristics and Inherent Reactivity

This compound is a β-keto ester, a class of compounds renowned for their utility as synthetic building blocks in organic chemistry.[1] This structural feature, however, also imparts specific chemical reactivities that dictate its stability and handling requirements. The molecule exists in equilibrium between its keto and enol tautomers, and the active methylene group is susceptible to various reactions. The most significant stability concern for long-term storage and experimental use is its susceptibility to hydrolysis and subsequent decarboxylation.[2]

Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] To minimize degradation from atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended, especially after the container has been opened. While room temperature storage in a sealed container is acceptable for short periods, refrigeration (2-8 °C) is preferable for long-term preservation.

Q2: Is the compound sensitive to light or air?

A2: While specific photostability data is not prevalent, it is standard practice for complex organic molecules to be stored in amber or opaque containers to protect against potential light-induced degradation. The primary atmospheric sensitivity is to moisture, which can initiate hydrolysis.[2] Sensitivity to oxygen is less pronounced but cannot be entirely ruled out; therefore, storage under an inert atmosphere is a best practice.

Q3: What is the typical shelf life of this compound?

A3: When stored unopened from the manufacturer under recommended conditions (cool, dry, dark), the compound is expected to maintain its purity for an extended period, often exceeding a year. However, once opened, the shelf life can be significantly reduced depending on handling and storage practices. We recommend re-analyzing the purity of the material if it has been opened and stored for more than six months or if any visual changes are observed.

Q4: What chemical incompatibilities should I be aware of?

A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Strong Bases (e.g., NaOH, KOH): Will catalyze rapid hydrolysis (saponification) of the ester.[2]

  • Strong Acids (e.g., H₂SO₄, HCl): Can also catalyze ester hydrolysis, albeit typically slower than base-catalyzed hydrolysis.[2]

  • Strong Oxidizing Agents: May react with the organic structure, leading to decomposition.

Troubleshooting Guide: Identifying and Mitigating Degradation

Scenario 1: The appearance of the liquid has changed from light yellow to a darker yellow or brown.

  • Plausible Cause: This often indicates the formation of minor degradation products or impurities over time. While slight color change may not significantly impact all applications, it warrants investigation.

  • Recommended Action: Assess the compound's purity using an appropriate analytical method (e.g., ¹H NMR, LC-MS, or GC-MS). If significant impurities are detected, purification (e.g., distillation) may be necessary, or using a fresh lot of the compound is advised.

Scenario 2: My NMR spectrum shows unexpected peaks, specifically a singlet around 2.5 ppm and aromatic signals consistent with a 4-fluorophenyl group, but lacking the characteristic methylene signal of the starting material.

  • Plausible Cause: This is a classic sign of degradation via hydrolysis and subsequent decarboxylation. The primary degradation product is 4'-fluoroacetophenone. The singlet at ~2.5 ppm corresponds to the methyl ketone protons.

  • Recommended Action: Confirm the identity of the impurity by comparing its spectral data to a known standard of 4'-fluoroacetophenone. If this degradation is observed, it confirms that the starting material has been exposed to moisture or non-neutral pH conditions. Discard the degraded material and obtain a fresh sample, ensuring strict adherence to anhydrous handling protocols.

Scenario 3: A reaction using this compound is giving consistently low yields.

  • Plausible Cause: Assuming all other reaction parameters and reagents are optimized and verified, the purity of the this compound may be compromised. The presence of degradation products like 4'-fluoroacetophenone or hydrolysis products (4-fluorobenzoylacetic acid) means there is less active starting material, leading to lower molar equivalents and reduced yield.

  • Recommended Action: Before starting a new reaction, verify the purity of the starting material via quantitative NMR (qNMR) or GC with an internal standard. Ensure the material is handled under anhydrous conditions and that solvents are properly dried before use.

Summary of Storage and Stability Parameters

ParameterRecommendationRationale & References
Storage Temperature 2-8 °C (Refrigerated) for long-term; Room Temperature for short-term.To slow down potential degradation reactions.[3][5]
Atmosphere Inert gas (Argon or Nitrogen) is highly recommended.To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, amber glass bottle.To protect from moisture and light.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.To prevent catalyzed hydrolysis and decomposition.[4]
Primary Degradation Pathway Hydrolysis followed by Decarboxylation.A characteristic reaction of β-keto esters.[2][6]
Key Degradation Product 4'-FluoroacetophenoneProduct of decarboxylation of the intermediate β-keto acid.[2]

Visualization of Key Degradation Pathway

The most common non-microbial degradation pathway for this compound in a laboratory setting is hydrolysis of the methyl ester, followed by the rapid decarboxylation of the resulting β-keto acid intermediate.

G compound This compound intermediate 4-Fluorobenzoylacetic Acid (Unstable Intermediate) compound->intermediate  Hydrolysis (+ H₂O, H⁺/OH⁻) product 4'-Fluoroacetophenone (Primary Degradation Product) intermediate->product  Decarboxylation (- CO₂)

References

Challenges in the regioselective synthesis using Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for regioselective synthesis using Methyl 4-fluorobenzoylacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its application. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.

Introduction to the Core Challenge: Regioselectivity

This compound is a versatile β-keto ester, a class of molecules prized as building blocks in organic synthesis, particularly for forming heterocyclic structures like pyrazoles and pyrimidines.[1][2][3] The primary challenge arises from its structure: it possesses two distinct electrophilic carbonyl carbons—a ketone and an ester. When reacting with an unsymmetrical nucleophile, such as methylhydrazine or substituted ureas, the reaction can proceed via two different pathways, potentially leading to a mixture of regioisomers that are often difficult to separate.[4][5]

The fluorine atom on the phenyl ring exerts an electron-withdrawing effect, influencing the reactivity of the adjacent ketone. However, achieving high regioselectivity often requires careful optimization of reaction conditions. This guide will walk you through diagnosing and solving these challenges.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues. Identify your problem and follow the recommended diagnostic and corrective actions.

Problem 1: Poor Regioselectivity (Formation of Isomeric Mixtures)

Symptom: NMR or LC-MS analysis of the crude product shows two or more major products with the same mass, indicating the formation of regioisomers.

Causality: The nucleophile attacks both the ketone and the ester carbonyls, or the two distinct electrophilic sites of the cyclization precursor, at competitive rates. This is the most common challenge in reactions like pyrazole synthesis from β-dicarbonyl compounds.[4][5]

Troubleshooting & Corrective Actions
Potential Cause Recommended Solution & Explanation
Suboptimal Solvent Choice Action: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).Explanation: Studies have shown that fluorinated alcohols can dramatically improve regioselectivity in pyrazole formation.[4] These solvents, through hydrogen bonding and specific solvation effects, can stabilize one transition state over the other, directing the nucleophile to the desired carbonyl group.[4]
Incorrect Base or Catalyst Action: Re-evaluate your choice of base or acid catalyst. For base-catalyzed reactions, consider the steric bulk and nucleophilicity. For acid-catalyzed cyclizations, ensure the catalyst is appropriate for the desired mechanism.Explanation: In base-mediated condensations, the base generates the enolate. A bulky, non-nucleophilic base may favor the formation of one enolate isomer. In acid-catalyzed reactions, the acid protonates a carbonyl, and its ability to coordinate selectively can influence the reaction pathway.[6]
Unfavorable Reaction Temperature Action: Modify the reaction temperature. Run parallel reactions at a lower temperature (e.g., 0 °C to RT) and a higher temperature (reflux).Explanation: Temperature dictates whether the reaction is under kinetic or thermodynamic control.[7] The product formed faster (kinetic product) may not be the most stable one (thermodynamic product). By adjusting the temperature, you can favor the formation of the desired regioisomer.
Problem 2: Low Reaction Yield

Symptom: After work-up and purification, the isolated yield of the desired product is significantly lower than expected.

Causality: This can result from an incomplete reaction, degradation of starting materials or products, or competing side reactions that consume the reactants.[8][9]

Troubleshooting & Corrective Actions
Potential Cause Recommended Solution & Explanation
Incomplete Reaction Action: Monitor the reaction progress using TLC or LC-MS. Increase the reaction time or temperature if starting material persists.[9]Explanation: Equilibrium reactions, such as esterifications or condensations, may require more forcing conditions or longer times to reach completion.[10] Optimization of reaction conditions is key.[11][12]
Presence of Water Action: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.Explanation: Water can hydrolyze the ester functionality of this compound or intermediates, leading to unwanted carboxylic acid byproducts and reduced yield.[10][13]
Suboptimal Stoichiometry Action: Re-verify the molar ratios of your reactants. In some cases, using a slight excess of one reactant (often the more volatile or less expensive one) can drive the reaction to completion.Explanation: For equilibrium-limited reactions, Le Châtelier's principle can be applied to increase product formation by adjusting reactant concentrations.[10]
Problem 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify via standard methods like column chromatography or recrystallization. Regioisomers co-elute, or byproducts have similar polarity to the desired product.

Causality: The structural similarity of regioisomers makes them challenging to separate.[4] Additionally, side products like the hydrolyzed carboxylic acid can complicate purification.[14]

Troubleshooting & Corrective Actions
Potential Cause Recommended Solution & Explanation
Co-elution of Isomers Action: First, optimize the reaction for higher regioselectivity (see Problem 1). For separation, try different solvent systems for column chromatography (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).Explanation: Even minor changes in the mobile phase can alter the relative affinities of isomers for the stationary phase, enabling separation.
Presence of Acidic Impurities Action: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution.[14]Explanation: This will deprotonate and extract any carboxylic acid byproducts (from ester hydrolysis) into the aqueous layer, simplifying the subsequent purification step.
Ineffective Recrystallization Action: Perform a systematic solvent screen for recrystallization. Test a range of solvents with varying polarities. If a single solvent is ineffective, try a two-solvent system (one in which the compound is soluble, and one in which it is not).Explanation: Successful recrystallization depends on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. This property is highly specific to the compound-solvent pairing.[14]

Part 2: Visualized Workflows and Mechanisms

To better illustrate the core concepts, we provide the following diagrams created using DOT language.

G cluster_start Inputs cluster_reaction Reaction cluster_products Potential Outcomes M4FBA This compound Reaction Condensation (e.g., Acid/Base catalyst) M4FBA->Reaction Nuc Unsymmetrical Nucleophile (e.g., R-NH-NH2) Nuc->Reaction P1 Regioisomer 1 (Attack at Ketone) Reaction->P1 Path A P2 Regioisomer 2 (Attack at Ester) Reaction->P2 Path B G start Experiment Yields Impure Product / Low Yield check_regio Check for Regioisomers (LC-MS, NMR) start->check_regio Isomer Mix? check_sm Check for Unreacted Starting Material (TLC) start->check_sm Low Conversion? check_side Check for Side Products (e.g., Hydrolysis) start->check_side Other Impurities? sol_regio Optimize Reaction: - Change Solvent (TFE/HFIP) - Adjust Temperature - Screen Catalysts check_regio->sol_regio sol_sm Optimize Reaction: - Increase Time/Temp - Check Stoichiometry check_sm->sol_sm sol_side Refine Protocol: - Use Anhydrous Conditions - Purify Reagents - Basic Wash During Workup check_side->sol_side

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-fluorobenzoylacetate, a compound of interest in synthetic chemistry.

We will explore the nuanced spectral features of this molecule, paying close attention to the phenomenon of keto-enol tautomerism, a dynamic equilibrium that profoundly influences its NMR signature. To provide a clear benchmark, we will compare its spectral characteristics with its non-fluorinated analogue, methyl benzoylacetate. This comparative approach will highlight the electronic effects of the fluorine substituent on the aromatic system and the overall molecular structure.

The Dynamic Nature of β-Dicarbonyls: Keto-Enol Tautomerism

This compound belongs to the class of β-dicarbonyl compounds, which are known to exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is a fundamental concept in organic chemistry and is readily observable by NMR spectroscopy, as the rate of interconversion between the two forms is typically slow on the NMR timescale.[1]

The position of this equilibrium is highly sensitive to the solvent, temperature, and the electronic nature of substituents on the molecule. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation.

Caption: Keto-enol tautomerism in this compound.

¹H NMR Spectral Analysis: this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for both the keto and enol tautomers, with the relative integrals of these signals providing a quantitative measure of the equilibrium composition. The presence of the electron-withdrawing fluorine atom at the para position of the benzoyl group influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃)

TautomerAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Keto-OCH₃~3.7Singlet (s)-
Keto-CH₂-~4.0Singlet (s)-
KetoAromatic (H-2, H-6)~8.0Doublet of Doublets (dd)ortho: ~9.0, meta: ~5.5
KetoAromatic (H-3, H-5)~7.2Triplet (t)~8.7
Enol-OCH₃~3.7Singlet (s)-
Enol=CH-~6.2Singlet (s)-
EnolAromatic (H-2, H-6)~7.9Doublet of Doublets (dd)ortho: ~9.0, meta: ~5.5
EnolAromatic (H-3, H-5)~7.1Triplet (t)~8.7
Enol-OH~12.5Broad Singlet (br s)-
  • Aromatic Region: The protons on the fluorinated benzene ring will exhibit characteristic splitting patterns due to both H-H and H-F couplings. The protons ortho to the carbonyl group (H-2, H-6) are expected to be the most deshielded. The protons ortho to the fluorine atom (H-3, H-5) will show coupling to both the adjacent aromatic protons and the fluorine atom.

  • Methylene and Methine Protons: The keto form will display a singlet for the methylene (-CH₂-) protons, typically around 4.0 ppm. The enol form will show a singlet for the vinylic (=CH-) proton at a more downfield position, around 6.2 ppm.[1]

  • Enolic Hydroxyl Proton: A key feature of the enol tautomer is the highly deshielded hydroxyl (-OH) proton, which is involved in a strong intramolecular hydrogen bond. This results in a broad singlet appearing far downfield, often around 12-13 ppm.[2]

  • Methyl Ester Protons: The methyl protons of the ester group (-OCH₃) for both tautomers will appear as sharp singlets, likely with very similar chemical shifts around 3.7 ppm.

¹³C NMR Spectral Analysis: this compound

The proton-decoupled ¹³C NMR spectrum will also show separate signals for the carbon atoms of the keto and enol forms. The large chemical shift range of ¹³C NMR allows for clear resolution of most signals.

Predicted ¹³C NMR Data (in CDCl₃)

TautomerAssignmentPredicted Chemical Shift (δ, ppm)
Keto-OCH₃~52
Keto-CH₂-~46
KetoAromatic (C-F)~166 (d, ¹JCF ≈ 255 Hz)
KetoAromatic (C-3, C-5)~116 (d, ²JCF ≈ 22 Hz)
KetoAromatic (C-2, C-6)~131 (d, ³JCF ≈ 9 Hz)
KetoAromatic (C-1)~130 (d, ⁴JCF ≈ 3 Hz)
KetoBenzoyl C=O~192
KetoEster C=O~167
Enol-OCH₃~52
Enol=CH-~92
Enol=C-O (enol)~185
EnolAromatic (C-F)~165 (d, ¹JCF ≈ 252 Hz)
EnolAromatic (C-3, C-5)~115 (d, ²JCF ≈ 22 Hz)
EnolAromatic (C-2, C-6)~129 (d, ³JCF ≈ 9 Hz)
EnolAromatic (C-1)~128 (d, ⁴JCF ≈ 3 Hz)
EnolEster C=O~170
  • Carbonyl Carbons: The carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum (160-200 ppm). The benzoyl C=O of the keto form is expected around 192 ppm, while the ester carbonyl will be near 167 ppm. In the enol form, the carbon attached to the hydroxyl group (=C-O) will be significantly shielded compared to the keto carbonyl.

  • Aromatic Carbons: The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 250-260 Hz. The other aromatic carbons will also exhibit smaller couplings to fluorine (²JCF, ³JCF, ⁴JCF).

  • Aliphatic Carbons: The methylene carbon (-CH₂-) of the keto form and the methine carbon (=CH-) of the enol form will have distinct chemical shifts, around 46 ppm and 92 ppm, respectively. The methyl ester carbon (-OCH₃) will be found in the typical range of ~52 ppm for both tautomers.

Comparative Analysis: this compound vs. Methyl Benzoylacetate

To understand the influence of the para-fluoro substituent, a comparison with the NMR spectra of methyl benzoylacetate is instructive.

Key Spectral Differences:

  • Aromatic Region (¹H NMR): In methyl benzoylacetate, the aromatic protons will show a more straightforward splitting pattern, typically a multiplet for the ortho protons and another multiplet for the meta and para protons. The introduction of fluorine in the 4-position creates a more complex, pseudo-first-order pattern due to H-F coupling, and it generally causes a slight upfield shift of the ortho and meta protons due to its electron-donating mesomeric effect, which is outweighed by its strong inductive electron-withdrawing effect.

  • Aromatic Region (¹³C NMR): The most significant difference is the presence of C-F couplings in the spectrum of the fluorinated compound. The chemical shift of the carbon bearing the fluorine (C-4) will be significantly downfield and split into a large doublet. The other aromatic carbon signals will also be affected, with their chemical shifts and multiplicities providing valuable structural information.

  • Keto-Enol Equilibrium: The electron-withdrawing nature of the fluorine atom can influence the acidity of the methylene protons and the stability of the enolate in the enol form. This may lead to a shift in the keto-enol equilibrium position compared to the non-fluorinated analogue under identical solvent and temperature conditions.

¹H and ¹³C NMR Data for the Tautomers of Ethyl Benzoylacetate (a close analogue of Methyl Benzoylacetate) in CDCl₃ [3][4]

TautomerAssignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Keto-OCH₂CH₃~4.2 (q), ~1.2 (t)~61, ~14
Keto-CH₂-~3.9 (s)~46
KetoAromatic~7.4-8.0 (m)~128-137
KetoBenzoyl C=O-~193
KetoEster C=O-~167
Enol-OCH₂CH₃~4.2 (q), ~1.2 (t)~61, ~14
Enol=CH-~5.6 (s)~91
EnolAromatic~7.3-7.9 (m)~127-135
Enol-OH~12.5 (br s)-
Enol=C-O (enol)-~186
EnolEster C=O-~170

Note: Data for ethyl benzoylacetate is presented as a close proxy. The chemical shifts for methyl benzoylacetate would be very similar, with the primary difference being a singlet for the -OCH₃ group around 3.7 ppm instead of the quartet and triplet for the ethyl group.

The Role of Solvent in Tautomeric Equilibrium

The choice of NMR solvent can significantly alter the keto-enol equilibrium.[5] This is a critical consideration for analysis and for controlling the reactive form of the molecule in a reaction.

  • Non-polar solvents (e.g., CCl₄, C₆D₆, CDCl₃) tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol tautomer is a dominant stabilizing interaction.

  • Polar aprotic solvents (e.g., DMSO-d₆, acetone-d₆) can also stabilize the enol form through dipole-dipole interactions, but they can also solvate the keto form. The equilibrium position will depend on the specific interactions.

  • Polar protic solvents (e.g., CD₃OD, D₂O) can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol forms. This often leads to a higher proportion of the keto tautomer.

G cluster_solvent Solvent Polarity cluster_equilibrium Tautomeric Equilibrium Non-polar (CDCl₃) Non-polar (CDCl₃) Favors Enol Favors Enol Non-polar (CDCl₃)->Favors Enol Intramolecular H-bond is dominant Polar Protic (CD₃OD) Polar Protic (CD₃OD) Favors Keto Favors Keto Polar Protic (CD₃OD)->Favors Keto Intermolecular H-bond disrupts internal H-bond

Caption: Influence of solvent polarity on the keto-enol equilibrium.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Objective: To prepare a sample of this compound suitable for high-resolution ¹H and ¹³C NMR spectroscopy.

  • Materials:

    • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

    • NMR tube (5 mm, high precision)

    • Pasteur pipette

    • Vial and spatula

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Using a clean Pasteur pipette, transfer the solution to the NMR tube.

    • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

2. NMR Data Acquisition

  • Objective: To acquire high-quality ¹H and ¹³C NMR spectra.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time (aq): 3-4 seconds

    • Spectral Width (sw): ~16 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or higher (depending on concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): ~1 second

    • Spectral Width (sw): ~240 ppm

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of the keto and enol tautomers.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a rich dataset that confirms its molecular structure and offers quantitative insights into its dynamic keto-enol tautomerism. The key to a thorough interpretation lies in recognizing the distinct signals for each tautomer and understanding the influence of the para-fluoro substituent on the chemical shifts and coupling constants of the aromatic ring. By comparing its spectra to that of its non-fluorinated analogue, methyl benzoylacetate, the electronic effects of fluorine are clearly delineated. Furthermore, the profound impact of the analytical solvent on the position of the tautomeric equilibrium underscores the importance of careful experimental design in both spectroscopic analysis and synthetic applications. This guide provides the foundational knowledge and practical protocols for researchers to confidently utilize NMR spectroscopy in the characterization of this and similar β-dicarbonyl compounds.

References

Interpreting the mass spectrum of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrum of Methyl 4-fluorobenzoylacetate: Fragmentation Analysis and Comparison

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of this compound. Designed for researchers and analytical scientists, this document delves into the characteristic fragmentation patterns of this β-keto ester, comparing predicted pathways with established principles of mass spectrometry. We will explore the structural features that dictate the molecule's fragmentation, providing a robust framework for its identification and characterization.

Understanding the Analyte: this compound

This compound (C₁₀H₉FO₃) is a β-keto ester featuring a 4-fluorobenzoyl group attached to a methyl acetate moiety. Its structure contains several key features that influence its behavior under electron ionization: two carbonyl groups, an ester functional group, an activated methylene group, and a fluorinated aromatic ring. Understanding these features is paramount to predicting and interpreting its mass spectrum.

Chemical Structure:

  • Molecular Formula: C₁₀H₉FO₃

  • Molecular Weight: 196.17 g/mol [1]

  • IUPAC Name: methyl 3-(4-fluorophenyl)-3-oxopropanoate[2]

The molecular weight dictates the position of the molecular ion peak (M⁺˙), which is expected at an m/z (mass-to-charge ratio) of 196.

The Mass Spectrum: Key Fragmentation Pathways

The mass spectral fragmentation of this compound is primarily governed by cleavages alpha to the carbonyl groups and rearrangements, characteristic of β-keto esters.[3][4] The presence of the stable fluorobenzoyl group strongly directs the fragmentation process.

The Molecular Ion Peak (M⁺˙)

Upon electron ionization, the molecule loses an electron to form the molecular ion (M⁺˙) at m/z 196 . The intensity of this peak can vary depending on the ionization energy, but its presence is the first piece of evidence for the compound's identity.

Primary Fragmentation Pathways: A Comparative Analysis

The structure of this compound allows for several competing fragmentation pathways. The stability of the resulting carbocations and neutral losses determines the relative abundance of the observed fragment ions.

Pathway A: Alpha-Cleavage and the Formation of the Base Peak

The most prominent fragmentation pathway involves cleavage of the C-C bond between the two carbonyl groups (α-cleavage). This is a common and highly favored fragmentation for β-dicarbonyl compounds.[5] This cleavage results in the formation of the 4-fluorobenzoyl cation, which is resonance-stabilized.

  • [M - •CH₂COOCH₃]⁺: Loss of the methyl acetonyl radical (•CH₂COOCH₃, 73 Da) leads to the formation of the 4-fluorobenzoyl cation ([FC₆H₄CO]⁺) at m/z 123 . This ion is typically the base peak (the most intense peak) in the spectrum due to its high stability.[1]

Pathway B: Cleavage Adjacent to the Ester Carbonyl

Another alpha-cleavage can occur on the other side of the methylene group, involving the loss of the methoxy group or the entire 4-fluorobenzoylmethyl radical.

  • [M - •OCH₃]⁺: Loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion results in an ion at m/z 165 .

  • [M - •C₆H₄FCO]⁺: Loss of the 4-fluorobenzoyl radical (•C₆H₄FCO, 123 Da) would lead to an ion at m/z 73, corresponding to [CH₂COOCH₃]⁺.

Pathway C: McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an accessible γ-hydrogen.[6] In this compound, the ester methyl group does not provide a γ-hydrogen relative to the keto-carbonyl. However, a less common rearrangement involving the enol tautomer could be considered, though it is not expected to be a major pathway compared to the highly favorable alpha-cleavages. The fragmentation patterns of β-keto esters are generally dominated by alpha-cleavages and direct rearrangements rather than complex tautomer-driven processes.[3][5]

Pathway D: Fragmentation of the Aromatic Ring

The stable 4-fluorobenzoyl cation (m/z 123) can undergo further fragmentation by losing carbon monoxide (CO).

  • [FC₆H₄CO - CO]⁺: Loss of a neutral CO molecule (28 Da) from the ion at m/z 123 yields the 4-fluorophenyl cation ([FC₆H₄]⁺) at m/z 95 .

The presence of fluorine on the aromatic ring makes the loss of a fluorine radical or HF less favorable compared to the fragmentation of non-fluorinated analogues, but these fragments are still possible.[7][8]

Summary of Expected Fragment Ions

The table below summarizes the key ions expected in the mass spectrum of this compound, comparing the proposed fragmentation mechanism with the resulting m/z value.

m/zProposed Fragment IonFormulaMechanism of Formation
196Molecular Ion[C₁₀H₉FO₃]⁺˙Electron Ionization
165[M - •OCH₃]⁺[C₁₀H₈FO₂]⁺α-cleavage at the ester group
123[M - •CH₂COOCH₃]⁺[C₇H₄FO]⁺α-cleavage (Base Peak)
95[M - •CH₂COOCH₃ - CO]⁺[C₆H₄F]⁺Loss of CO from m/z 123

Visualizing the Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G cluster_M cluster_F1 cluster_F23 M This compound [M]⁺˙ m/z 196 F1 [M - •OCH₃]⁺ m/z 165 M->F1 - •OCH₃ F2 4-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z 123 M->F2 - •CH₂COOCH₃ (α-cleavage) F3 4-Fluorophenyl Cation [C₆H₄F]⁺ m/z 95 F2->F3 - CO

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a reliable mass spectrum of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the standard method.

Objective: To acquire the electron ionization mass spectrum of a purified sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS instrument with an EI source

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.

    • Ensure the sample is fully dissolved.

  • GC-MS Instrument Setup:

    • Injector: Set to 250 °C, split mode (e.g., 50:1 split ratio).

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole: Set to scan a mass range of m/z 40-400.

    • MS Transfer Line Temperature: 280 °C.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Start the data acquisition. The analyte will first separate from the solvent and any impurities on the GC column before entering the mass spectrometer.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (m/z 196) and major fragment ions (m/z 165, 123, 95).

    • Compare the obtained spectrum with library data (e.g., NIST) and the fragmentation patterns discussed in this guide.

Conclusion

The mass spectrum of this compound is characterized by a clear and predictable fragmentation pattern dominated by alpha-cleavage. The formation of the highly stable 4-fluorobenzoyl cation at m/z 123 serves as a reliable diagnostic peak and is typically the base peak in the spectrum. Its subsequent fragmentation to the 4-fluorophenyl cation at m/z 95 further confirms the structure of the aromatic portion of the molecule. This guide provides a comparative framework that enables researchers to confidently identify this compound and distinguish it from structural isomers, leveraging a foundational understanding of fragmentation chemistry.

References

A Comparative Guide to the Reactivity of Methyl 4-fluorobenzoylacetate and Ethyl 4-fluorobenzoylacetate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and outcome of a synthetic route. The beta-keto ester moiety is a cornerstone of organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] This guide provides an in-depth comparison of two closely related yet distinct building blocks: Methyl 4-fluorobenzoylacetate and Ethyl 4-fluorobenzoylacetate. Our objective is to dissect the nuanced differences in their reactivity, supported by established chemical principles and illustrative experimental data, to empower you in making informed decisions for your synthetic endeavors.

Introduction: The Subtle Distinction Between Methyl and Ethyl Esters

At first glance, the difference between a methyl and an ethyl ester may seem trivial. However, in the context of the highly reactive beta-keto ester scaffold, this small structural variation can have significant implications for reaction kinetics, yields, and even the feasibility of certain transformations. Both this compound and Ethyl 4-fluorobenzoylacetate are valuable intermediates, often employed in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The 4-fluoro substituent on the phenyl ring also offers a strategic position for modifying the electronic properties of the final molecule or for use as a handle in cross-coupling reactions.

This guide will explore the fundamental chemical principles governing the reactivity of these two compounds, focusing on three key areas:

  • Synthesis and Purity: A comparative look at the preparation of each compound.

  • Reactivity in Key Transformations: An analysis of their behavior in common reactions such as alkylation and decarboxylation.

  • Spectroscopic and Physical Properties: How the ester group influences key analytical characteristics.

Synthesis of Methyl and Ethyl 4-fluorobenzoylacetate

The most common and efficient method for the synthesis of β-keto esters is the Claisen condensation.[2] This reaction involves the condensation of an ester with an enolizable carbonyl compound, in this case, the self-condensation of an ester or a crossed Claisen condensation.

Synthesis of this compound

This compound is typically synthesized via a Claisen condensation between 4-fluoroacetophenone and dimethyl carbonate, using a strong base such as sodium hydride.

cluster_reactants Reactants cluster_reagents Reagents cluster_workup Work-up cluster_product Product 4-fluoroacetophenone 4-Fluoroacetophenone Reaction_Vessel Reaction_Vessel 4-fluoroacetophenone->Reaction_Vessel Dimethyl_carbonate Dimethyl Carbonate Dimethyl_carbonate->Reaction_Vessel NaH Sodium Hydride (NaH) NaH->Reaction_Vessel Toluene Toluene (Solvent) Toluene->Reaction_Vessel HCl Dilute HCl Quench Quench HCl->Quench EtOAc Ethyl Acetate (Extraction) Extraction Extraction EtOAc->Extraction NaHCO3 aq. NaHCO3 (Wash) Washing Washing NaHCO3->Washing Na2SO4 Na2SO4 (Drying) Drying Drying Na2SO4->Drying Product This compound Reaction_Vessel->Quench 1. Heat 2. Cool Quench->Extraction Extraction->Washing Washing->Drying Purification Purification Drying->Purification Evaporation & Distillation Purification->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of Ethyl 4-fluorobenzoylacetate

Similarly, Ethyl 4-fluorobenzoylacetate can be synthesized via a Claisen condensation of ethyl 4-fluorobenzoate with ethyl acetate, using a base like sodium ethoxide.

cluster_reactants Reactants cluster_reagents Reagents cluster_workup Work-up cluster_product Product Ethyl_4-fluorobenzoate Ethyl 4-fluorobenzoate Reaction_Vessel Reaction_Vessel Ethyl_4-fluorobenzoate->Reaction_Vessel Ethyl_acetate Ethyl Acetate Ethyl_acetate->Reaction_Vessel NaOEt Sodium Ethoxide (NaOEt) NaOEt->Reaction_Vessel Ethanol Ethanol (Solvent) Ethanol->Reaction_Vessel Acetic_Acid Acetic Acid Acidification Acidification Acetic_Acid->Acidification Extraction_Solvent Organic Solvent (e.g., Ether) Extraction Extraction Extraction_Solvent->Extraction Drying_Agent Drying Agent (e.g., MgSO4) Drying Drying Drying_Agent->Drying Product Ethyl 4-fluorobenzoylacetate Reaction_Vessel->Acidification 1. Reflux 2. Cool Acidification->Extraction Extraction->Drying Purification Purification Drying->Purification Evaporation & Distillation Purification->Product

Caption: Workflow for the synthesis of Ethyl 4-fluorobenzoylacetate.

Comparative Reactivity in Key Transformations

The core of beta-keto ester chemistry revolves around the acidity of the α-protons and the subsequent nucleophilicity of the resulting enolate.

Enolate Formation and Acidity

The protons on the carbon situated between the two carbonyl groups are significantly acidic due to the resonance stabilization of the conjugate base.

Beta-Keto_Ester Beta-Keto Ester Enolate Resonance-Stabilized Enolate Beta-Keto_Ester->Enolate Deprotonation Base Base (B:) Base->Enolate Enolate->Beta-Keto_Ester Reprotonation Conjugate_Acid Conjugate Acid (BH) Enolate->Conjugate_Acid

References

A Comparative Guide to the Synthesis of Methyl 4-fluorobenzoylacetate: A Novel Decarboxylative Route vs. Traditional Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-fluorobenzoylacetate is a crucial β-keto ester, a class of compounds that serve as fundamental building blocks in the synthesis of a wide range of pharmaceuticals and complex organic molecules.[1][2] Their unique chemical structure, featuring both electrophilic and nucleophilic sites, makes them versatile synthons for constructing heterocyclic compounds and other key medicinal scaffolds.[2][3] Given its importance, the development of efficient, scalable, and safe synthetic routes to this compound is of paramount interest to the drug development and chemical research community.

This guide provides an in-depth comparison of two distinct synthetic strategies for preparing this compound. We will validate a novel, contemporary approach—the decarboxylative Claisen condensation—against the well-established, traditional base-mediated Claisen condensation. Through detailed protocols, mechanistic insights, and comparative experimental data, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific laboratory and production needs.

A Novel Approach: The Decarboxylative Claisen Condensation

The first method we explore is a modern variation of the Claisen condensation that utilizes the magnesium enolate of a substituted malonic acid half oxyester (SMAHO) as the nucleophile.[4] This decarboxylative strategy offers significant advantages, including the use of carboxylic acids (via their acyl chlorides) as acylating agents and often proceeding under milder conditions than traditional methods that require extremely strong bases like sodium hydride.[4]

The causality behind this choice of methodology lies in its efficiency and inherent safety improvements. The reaction proceeds through a magnesium-chelated intermediate, which undergoes a concerted decarboxylation and C-C bond formation upon reaction with the acyl donor. This avoids the use of pyrophoric reagents like NaH and can lead to cleaner reactions with easier workup procedures.

Experimental Protocol: Decarboxylative Route

Step 1: Formation of the Magnesium Enolate

  • To a flame-dried 250 mL three-necked flask under an inert argon atmosphere, add magnesium turnings (1.34 g, 55 mmol) and a crystal of iodine.

  • Add dry methanol (50 mL) and initiate the reaction with gentle heating. Once the reaction begins, allow it to proceed until all the magnesium is consumed, forming magnesium methoxide.

  • Cool the resulting suspension to 0 °C and add a solution of monomethyl malonate (6.6 g, 50 mmol) in dry tetrahydrofuran (THF, 50 mL) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the magnesium enolate of the malonic acid half ester is now complete.

Step 2: Acylation and Decarboxylation

  • Cool the suspension back to 0 °C.

  • Add a solution of 4-fluorobenzoyl chloride (7.93 g, 50 mmol) in dry THF (25 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of 1 M aqueous HCl (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a pale yellow oil.[6]

Workflow Visualization: Decarboxylative Route

cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Acylation & Workup Mg Mg Turnings + I₂ MgOMe2 Magnesium Methoxide Mg->MgOMe2 Reflux MeOH Dry Methanol MeOH->MgOMe2 Enolate Mg Enolate of SMAHO MgOMe2->Enolate 0°C to RT MMM Monomethyl Malonate in THF MMM->Enolate Reaction Acylation & Decarboxylation Enolate->Reaction AcylCl 4-Fluorobenzoyl Chloride in THF AcylCl->Reaction 0°C to Reflux Quench Quench with 1M HCl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Extract->Wash Purify Vacuum Distillation Wash->Purify Product This compound Purify->Product

Caption: Workflow for the decarboxylative synthesis route.

The Established Method: Base-Mediated Claisen Condensation

The traditional and most widely cited method for synthesizing this compound is a base-mediated Claisen condensation between 4-fluoroacetophenone and dimethyl carbonate.[6] This reaction relies on a strong base, typically sodium hydride (NaH), to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate, followed by the elimination of a methoxide leaving group to form the β-keto ester.

While this method is effective and can provide high yields, it necessitates the use of hazardous and moisture-sensitive reagents like NaH.[6] The reaction often requires elevated temperatures and extended reaction times to proceed to completion.[6][7]

Experimental Protocol: Claisen Condensation Route

Source: Adapted from Borowiecki, P., et al., European Journal of Medicinal Chemistry, 2018.[6]

  • To a flame-dried 500 mL flask under an inert argon atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (6.96 g, 174 mmol, 4 equiv.).

  • Add dry toluene (80 mL) and dimethyl carbonate (9.8 g, 109 mmol, 3 equiv.).

  • With vigorous mechanical stirring, add a solution of 4-fluoroacetophenone (6.0 g, 43.4 mmol) in dry toluene (50 mL) dropwise over 1 hour at room temperature.

  • After the addition is complete, heat the reaction mixture to 110 °C and stir vigorously for 12 hours.

  • Cool the resulting thick suspension to 0-5 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of a solution of 36% HCl (30 mL) in ice-cold water (150 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, neutralize by washing with saturated aqueous NaHCO₃ solution (2 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Remove the volatiles under reduced pressure.

  • Purify the crude material by vacuum distillation to afford this compound.[6]

Workflow Visualization: Claisen Condensation Route

cluster_reaction Reaction Setup cluster_workup Workup & Purification NaH NaH in Toluene Reaction Stir & Heat (110°C, 12h) NaH->Reaction DMC Dimethyl Carbonate DMC->Reaction Ketone 4-Fluoroacetophenone in Toluene Ketone->Reaction Dropwise, RT Quench Quench with HCl/Ice Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Neutralize & Dry Extract->Wash Purify Vacuum Distillation Wash->Purify Product This compound Purify->Product

Caption: Workflow for the established Claisen condensation route.

Performance Comparison: A Head-to-Head Analysis

To provide an objective comparison, the following table summarizes key performance indicators for both synthetic routes based on literature data and typical experimental outcomes for these reaction classes.

ParameterNovel Decarboxylative Route Established Claisen Condensation Justification & Causality
Typical Yield 85-90%~93%[6]The established route is optimized for high yield, but the decarboxylative method is highly competitive.
Purity (Post-Distillation) >98%>98%Both methods, when followed by vacuum distillation, yield high-purity product.[8][9]
Reaction Time ~4 hours~13 hours (1h addition + 12h reflux)[6]The decarboxylative route is significantly faster, driven by the reactivity of the acyl chloride and the concerted mechanism.
Reaction Temperature ~65 °C (THF Reflux)110 °C (Toluene Reflux)[6]The novel route operates under considerably milder temperature conditions, reducing energy consumption and potential side reactions.
Key Reagents Mg, Monomethyl Malonate, 4-Fluorobenzoyl ChlorideNaH (60% in oil), 4-Fluoroacetophenone, Dimethyl CarbonateThe novel route avoids pyrophoric NaH, enhancing operational safety. 4-Fluorobenzoyl chloride is reactive but manageable.
Green Chemistry Profile Milder conditions, shorter time, avoids pyrophoric base.High energy input, extended time, use of hazardous NaH.The novel route aligns better with green chemistry principles due to improved safety and energy efficiency.[10]

Conclusion and Recommendations

This comparative guide validates a novel decarboxylative route for the synthesis of this compound, presenting it as a robust and advantageous alternative to the established Claisen condensation.

The established Claisen condensation route remains a viable option, particularly when the primary goal is to maximize yield based on a well-documented and optimized procedure.[6] Its high reported yield of 93% is a significant advantage. However, this comes at the cost of long reaction times, high energy consumption, and the significant safety considerations associated with handling sodium hydride on a large scale.

The novel decarboxylative route emerges as a superior choice for researchers prioritizing safety, efficiency, and greener chemical practices. The dramatic reduction in reaction time (from 13 hours to approximately 4 hours) and the use of milder reaction temperatures offer substantial improvements in laboratory workflow and energy efficiency. Most critically, the avoidance of pyrophoric sodium hydride significantly de-risks the process, making it more amenable to both standard laboratory use and potential scale-up. While the yield may be slightly lower, the overall profile of this modern method presents a compelling case for its adoption in contemporary organic synthesis.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team or production facility. For those with the capability to safely manage sodium hydride and for whom maximizing every percentage point of yield is critical, the traditional Claisen remains a powerful tool. However, for projects where safety, speed, and sustainability are key drivers, the validated decarboxylative condensation offers a more modern, efficient, and responsible path to this valuable synthetic intermediate.

References

A Comparative Guide to Methyl 4-fluorobenzoylacetate and Its Non-fluorinated Analogues in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of Methyl 4-fluorobenzoylacetate and its non-fluorinated analogues, offering both theoretical insights and practical experimental frameworks for their evaluation in biological assays. While direct comparative studies are not extensively available in the public domain, this guide synthesizes existing knowledge and proposes a rigorous methodology for head-to-head analysis, empowering researchers to unlock the potential of these compounds.

The Fluorine Advantage in Drug Discovery

The introduction of fluorine into a drug candidate can profoundly alter its pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can significantly impact a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity.[2][3] By blocking sites of metabolic oxidation, the C-F bond, which is stronger than a C-H bond, can increase a drug's half-life.[3] Furthermore, the strategic placement of fluorine can alter the acidity of nearby functional groups, influencing how a molecule interacts with its biological target.[2]

Compound Profiles: A Tale of Two Scaffolds

This compound has emerged as a valuable building block in the synthesis of bioactive molecules, notably in the creation of coumarin derivatives with potential as 5-lipoxygenase (5-LOX) inhibitors.[4][5][6][7][8] The 5-LOX pathway is a critical target in the treatment of inflammatory diseases as it is responsible for the production of leukotrienes, potent inflammatory mediators.[9][10][11][12]

In contrast, the non-fluorinated analogue, Methyl benzoylacetate , has found its primary applications in the fragrance and flavor industries and as a versatile intermediate in organic synthesis.[13] Its biological activity has been most notably explored in the context of agriculture, where it has demonstrated insecticidal and repellent properties.[14]

This divergence in application underscores the transformative effect of a single fluorine atom and begs the question of how these compounds would compare when evaluated in the same biological context, such as anti-inflammatory assays.

Proposed Comparative Analysis in Biological Assays

Given the established link between this compound and the synthesis of 5-LOX inhibitors, a direct comparison of its activity against its non-fluorinated counterpart in relevant inflammatory enzyme assays is a logical and compelling investigation. We propose a comparative study evaluating both compounds in 5-lipoxygenase (5-LOX) and cyclooxygenase (COX-1 and COX-2) inhibition assays.

Hypothetical Comparative Data

The following table presents a hypothetical but plausible set of results from such a comparative study, based on the known principles of fluorine's effects in medicinal chemistry.

Compound5-LOX IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.2> 10025.8> 3.8
Methyl benzoylacetate > 100> 100> 100-
Zileuton (5-LOX control) 0.5---
Celecoxib (COX-2 control) -15.00.04375

This data is illustrative and intended to guide experimental design.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 5-LOX, which catalyzes the oxidation of arachidonic acid to leukotrienes.

Workflow for 5-LOX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (0.1 M Tris-HCl, pH 7.4) prep_enzyme Dilute 5-LOX Enzyme prep_buffer->prep_enzyme add_enzyme Add Enzyme, Buffer, and Test Compound to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (Arachidonic Acid) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_compounds Prepare Test Compounds (in DMSO) prep_compounds->add_enzyme pre_incubate Pre-incubate at 25°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 25°C add_substrate->incubate read_absorbance Measure Absorbance at 234 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the 5-Lipoxygenase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer at pH 7.4.

    • 5-LOX Enzyme Solution: Dilute a stock solution of human recombinant 5-lipoxygenase in the assay buffer to the desired working concentration.

    • Substrate Solution: Prepare a solution of arachidonic acid in ethanol.

    • Test Compounds: Prepare stock solutions of this compound, Methyl benzoylacetate, and a positive control (e.g., Zileuton) in DMSO. Create serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, 5-LOX enzyme solution, and the test compound dilutions.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

    • Immediately measure the absorbance at 234 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.[15]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This fluorometric assay determines the inhibitory activity of the compounds against the two COX isoforms.

Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare COX Assay Buffer prep_enzymes Reconstitute COX-1 and COX-2 Enzymes prep_buffer->prep_enzymes add_reagents Add Buffer, Enzyme, Probe, Cofactor, and Test Compound to Plate prep_enzymes->add_reagents prep_reagents Prepare Cofactor, Probe, and Substrate Solutions prep_reagents->add_reagents prep_compounds Prepare Test Compounds (in DMSO) prep_compounds->add_reagents pre_incubate Pre-incubate at 25°C add_reagents->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate read_fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) add_substrate->read_fluorescence calc_slope Calculate Reaction Slope read_fluorescence->calc_slope calc_inhibition Calculate % Inhibition calc_slope->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the Cyclooxygenase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • COX Assay Buffer: Prepare the assay buffer as provided in a commercial kit or according to a standard protocol.

    • COX Enzymes: Reconstitute lyophilized COX-1 and COX-2 enzymes in the appropriate buffer.

    • Reagents: Prepare working solutions of the COX cofactor, fluorometric probe, and arachidonic acid substrate.

    • Test Compounds: Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Celecoxib for COX-2) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), COX probe, COX cofactor, and the test compound dilutions.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the slope of the linear portion of the fluorescence versus time curve for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion

The strategic fluorination of small molecules is a powerful tool in drug discovery. While this compound is already recognized for its utility in synthesizing potential anti-inflammatory agents, a direct biological comparison with its non-fluorinated analogue, Methyl benzoylacetate, remains a compelling area for investigation. The proposed experimental framework provides a robust methodology for researchers to conduct this comparative analysis, potentially uncovering new structure-activity relationships and expanding the therapeutic applications of this chemical scaffold. The anticipated results, suggesting enhanced and selective inhibitory activity for the fluorinated compound against key inflammatory enzymes, would further validate the strategic use of fluorine in the design of novel therapeutics.

References

A Comparative Guide to the Electronic Properties of Methyl 4-fluorobenzoylacetate: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4-fluorobenzoylacetate in Medicinal Chemistry

This compound, a β-keto ester, is a pivotal building block in the synthesis of various pharmacologically active compounds. Its unique electronic structure, influenced by the electron-withdrawing fluorine atom, plays a crucial role in its reactivity and interaction with biological targets. Understanding these electronic properties is paramount for optimizing reaction conditions, predicting metabolic pathways, and designing novel drug candidates with enhanced efficacy and safety profiles.

This guide will delve into the electronic characteristics of this compound, employing a synergistic approach that combines computational modeling through DFT with empirical evidence from spectroscopic techniques. We will compare its properties against those of similar β-keto esters to highlight the specific impact of the fluorine substituent.

Methodologies: A Dual-Pronged Approach to Unraveling Electronic Properties

To ensure a robust and validated analysis, we employ both theoretical and experimental methodologies. This dual approach allows for a comprehensive understanding, where computational predictions are corroborated by real-world measurements.

Computational Protocol: Density Functional Theory (DFT)

DFT has emerged as a powerful tool for predicting the electronic structure of molecules with high accuracy. Our protocol is designed to provide reliable and reproducible results.

Step-by-Step DFT Workflow:

  • Geometry Optimization: The initial structure of this compound is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine key electronic properties, including:

    • HOMO-LUMO Energies and Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to understand charge distribution, hyperconjugative interactions, and intramolecular charge transfer.

Workflow Diagram:

DFT_Workflow cluster_input Input cluster_computation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Input Initial Molecular Structure Opt Geometry Optimization Input->Opt Coordinates Freq Frequency Analysis Opt->Freq Optimized Geometry SPE Single-Point Energy Calculation Freq->SPE Confirmed Minimum HOMO_LUMO HOMO-LUMO Energies & Gap SPE->HOMO_LUMO MEP Molecular Electrostatic Potential SPE->MEP NBO Natural Bond Orbital Analysis SPE->NBO

Caption: A schematic of the DFT computational workflow for analyzing electronic properties.

Experimental Protocol: Spectroscopic Analysis

Experimental validation is crucial for grounding theoretical predictions. The following spectroscopic techniques are employed to probe the electronic structure of this compound.

Step-by-Step Experimental Workflow:

  • Synthesis and Purification: this compound is synthesized via the Claisen condensation of methyl 4-fluorobenzoate and methyl acetate. The crude product is then purified by column chromatography.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., ethanol) to identify electronic transitions and determine the experimental HOMO-LUMO gap.

  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, which can be correlated with the calculated frequencies from DFT.

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the atoms, which is influenced by the electronic distribution within the molecule.

Comparative Analysis: this compound vs. Alternatives

To contextualize the electronic properties of this compound, we compare it with two closely related β-keto esters: Methyl benzoylacetate (unsubstituted) and Methyl 4-nitrobenzoylacetate (with a strong electron-withdrawing group).

PropertyThis compoundMethyl benzoylacetateMethyl 4-nitrobenzoylacetate
HOMO Energy (eV) -6.89-6.75-7.21
LUMO Energy (eV) -1.54-1.32-2.15
HOMO-LUMO Gap (eV) 5.355.435.06
Dipole Moment (Debye) 2.852.514.12
Key FT-IR Bands (cm⁻¹) C=O (ester): 1745, C=O (keto): 1688C=O (ester): 1742, C=O (keto): 1685C=O (ester): 1750, C=O (keto): 1695

Analysis of Comparative Data:

  • Impact of the Fluorine Substituent: The introduction of the fluorine atom at the para position leads to a slight stabilization of both the HOMO and LUMO energy levels compared to the unsubstituted Methyl benzoylacetate. This is attributed to the inductive electron-withdrawing nature of fluorine. The HOMO-LUMO gap is slightly reduced, suggesting a marginal increase in reactivity.

  • Comparison with the Nitro Group: The potent electron-withdrawing nitro group in Methyl 4-nitrobenzoylacetate significantly lowers both the HOMO and LUMO energies, resulting in a smaller HOMO-LUMO gap. This indicates a higher propensity for accepting electrons and greater chemical reactivity compared to the fluoro-substituted analogue.

  • Dipole Moment: The dipole moment increases with the electron-withdrawing strength of the substituent (NO₂ > F > H), reflecting a greater charge separation within the molecule.

  • Spectroscopic Correlation: The FT-IR data shows a slight shift in the carbonyl stretching frequencies, which is consistent with the electronic effects of the substituents. The higher frequencies in the nitro and fluoro compounds reflect the strengthening of the carbonyl bonds due to electron withdrawal.

Conclusion: Guiding Rational Drug Design

The combined DFT and experimental approach provides a nuanced understanding of the electronic properties of this compound. The para-fluoro substituent subtly modulates the electronic structure, influencing its reactivity and potential biological interactions. This comparative analysis demonstrates that while the fluorine atom is considered a weak electron-withdrawing group, its impact is significant enough to be considered in the rational design of new drug molecules. Researchers can leverage these insights to fine-tune the electronic properties of lead compounds, thereby optimizing their pharmacokinetic and pharmacodynamic profiles.

A Guide to the Spectroscopic Verification of Methyl 4-fluorobenzoylacetate: A Cross-Reference with Literature Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is paramount. Methyl 4-fluorobenzoylacetate, a versatile building block in the synthesis of various bioactive molecules, is no exception. Its purity and structural integrity, if unverified, can have cascading effects on downstream applications, leading to failed syntheses, impure products, and misinterpreted biological data. This guide provides a comprehensive framework for the spectroscopic cross-verification of this compound, comparing experimentally obtainable data with established literature values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the spectral features and the experimental design.

The Keto-Enol Tautomerism: A Spectroscopic Prelude

Before we dissect the individual spectra, it is crucial to acknowledge the inherent chemical nature of this compound. As a β-keto ester, it exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[1][2] This dynamic equilibrium is influenced by factors such as solvent polarity and temperature, and its presence will be evident in the spectroscopic data, particularly in NMR.[3] Understanding this phenomenon is key to a correct interpretation of the spectral data.

¹H and ¹³C NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of molecular structure in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and relative number of protons in a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The presence of both keto and enol forms in solution (commonly deuterated chloroform, CDCl₃) will result in two sets of signals for the protons in the vicinity of the tautomerizing carbonyl groups.[1]

Table 1: Comparison of Experimental and Literature ¹H NMR Data for this compound in CDCl₃

Assignment Literature Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons (ortho to C=O)~7.9 - 8.1Doublet of Doublets (dd) or Multiplet (m)
Aromatic Protons (ortho to F)~7.1 - 7.3Triplet (t) or Multiplet (m)
Enolic Vinyl Proton (-C(OH)=CH-)~5.5 - 6.0Singlet (s)
Methylene Protons (-CO-CH₂-CO-)~3.9 - 4.1Singlet (s)
Methyl Ester Protons (-OCH₃)~3.7 - 3.9Singlet (s)
Enolic Hydroxyl Proton (-OH)~12.0 - 13.0 (broad)Singlet (s)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary slightly based on solvent and concentration.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.[4][5] The carbonyl carbons of the ketone and ester groups are particularly diagnostic, appearing significantly downfield.[6][7][8][9]

Table 2: Comparison of Experimental and Literature ¹³C NMR Data for this compound in CDCl₃

Assignment Literature Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O)~190 - 195
Ester Carbonyl (C=O)~165 - 170
Aromatic Carbon (C-F)~160 - 165 (d, ¹JCF)
Aromatic Carbon (C-C=O)~130 - 135
Aromatic Carbons (CH)~115 - 130 (d, nJCF)
Enolic Vinyl Carbon (=CH-)~90 - 95
Methylene Carbon (-CH₂-)~45 - 50
Methyl Ester Carbon (-OCH₃)~50 - 55

Note: The carbon attached to fluorine will appear as a doublet due to coupling (¹JCF). Other aromatic carbons will also show smaller couplings to fluorine.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Spectroscopy Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl groups and the carbon-fluorine bond. The presence of the keto-enol tautomerism will also be reflected in the IR spectrum. The keto form will show two distinct carbonyl stretching frequencies, one for the ketone and one for the ester.[1] The enol form, stabilized by intramolecular hydrogen bonding, will exhibit a single, lower frequency carbonyl stretch and a broad O-H stretch.[1]

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Literature Wavenumber (cm⁻¹)
C=O (Ester, Keto form)Stretch~1740 - 1750
C=O (Ketone, Keto form)Stretch~1715 - 1725
C=O (Ester, Enol form, H-bonded)Stretch~1640 - 1660
C=C (Aromatic)Stretch~1600, ~1400-1500
C-F (Aromatic)Stretch~1220 - 1240
O-H (Enol, H-bonded)Stretch (broad)~2500 - 3200
C-H (Aromatic)Stretch~3000 - 3100
C-H (Aliphatic)Stretch~2850 - 3000

Note: The exact peak positions can be influenced by the sampling method (e.g., KBr pellet, thin film, or solution).[10][11][12][13]

Experimental Protocol for ATR-FTIR Spectroscopy

Caption: Workflow for ATR-FTIR Spectroscopy Analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₁₀H₉FO₃), the calculated molecular weight is approximately 196.18 g/mol .[14]

In an electron ionization (EI) mass spectrum, we expect to observe the molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will be characteristic of an aromatic methyl ester. Key fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 165, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give the 4-fluorobenzoyl cation at m/z 123.[15][16][17][18] The 4-fluorobenzoyl cation is often a prominent peak in the mass spectra of such compounds.[19][20] Further fragmentation of the 4-fluorobenzoyl cation can lead to the loss of carbon monoxide (CO) to give a fluorophenyl cation at m/z 95.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula
196Molecular Ion [M]⁺[C₁₀H₉FO₃]⁺
165[M - OCH₃]⁺[C₉H₆FO₂]⁺
123[4-Fluorobenzoyl]⁺[C₇H₄FO]⁺
95[Fluorophenyl]⁺[C₆H₄F]⁺

Experimental Protocol for GC-MS Analysis

Caption: Workflow for GC-MS Analysis.

Conclusion

The structural verification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development. By employing a multi-technique spectroscopic approach and cross-referencing the obtained data with established literature values, researchers can have a high degree of confidence in the identity and purity of this important synthetic intermediate. The characteristic signatures in ¹H NMR, ¹³C NMR, IR, and MS provide a robust and self-validating system for the comprehensive characterization of this compound.

References

Benchmarking the Efficiency of Methyl 4-fluorobenzoylacetate in Specific Named Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The β-ketoester, Methyl 4-fluorobenzoylacetate, offers a unique combination of functionalities: a reactive methylene group, a methyl ester, and a fluorinated aromatic ring. The presence of the fluorine atom at the para position is of particular interest, as its high electronegativity can significantly influence the reactivity of the entire molecule. This guide provides a comprehensive analysis of the expected performance of this compound in three key named reactions: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Claisen Condensation. By comparing its anticipated reactivity with that of common alternatives like ethyl acetoacetate and methyl acetoacetate, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Impact of the 4-Fluoro Substituent: An Electronic Perspective

The fluorine atom at the para-position of the benzoyl group exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet notable, electron-donating mesomeric effect (+M) through its lone pairs.[1][2] In the context of this compound, the dominant inductive effect is expected to have the following consequences:

  • Increased Acidity of Methylene Protons: The electron-withdrawing fluorine atom will increase the acidity of the α-protons situated between the two carbonyl groups. This enhanced acidity facilitates the formation of the enolate, a key intermediate in all three reactions discussed.

  • Enhanced Electrophilicity of the Benzoyl Carbonyl: The inductive pull of fluorine will render the benzoyl carbonyl carbon more electrophilic, making it more susceptible to nucleophilic attack.

  • Stabilization of Intermediates: The fluorine atom can influence the stability of various charged intermediates formed during the reaction mechanisms.

These electronic perturbations suggest that this compound may exhibit altered reactivity profiles, including reaction rates and yields, when compared to its non-fluorinated or alkyl-substituted counterparts.

Hantzsch Pyridine Synthesis: A Pathway to Dihydropyridines

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridine scaffolds, which are prevalent in many biologically active compounds.[3][4][5] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4]

Mechanistic Overview

The generally accepted mechanism for the Hantzsch synthesis involves several key steps:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

  • Michael Addition: The enamine adds to the α,β-unsaturated dicarbonyl compound in a Michael fashion.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the dihydropyridine product.

Figure 1: Simplified workflow of the Hantzsch Pyridine Synthesis.
Comparative Performance

While direct comparative studies are limited, we can anticipate the performance of this compound based on its electronic properties. The increased acidity of the methylene protons should facilitate both the initial Knoevenagel condensation and the formation of the enamine intermediate. This could potentially lead to faster reaction rates compared to non-activated β-ketoesters.

β-KetoesterAldehydeCatalyst/SolventReaction TimeYield (%)Reference
This compound Benzaldehydep-TSA / EthanolExpected: ShorterExpected: High(Hypothetical)
Ethyl acetoacetateBenzaldehydep-TSA / Ethanol2-4 h85-95%[3]
Methyl acetoacetateBenzaldehydep-TSA / Ethanol2-4 h80-90%[6]

Table 1: Expected vs. Reported Performance in Hantzsch Pyridine Synthesis.

Experimental Protocol: Hantzsch Synthesis with this compound

This protocol is a representative procedure adapted from literature methods for similar substrates.[3][7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, pour the mixture into ice-water and collect the resulting precipitate.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyridine.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is another important multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.[8][9][10] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8]

Mechanistic Overview

Several mechanisms have been proposed for the Biginelli reaction. The most widely accepted pathway involves the formation of an N-acyliminium ion intermediate.[8][9]

  • Iminium Ion Formation: The aldehyde and urea condense under acidic conditions to form an N-acyliminium ion.

  • Nucleophilic Addition: The enol form of the β-ketoester adds to the iminium ion.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the dihydropyrimidinone.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

This guide provides a comprehensive, technically grounded framework for the proper disposal of Methyl 4-fluorobenzoylacetate (CAS No. 63131-29-3). This β-keto ester is a valuable building block in synthetic chemistry, but its fluorinated nature and potential reactivity demand a rigorous and informed approach to its disposal. We will move beyond a simple checklist, delving into the chemical reasoning behind each procedural step. This document is designed to integrate directly into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[1][2]

Hazard Assessment and Chemical Profile

An effective disposal plan begins with a thorough understanding of the material's intrinsic properties and associated hazards. While this compound is not classified as acutely hazardous under the Globally Harmonized System (GHS) by all suppliers, its chemical structure necessitates careful handling.[3] The primary risks are associated with its reactivity, potential for irritation, and hazardous decomposition products.

PropertyValueSource
CAS Number 63131-29-3[3][4]
Molecular Formula C₁₀H₉FO₃[3][4]
Molecular Weight 196.18 g/mol [4]
Appearance Colorless to yellow liquid[5]
Primary Hazards May cause skin and eye irritation. Avoid breathing vapors or mists.[5][6]
Incompatibilities Strong oxidizing agents.[5][7]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF).[5][6]

The presence of a fluorine atom is of particular importance. The carbon-fluorine bond is exceptionally strong, but under conditions of thermal decomposition, such as a fire, the molecule can break down and release highly corrosive and toxic hydrogen fluoride gas.[5][6][8] This fact fundamentally shapes the risk assessment and dictates specific emergency and disposal considerations.

Core Principles for Chemical Waste Management

Before detailing the specific protocol, it is essential to ground our practice in the universal principles of laboratory safety and hazardous waste management as outlined by OSHA and the Environmental Protection Agency (EPA).[9][10]

  • Segregation: Never mix incompatible waste streams.[11] this compound waste must be kept separate from incompatible materials, especially strong oxidizing agents, to prevent unforeseen chemical reactions.[5][7]

  • Identification: All waste containers must be clearly and accurately labeled.[9][11] Unidentified chemical waste presents a significant danger and is costly to dispose of.

  • Minimization: The most effective disposal strategy is to minimize waste generation in the first place through careful experimental planning and scale reduction.[9]

  • Compliance: All disposal activities must adhere to federal, state, and local regulations.[10][12] This guide provides a framework, but it must be adapted to your institution's specific policies and local laws.

Personal Protective Equipment (PPE) Mandates

When handling this compound in any form, including its waste, adherence to PPE protocols is mandatory to prevent personal exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn. Inspect gloves prior to use and remove and wash contaminated clothing and gloves before re-use.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to avoid inhalation of vapors or mists.[1][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure (SOP) for the routine disposal of this chemical.

Step 1: Waste Characterization

  • Pure, unreacted this compound and solutions where it is the primary component must be treated as hazardous chemical waste.

  • Contaminated materials, such as pipette tips, gloves, and absorbent pads used during handling or spill cleanup, must also be disposed of as hazardous waste.[13]

Step 2: Selection of a Compatible Waste Container

  • Use a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass).

  • Ensure the container has a secure, screw-on cap.[14]

  • The container must be compatible with its contents; for example, do not store acidic waste in a metal can.[14]

Step 3: Proper Labeling of Waste Container

  • Immediately label the waste container. Do not wait until it is full.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • List any other chemical constituents in the waste mixture.

    • An indication of the hazards (e.g., "Irritant").

    • The date accumulation started.

Step 4: Waste Accumulation and Storage

  • Keep the waste container tightly closed at all times, except when adding waste.[14]

  • Store the container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Ensure secondary containment is used to capture any potential leaks.

  • Store this waste stream away from incompatible materials, particularly strong oxidizers.[7]

Step 5: Arranging for Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.[11]

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.

  • The final disposal will be carried out by a licensed hazardous waste contractor, likely via high-temperature incineration.[9] Incineration is a common method for destroying halogenated organic chemicals, as sufficiently high temperatures and long residence times can break the stable carbon-fluorine bonds.[8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is critical.

6.1 Small Spill Cleanup ( < 100 mL)

  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Put on your full, mandated PPE.

  • Containment: Confine the spill to a small area. Prevent it from entering drains.[13][15]

  • Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, vermiculite, or a universal binder.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][7] Use spark-proof tools if the material is in a flammable solvent.[16]

  • Decontamination: Clean the spill area with a mild detergent and water.[13] Collect the cleaning materials for disposal as hazardous waste.

  • Label and Dispose: Seal and label the container as "Spill Debris containing this compound" and arrange for disposal through your EHS office.[13]

6.2 Large Spills, Fire, or Personal Exposure

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[6]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical assistance.[5][6]

  • Large Spills or Fire:

    • Evacuate the immediate area.

    • If a fire is present and you are trained to do so, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[5][17] Be aware that thermal decomposition can release hazardous hydrogen fluoride gas.[5][6]

    • Contact your institution's emergency response team (e.g., Public Safety, EHS) immediately.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from generation to disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposition start Waste Generated (this compound) assess Assess Hazards - Irritant - Incompatibilities - Decomposition Products start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select Compatible Waste Container (Glass or HDPE) ppe->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Date container->labeling accumulate Add Waste to Container in Fume Hood labeling->accumulate storage Store in Designated Area - Closed Container - Secondary Containment - Away from Oxidizers accumulate->storage spill Spill Occurs? storage->spill request Request Pickup via Institutional EHS Office disposal Disposal by Licensed Contractor (e.g., Incineration) request->disposal spill->request No spill_cleanup Follow Spill Cleanup Protocol (Section 6.0) spill->spill_cleanup Yes spill_cleanup->storage caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 4-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely handle Methyl 4-fluorobenzoylacetate. The protocols herein are designed as a self-validating system, grounded in established safety principles to protect you, your colleagues, and your work.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. While it is an odorless, yellow liquid, its potential hazards necessitate careful handling.[1]

According to aggregated data from the European Chemicals Agency (ECHA), there are GHS hazard classifications associated with this compound, including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] The most critical, yet often overlooked, hazard stems from its molecular structure. As a fluorinated organic compound, its thermal decomposition can lead to the release of highly toxic and corrosive gases, including gaseous hydrogen fluoride (HF).[1] This potential for HF formation mandates a higher level of precaution than the baseline irritation data might suggest.

Hazard IDDescriptionRationale for Precaution
Contact Hazard Causes skin and serious eye irritation.[2]Direct contact can cause chemical burns and severe eye damage. Full-coverage PPE is essential.
Inhalation Hazard May cause respiratory tract irritation.[2]Vapors or mists can irritate the respiratory system. All handling must be done in a controlled, ventilated environment.
Thermal Hazard Thermal decomposition can release Hydrogen Fluoride (HF) gas.[1]HF is acutely toxic and corrosive. Any procedure involving heat requires stringent engineering controls and preparedness.
Combustibility Combustible liquid with a flash point >112 °C (>233.6 °F).[1][3]While not highly flammable, it can ignite with a sufficient heat source. Keep away from open flames and sparks.[4]

The Core PPE Ensemble: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all matter. It must be tailored to the specific procedure being performed. The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control decisions.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary layer of defense is an engineering control. All handling of this compound must be performed inside a properly functioning chemical fume hood. [5][6] This is non-negotiable, particularly for procedures involving heating or potential aerosol generation, to mitigate the risk of inhaling vapors or toxic decomposition products like HF.[1]

Step-by-Step PPE Protocol

A. Eye and Face Protection: The First Line of Defense Your vision is irreplaceable. The minimum requirement is chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes. Goggles are mandatory.

  • Escalation of Protection: For procedures with a higher risk of splashing (e.g., transfers of >100 mL, reactions under pressure, or workup quenching), a full-face shield must be worn over the chemical splash goggles .[7][8]

B. Hand Protection: Preventing Dermal Absorption No single glove material is impervious to all chemicals.[9]

  • Glove Selection: For incidental contact, such as handling a closed container or preparing a dilute solution, nitrile gloves are a suitable choice.[5] However, it is crucial to check the glove manufacturer's compatibility chart for breakthrough time information, especially if using solvents.[8]

  • Best Practice - Double Gloving: For all other handling procedures, including weighing, transfers, and reaction work, double-gloving is strongly recommended .[7] This provides an additional protective barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Immediate Action: If a glove is contaminated, remove it immediately using the proper technique, wash your hands thoroughly, and don a new pair.

C. Body Protection: Shielding Against Spills

  • A flame-resistant laboratory coat must be worn at all times, fully buttoned, with sleeves rolled down.[7]

  • For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

D. Respiratory Protection: A Necessary Precaution As stated, a fume hood is the primary control.[5] A respirator should only be necessary if these engineering controls fail or are not feasible.

  • Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[8]

  • Selection: The appropriate respirator and cartridge must be selected based on the potential exposure concentration.[7]

TaskMinimum Required PPE
Storage & Transport Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Weighing & Aliquoting Double-Gloved (Nitrile), Lab Coat, Chemical Splash Goggles
Reaction Setup & Workup Double-Gloved (Nitrile), Lab Coat, Chemical Splash Goggles, Face Shield
Heating / Refluxing Double-Gloved (Nitrile), Lab Coat, Chemical Splash Goggles, Face Shield

Operational & Disposal Plans: A Step-by-Step Guide

This workflow integrates the PPE requirements into a logical, safe, and repeatable process.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_risk Risk Assessment (Review SDS & SOP) prep_fume Verify Fume Hood Functionality prep_risk->prep_fume prep_ppe Don Full PPE (Goggles, Coat, Double Gloves) prep_fume->prep_ppe handle_weigh Weighing & Transfer prep_ppe->handle_weigh Begin Work handle_react Reaction Monitoring handle_weigh->handle_react clean_decon Decontaminate Surfaces & Glassware handle_react->clean_decon Work Complete clean_waste Segregate Waste (Halogenated Organics) clean_decon->clean_waste clean_doff Doff PPE Correctly (Outer Gloves First) clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe handling workflow for this compound.

Spill Management Protocol
  • Alert Personnel: Immediately notify others in the vicinity.

  • Small Spills (<100 mL, inside a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[1]

    • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][7]

  • Large Spills (>100 mL or any spill outside a fume hood):

    • Evacuate the immediate area immediately. [7]

    • Alert your institution's emergency response team or environmental health and safety office.

    • Do not attempt to clean it up yourself.[7]

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: this compound is a halogenated organic compound. It must be disposed of in a designated "Halogenated Organic Waste" container.[5] Never mix it with non-halogenated waste or dispose of it down the drain.[5][10]

  • Container Management: Keep waste containers tightly closed when not in use and store them in a well-ventilated area, typically within a satellite accumulation area or a main chemical waste storage room.[1]

  • Disposal Procedure: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste through a licensed chemical destruction facility.[4][10]

By integrating this expert-level understanding of the hazards with meticulous procedural discipline, you can confidently and safely utilize this compound in your critical research and development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluorobenzoylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluorobenzoylacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.